molecular formula C5H8BrN3 B1381048 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole CAS No. 1638221-51-8

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Cat. No.: B1381048
CAS No.: 1638221-51-8
M. Wt: 190.04 g/mol
InChI Key: ZKXNTLIIWBGSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C5H8BrN3 and its molecular weight is 190.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-ethyl-3-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-3-9-5(6)7-4(2)8-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXNTLIIWBGSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure in numerous pharmacologically active agents, exhibiting a wide array of biological activities.[1][2][3] This guide details a plausible and efficient synthetic pathway, discusses the critical aspects of regioselectivity in N-alkylation, and provides a thorough framework for the structural elucidation and purity assessment of the target molecule using modern spectroscopic and analytical techniques. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel triazole-based compounds.

Introduction: The Significance of 1,2,4-Triazoles in Drug Discovery

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged structure" due to its unique physicochemical properties.[3] These properties include metabolic stability, the capacity for hydrogen bonding, and the ability to act as a bioisostere for amide or ester groups, all of which contribute to favorable pharmacokinetic and pharmacodynamic profiles.[3] Consequently, 1,2,4-triazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating broad-spectrum biological activities including antifungal, anticancer, antiviral, and antibacterial effects.[2][3]

Marketed drugs such as the antifungal agents Fluconazole and Itraconazole, and the antiviral Ribavirin, feature the 1,2,4-triazole core, highlighting its importance in addressing significant global health challenges.[1][3] The introduction of a bromine atom onto the triazole ring, as in the target molecule this compound, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.[4] The N-ethyl and C-methyl substituents fine-tune the lipophilicity and steric profile of the molecule, which can significantly impact its interaction with biological targets.

This guide provides a detailed exploration of a logical synthetic route to this compound and a comprehensive strategy for its characterization, thereby empowering researchers to confidently synthesize and validate this valuable chemical entity.

Proposed Synthesis of this compound

A logical and efficient approach to the synthesis of this compound involves a two-step process starting from the commercially available 3-methyl-1H-1,2,4-triazole. The proposed synthetic pathway is outlined below:

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Ethylation A 3-Methyl-1H-1,2,4-triazole B 3-Bromo-5-methyl-1H-1,2,4-triazole A->B NBS, Acetonitrile, Reflux C This compound B->C Ethyl Iodide, Base (e.g., K2CO3), DMF

Caption: Proposed two-step synthesis of this compound.

Step 1: Bromination of 3-Methyl-1H-1,2,4-triazole

The first step involves the bromination of 3-methyl-1H-1,2,4-triazole to yield 3-bromo-5-methyl-1H-1,2,4-triazole. N-Bromosuccinimide (NBS) is a suitable and widely used reagent for the bromination of heterocyclic compounds. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile under reflux conditions.

Reaction: 3-Methyl-1H-1,2,4-triazole + N-Bromosuccinimide (NBS) → 3-Bromo-5-methyl-1H-1,2,4-triazole

Causality behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine. It is easier to handle than liquid bromine and often leads to cleaner reactions with fewer byproducts. The reaction proceeds via a radical mechanism when initiated by light or a radical initiator, or an ionic mechanism in the presence of an acid catalyst. For the bromination of electron-rich heterocycles, the reaction can proceed without an initiator.

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is relatively inert under the reaction conditions and effectively solubilizes the starting materials. Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

Step 2: N-Ethylation of 3-Bromo-5-methyl-1H-1,2,4-triazole

The second step is the N-ethylation of 3-bromo-5-methyl-1H-1,2,4-triazole using an ethylating agent such as ethyl iodide in the presence of a base. This step is crucial as the regioselectivity of the alkylation determines the final product.

Reaction: 3-Bromo-5-methyl-1H-1,2,4-triazole + Ethyl Iodide → this compound

Causality behind Experimental Choices and Regioselectivity:

  • Ethyl Iodide: Ethyl iodide is a reactive ethylating agent suitable for N-alkylation reactions.

  • Base (e.g., K₂CO₃): A base is required to deprotonate the N-H of the triazole ring, generating the more nucleophilic triazolate anion, which then attacks the ethyl iodide. Potassium carbonate is a commonly used, inexpensive, and moderately strong base for such reactions.

  • Dimethylformamide (DMF) as Solvent: DMF is a polar aprotic solvent that facilitates Sₙ2 reactions by solvating the cation of the base and leaving the anion more reactive.

  • Regioselectivity: The alkylation of unsymmetrically substituted 1,2,4-triazoles can potentially yield a mixture of N1, N2, and N4 isomers. However, the regioselectivity is influenced by several factors, including the nature of the substituents on the triazole ring, the alkylating agent, the solvent, and the base used. In the case of 3-bromo-5-methyl-1H-1,2,4-triazole, alkylation is expected to occur preferentially at the N1 position due to a combination of electronic and steric factors. The N1 position is generally more nucleophilic and sterically accessible compared to the N2 and N4 positions. While a mixture of isomers is possible, the N1-alkylated product is often the major product in such reactions. Purification by column chromatography is typically employed to isolate the desired isomer.

Detailed Experimental Protocols

The following protocols are representative methods based on established procedures for the synthesis of similar 1,2,4-triazole derivatives. Researchers should optimize these conditions for their specific laboratory setup.

Synthesis of 3-Bromo-5-methyl-1H-1,2,4-triazole
  • To a solution of 3-methyl-1H-1,2,4-triazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-methyl-1H-1,2,4-triazole.

Synthesis of this compound
  • To a solution of 3-bromo-5-methyl-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to isolate this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show signals corresponding to the ethyl and methyl groups.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH₃ (on triazole)~2.4-2.6Singlet-3H
CH₂ (ethyl)~4.1-4.3Quartet~7.22H
CH₃ (ethyl)~1.4-1.6Triplet~7.23H

Note: Chemical shifts are predictions based on data for similar N-ethylated 1,2,4-triazole derivatives and may vary depending on the solvent and other factors.[5][6]

Expected ¹³C NMR Data: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C=N (C3)~155-158
C-Br (C5)~145-148
CH₂ (ethyl)~40-42
CH₃ (on triazole)~14-16
CH₃ (ethyl)~13-15

Note: Chemical shifts are predictions and should be confirmed by experimental data.[1][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₅H₈BrN₃), the expected molecular weight is approximately 190.0 g/mol for the ⁷⁹Br isotope and 192.0 g/mol for the ⁸¹Br isotope.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br.

  • Fragmentation Pattern: Common fragmentation pathways for N-alkylated triazoles include the loss of the alkyl group and cleavage of the triazole ring. The presence of bromine will also influence the fragmentation, with the loss of a bromine radical or HBr being possible.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Data:

Functional Group Expected Absorption (cm⁻¹)
C-H (aliphatic)2850-3000
C=N (triazole ring)1550-1650
C-N (triazole ring)1200-1400
C-Br500-600

Note: These are general ranges and the exact peak positions may vary.

Physical Characterization
  • Melting Point: A sharp melting point is indicative of a pure crystalline solid.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and Br, which should be in close agreement with the calculated values for the molecular formula C₅H₈BrN₃.

Data Presentation

Table 1: Summary of Reagents for the Synthesis of this compound

Step Reagent Molecular Formula Molar Mass ( g/mol ) Equivalents
13-Methyl-1H-1,2,4-triazoleC₃H₅N₃83.091.0
1N-BromosuccinimideC₄H₄BrNO₂177.981.1
23-Bromo-5-methyl-1H-1,2,4-triazoleC₃H₄BrN₃161.991.0
2Ethyl IodideC₂H₅I155.971.2
2Potassium CarbonateK₂CO₃138.211.5

Visualization of Key Relationships

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesized_Compound Crude Product Column_Chromatography Column Chromatography Synthesized_Compound->Column_Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Column_Chromatography->NMR Pure Compound MS Mass Spectrometry Column_Chromatography->MS Pure Compound IR IR Spectroscopy Column_Chromatography->IR Pure Compound MP Melting Point Column_Chromatography->MP Pure Compound EA Elemental Analysis Column_Chromatography->EA Pure Compound

Caption: Workflow for the purification and characterization of the synthesized compound.

Conclusion

This technical guide has outlined a robust and scientifically sound approach for the synthesis and characterization of this compound. By providing a detailed rationale for the chosen synthetic strategy and a comprehensive plan for structural verification, this document serves as a practical resource for researchers in the field of medicinal chemistry. The successful synthesis and purification of this versatile building block will undoubtedly facilitate the discovery of new and improved 1,2,4-triazole-based therapeutic agents.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). Molecules. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2023). Indus Journal of Bioscience Research. [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). TÜBİTAK Academic Journals. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2015). ResearchGate. [Link]

  • 1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry. [Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (2021). National Center for Biotechnology Information. [Link]

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]

  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2022). CORE. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals. [Link]

  • Synthesis of 1,3,5‐trisubstituted‐1,2,4‐triazole. (n.d.). ResearchGate. [Link]

  • Supporting Information. (2007). Wiley-VCH. [Link]

  • Synthesis and Characterization of Multisubstituted 1,2,3-Triazoles. (n.d.). The Royal Society of Chemistry. [Link]

  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole. (2007). Defense Technical Information Center. [Link]

  • Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (2007). ResearchGate. [Link]

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][5][7]triazole-6(5H)-ones as Possible Anticancer Agents. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][5][7]triazole-6(5H). (2021). Semantic Scholar. [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022). MDPI. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Center for Biotechnology Information. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). National Center for Biotechnology Information. [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2020). ACS Publications. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (n.d.). Ginekologia i Poloznictwo. [Link]

  • ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. (n.d.). ResearchGate. [Link]

  • Figure S10. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl... (n.d.). ResearchGate. [Link]

  • On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (n.d.). ResearchGate. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. [Link]

  • Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. (n.d.). The Royal Society of Chemistry. [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2021). MDPI. [Link]

  • Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (2018). ResearchGate. [Link]

  • Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. (2019). ScienceDirect. [Link]

  • Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles. (2009). PubMed. [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (n.d.). ResearchGate. [Link]

  • 5-bromo-1-ethyl-1h-1,2,3-triazole. (n.d.). PubChem. [Link]

  • 4-bromo-1-ethyl-1h-1,2,3-triazole. (n.d.). PubChem. [Link]

  • 1H-1,2,4-Triazole, 3-bromo-5-methyl-. (n.d.). PubChem. [Link]

  • 1H-[1][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (2020). SciELO. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]

  • Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. (2022). National Center for Biotechnology Information. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2018). MDPI. [Link]

  • Synthesis and crystal structures of Dibromo-Triazoles and their Amination. (2020). Beijing Institute of Technology. [Link]

Sources

Spectroscopic Characterization of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole (CAS 1638221-51-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole (CAS 1638221-51-8) represents a class of halogenated triazoles with significant potential in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability and diverse biological activities. The introduction of a bromine atom, an ethyl group, and a methyl group to this core structure offers nuanced modulation of its physicochemical and pharmacological properties.

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the characterization of this compound. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and extensive data from analogous substituted 1,2,4-triazoles to predict and interpret the expected spectroscopic data. This approach is designed to equip researchers with the foundational knowledge to anticipate, acquire, and analyze the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and structurally related molecules.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures for this compound. The rationale behind these predictions is grounded in the electronic environment of the molecule and empirical data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is expected to be relatively simple, displaying signals corresponding to the ethyl and methyl substituents. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the bromine atom.

  • Ethyl Group Protons: The ethyl group attached to the nitrogen at position 1 will exhibit a characteristic quartet and triplet pattern. The methylene protons (-CH₂-) are directly attached to the electron-withdrawing triazole ring, leading to a downfield shift, predicted to be in the range of δ 4.0 - 4.5 ppm . This signal will be split into a quartet by the adjacent methyl protons. The terminal methyl protons (-CH₃) of the ethyl group will appear further upfield, likely around δ 1.3 - 1.6 ppm , as a triplet due to coupling with the methylene protons.

  • Methyl Group Protons: The methyl group at position 3 of the triazole ring is also influenced by the aromatic and electron-withdrawing character of the ring. Its protons are expected to resonate as a singlet in the range of δ 2.3 - 2.6 ppm .

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C3 (Triazole Ring)150 - 155Attached to a methyl group and two nitrogen atoms within the aromatic ring.
C5 (Triazole Ring)140 - 145Directly bonded to the electronegative bromine atom, causing a significant downfield shift.
Methylene (-CH₂-)45 - 50Attached to the nitrogen of the triazole ring.
Methyl (-CH₃ at C3)12 - 16A typical upfield chemical shift for a methyl group on an aromatic ring.
Methyl (-CH₃ of ethyl)14 - 18Standard aliphatic methyl carbon chemical shift.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or an internal standard like TMS).

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Process Raw Data (FT, Phasing) Acquire_H1->Process Acquire_C13->Process Analyze Analyze Spectra (Shifts, Coupling) Process->Analyze Structure Elucidate Structure Analyze->Structure

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the triazole ring and its substituents.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2950 - 3000C-H stretch (aliphatic)Medium
1600 - 1650C=N stretch (triazole ring)Medium to Strong
1400 - 1500C-N stretch (triazole ring)Medium to Strong
1000 - 1200C-Br stretchMedium

The presence of characteristic absorption bands for the C=N and C-N stretching within the triazole ring provides strong evidence for the heterocyclic core.[1] The aliphatic C-H stretching vibrations confirm the presence of the ethyl and methyl groups.

Experimental Protocol for IR Data Acquisition (ATR Method):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram: IR Spectroscopy Logic

IR_Logic cluster_bonds Key Chemical Bonds cluster_vibrations Vibrational Frequencies (cm⁻¹) Molecule 5-Bromo-1-ethyl-3-methyl- 1H-1,2,4-triazole CH C-H (aliphatic) Molecule->CH CN_ring C=N / C-N (ring) Molecule->CN_ring CBr C-Br Molecule->CBr CH_freq ~2950-3000 CH->CH_freq CN_ring_freq ~1400-1650 CN_ring->CN_ring_freq CBr_freq ~1000-1200 CBr->CBr_freq

Caption: Relationship between molecular structure and IR absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The key feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. The nominal molecular weight is approximately 204 g/mol . Therefore, peaks would be expected at m/z 204 and 206 .

  • Major Fragmentation Pathways:

    • Loss of an ethyl group: A significant fragment would likely correspond to the loss of the ethyl group (C₂H₅, 29 Da), resulting in peaks at m/z 175 and 177 .

    • Loss of a methyl group: Loss of the methyl group (CH₃, 15 Da) would lead to peaks at m/z 189 and 191 .

    • Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 125 .

Experimental Protocol for MS Data Acquisition (Electron Ionization):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source (typically 70 eV) to generate charged fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Conclusion

The structural confirmation of this compound is readily achievable through a combination of NMR, IR, and mass spectrometry. This guide provides a robust framework of the expected spectroscopic data based on the known behavior of structurally similar compounds. By understanding the underlying principles and the predicted spectral features, researchers and drug development professionals can confidently approach the synthesis and characterization of this and other novel triazole derivatives, accelerating the pace of discovery.

References

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

Sources

"5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole structural analysis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Abstract

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of therapeutic agents due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2] This guide presents a comprehensive, multi-technique framework for the definitive structural elucidation of this compound, a representative halogenated derivative. As many novel heterocyclic compounds are synthesized, a systematic and robust analytical strategy is paramount for unambiguous characterization, forming the foundation for understanding structure-activity relationships (SAR) and advancing drug development programs.[3] This document provides not only the procedural steps for analysis but also the underlying scientific rationale for the selection of each technique, reflecting an integrated approach that combines spectroscopic, spectrometric, and crystallographic methods to ensure the highest degree of scientific integrity.

Molecular Identity and Physicochemical Profile

Prior to commencing any experimental analysis, it is crucial to establish the theoretical physicochemical properties of the target molecule. This foundational data informs the selection of appropriate analytical conditions, such as solvent choice for spectroscopy and mobile phase composition for chromatography.

The structure of this compound is defined by a central 1,2,4-triazole ring substituted at the 1-position with an ethyl group, the 3-position with a methyl group, and the 5-position with a bromine atom.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₅H₈BrN₃Elemental Composition
Molecular Weight 190.04 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
SMILES CCN1C(C)=NC(Br)=N1Structure to SMILES
InChIKey (Predicted)Structure to InChIKey

Synthesis, Purification, and Quality Control Workflow

A robust structural analysis is contingent upon the purity of the analyte. The synthesis of N-substituted 1,2,4-triazoles can yield isomeric impurities that may confound spectroscopic interpretation.[4] Therefore, a rigorous purification step, typically employing High-Performance Liquid Chromatography (HPLC), is a mandatory prerequisite to all subsequent characterization experiments.

G cluster_synthesis Synthesis cluster_purification Purification & QC cluster_analysis Structural Analysis start Precursors reaction Cyclization & Alkylation start->reaction crude Crude Product reaction->crude hplc_prep Preparative HPLC crude->hplc_prep Load Crude Mixture fractions Collect Pure Fractions hplc_prep->fractions hplc_qc Analytical HPLC (>98% Purity) fractions->hplc_qc lyophilize Solvent Removal hplc_qc->lyophilize pure_compound Pure Compound lyophilize->pure_compound analysis NMR, MS, IR, X-ray pure_compound->analysis

Caption: General workflow from synthesis to structural analysis.

Protocol: HPLC Purity Assessment
  • Rationale: To confirm the sample is a single, pure compound, ensuring that all subsequent analytical data is representative of the target molecule.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a preliminary UV-Vis scan (e.g., 220 nm).

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL.

    • Inject 5-10 µL onto the column.

    • Run a gradient elution (e.g., 5% to 95% B over 15 minutes) to ensure all potential impurities are eluted.

    • Analyze the resulting chromatogram. A pure sample should yield a single major peak, ideally with >98% of the total integrated area.

Spectroscopic Elucidation

Spectroscopy provides the fundamental framework of the molecular structure by probing the chemical environment of atoms and the nature of the bonds connecting them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule in solution.[5][6] It provides detailed information about the number and type of protons and carbons and how they are connected.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

NucleusPredicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H ~4.2Quartet (q)2HN-CH₂ -CH₃Methylene protons adjacent to a nitrogen atom and coupled to a methyl group.
~2.5Singlet (s)3HC3-CH₃ Methyl group attached to the triazole ring, no adjacent protons for coupling.
~1.5Triplet (t)3HN-CH₂-CH₃ Terminal methyl protons of the ethyl group, coupled to the adjacent methylene group.
¹³C ~155Singlet-C 3-CH₃Carbon of the triazole ring bonded to the methyl group.[7][8]
~145Singlet-C 5-BrCarbon of the triazole ring bonded to the electronegative bromine atom.[7][8]
~45Singlet-N-CH₂ -CH₃Methylene carbon of the ethyl group.
~15Singlet-C3-CH₃ Methyl carbon attached to the triazole ring.
~14Singlet-N-CH₂-CH₃ Terminal methyl carbon of the ethyl group.
Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be required.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[9][10]

  • Rationale: For this molecule, IR serves to confirm the presence of aliphatic C-H bonds and the triazole core, while also confirming the absence of functionalities from potential starting materials (e.g., a broad N-H stretch if the N1 position were unsubstituted).

  • Expected Absorptions:

    • 2950-3000 cm⁻¹: C-H stretching vibrations from the ethyl and methyl groups.

    • 1550-1650 cm⁻¹: C=N stretching vibrations characteristic of the triazole ring.

    • 1400-1500 cm⁻¹: C-N stretching vibrations within the ring system.

    • Below 800 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation

Mass spectrometry is indispensable for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula.[11] Fragmentation patterns also provide valuable clues that corroborate the proposed structure.

  • Rationale: The key diagnostic feature for this molecule is the isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12][13] This results in a characteristic pair of peaks (M⁺ and M⁺+2) in the mass spectrum that are of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom.

G parent [C₅H₈BrN₃]⁺ m/z ≈ 190/192 frag1 [C₃H₅BrN₂]⁺ m/z ≈ 162/164 parent->frag1 - C₂H₃ (ethene) frag2 [C₅H₈N₃]⁺ m/z ≈ 110 parent->frag2 - Br• frag3 [C₄H₅N₃]⁺ m/z ≈ 95 frag1->frag3 - Br•

Caption: Plausible ESI-MS fragmentation pathways for the target molecule.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer capable of high-resolution measurements.

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Ionization: Use positive mode Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Analysis:

    • Identify the molecular ion cluster for [M+H]⁺ and confirm the ~1:1 intensity ratio for the peaks separated by 2 Da.

    • Measure the exact mass of the monoisotopic peak and use software to calculate the elemental composition. The calculated formula should match C₅H₈BrN₃ with an error of less than 5 ppm.

Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of NMR and MS provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[14] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the solid state and confirming the connectivity and isomeric form without ambiguity.[15][16][17]

G cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution pure Pure Compound dissolve Dissolve in Solvent pure->dissolve evaporate Slow Evaporation dissolve->evaporate crystal Single Crystal evaporate->crystal mount Mount Crystal crystal->mount xray X-ray Diffraction mount->xray diff_pattern Diffraction Pattern xray->diff_pattern integrate Integrate Intensities diff_pattern->integrate solve Solve Phase Problem integrate->solve refine Refine Model solve->refine final_model Final 3D Structure refine->final_model

Caption: Workflow for single-crystal X-ray crystallography analysis.

Protocol: Crystallographic Analysis Workflow
  • Crystal Growth: The primary challenge is often growing diffraction-quality single crystals. This is typically achieved by dissolving the purified compound in a minimal amount of a suitable solvent and allowing for slow evaporation, vapor diffusion, or solvent layering to induce crystallization.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated while diffraction data (the positions and intensities of thousands of reflections) are collected.

  • Structure Solution and Refinement: The diffraction data is processed to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data until the calculated and observed diffraction patterns match closely. The final output is a model providing precise bond lengths, bond angles, and the overall 3D structure of the molecule.

Conclusion

The structural analysis of a novel or sparsely documented molecule like this compound demands a rigorous, integrated analytical strategy. No single technique is sufficient. The process begins with ensuring absolute purity via chromatography. It proceeds with the assembly of the molecular framework using NMR, confirmation of molecular weight and elemental formula by HRMS, and identification of functional groups with IR. Finally, the structure is unequivocally confirmed in three dimensions through X-ray crystallography. This self-validating system of orthogonal techniques provides the highest level of confidence required by researchers, scientists, and drug development professionals to make informed decisions in their scientific endeavors.

References

  • Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. Chirality. URL: [Link]

  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu. URL: [Link]

  • Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography. ResearchGate. URL: [Link]

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. URL: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. URL: [Link]

  • Chromatographic separation and characterization of linkage isomers of the 3-(pyridin-2-yl)-1H-1,2,4-triazole complex of ruthenium. Inorganic Chemistry. URL: [Link]

  • Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. URL: [Link]

  • Crystal Structures of two Triazole Derivatives. ResearchGate. URL: [Link]

  • Triticonazole Enantiomers: Separation by Supercritical Fluid Chromatography and the Effect of the Chromatographic Conditions. PubMed. URL: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. URL: [Link]

  • Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. PrepChem.com. URL: [Link]

  • 1,2,4-Triazole. SpectraBase. URL: [Link]

  • Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. MDPI. URL: [Link]

  • Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. ResearchGate. URL: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. URL: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. URL: [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). URL: [Link]

  • 5-bromo-4-methyl-1H-1,2,3-triazole. PubChem. URL: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. URL: [Link]

  • Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. URL: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. URL: [Link]

  • X-ray crystallography experimental details. ResearchGate. URL: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. URL: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. URL: [Link]

  • Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. MDPI. URL: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES Publishing. URL: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. URL: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biological Research. URL: [Link]

  • SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online (AJOL). URL: [Link]

Sources

The Pivotal Role of the Bromine Atom in the Functionalization of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical and metabolic properties.[1][2] This guide focuses on the reactivity of a specific, yet versatile, derivative: 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole. The bromine atom at the C5 position serves as a highly effective synthetic handle, enabling a diverse array of chemical transformations. This document provides an in-depth exploration of the reactivity of this bromine atom, detailing its participation in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and metal-halogen exchange. Each section integrates mechanistic insights with field-proven experimental protocols, offering a comprehensive resource for researchers leveraging this building block in drug discovery and materials science.

Introduction: The Significance of the 1,2,4-Triazole Core

The five-membered 1,2,4-triazole ring, containing three nitrogen atoms and two carbon atoms, is a bioisostere for amide and ester groups, capable of hydrogen bonding, and metabolically stable.[1] These characteristics have led to its incorporation into a wide range of clinically successful drugs with diverse biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][2][3][4] Notable examples include the antifungal agents Fluconazole and Voriconazole, and the antiviral drug Ribavirin.[1][2][4][5] The functionalization of the triazole core is paramount to modulating its biological activity, and the introduction of a halogen, such as bromine, provides a key entry point for synthetic diversification.

The subject of this guide, this compound, possesses a strategically placed bromine atom. The electron-withdrawing nature of the triazole ring activates this C5 position, facilitating the displacement of the bromide ion.[6] This inherent reactivity makes it a valuable intermediate for introducing a wide range of functionalities.

Synthesis of this compound

The synthesis of the title compound typically involves the cyclization of appropriate precursors to form the 1-ethyl-3-methyl-1H-1,2,4-triazole core, followed by regioselective bromination at the C5 position. A general and effective method for the bromination of 1-substituted-1H-1,2,4-triazoles utilizes N-bromosuccinimide (NBS).[6]

Experimental Protocol: Bromination of 1-ethyl-3-methyl-1H-1,2,4-triazole

Objective: To synthesize this compound.

Materials:

  • 1-ethyl-3-methyl-1H-1,2,4-triazole

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Benzoyl peroxide (catalyst, if using CCl₄)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethyl-3-methyl-1H-1,2,4-triazole (1.0 eq) in CCl₄ or CH₃CN.

  • Add N-bromosuccinimide (1.05 eq) to the solution. If using CCl₄, add a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C5-H proton signal in the ¹H NMR spectrum is a key indicator of successful bromination.

Reactivity of the Bromine Atom

The bromine atom at the C5 position of this compound is the focal point of its synthetic utility. Its reactivity is primarily governed by the electron-deficient nature of the triazole ring, which makes the C5 carbon susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed processes.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing character of the triazole ring system facilitates the displacement of the bromide by a variety of nucleophiles.[6] This reaction, proceeding through a Meisenheimer-like intermediate, is a powerful tool for introducing diverse functional groups.

Mechanism of SNAr:

The SNAr reaction is typically a two-step process:

  • Addition: The nucleophile attacks the electron-deficient C5 carbon, breaking the aromaticity of the triazole ring and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (bromide) is expelled, and the aromaticity of the triazole ring is restored.

The rate-determining step is usually the initial nucleophilic attack.[7] Therefore, the reactivity is enhanced by the electron-withdrawing nature of the triazole ring and the presence of a good leaving group (bromide).

Caption: Generalized SNAr mechanism.

Common Nucleophiles:

  • Alkoxides (RO⁻)

  • Thiolates (RS⁻)

  • Amines (R₂NH)

  • Azides (N₃⁻)

  • Cyanides (CN⁻)

Experimental Protocol: SNAr with Sodium Methoxide

Objective: To synthesize 5-methoxy-1-ethyl-3-methyl-1H-1,2,4-triazole.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH) or a polar aprotic solvent like DMF or DMSO

  • Standard work-up reagents

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol or DMF.

  • Add sodium methoxide (1.1-1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Self-Validation: Successful substitution is confirmed by the disappearance of the starting material on TLC and the appearance of a new product spot. Characterization by NMR will show the presence of a methoxy group signal, and mass spectrometry will confirm the expected molecular weight.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the triazole ring is an excellent participant in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide.[8]

General Reaction Scheme:

Catalyst System:

  • Palladium Source: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃

  • Ligand: Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), or other specialized phosphine ligands.

  • Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄

Suzuki_Coupling_Workflow Start Start with this compound Reactants Add Boronic Acid/Ester, Palladium Catalyst, Ligand, and Base Start->Reactants Reaction Heat reaction mixture under inert atmosphere Reactants->Reaction Workup Aqueous work-up and extraction Reaction->Workup Purification Purification by column chromatography Workup->Purification Product Characterize final product (NMR, MS) Purification->Product

Caption: Suzuki-Miyaura coupling workflow.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is crucial for introducing alkynyl moieties.

General Reaction Scheme:

Catalyst System:

  • Palladium Source: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄

  • Copper(I) Co-catalyst: CuI

  • Base: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] It allows for the synthesis of a wide range of N-arylated triazoles.

General Reaction Scheme:

Caption: Metal-halogen exchange and electrophilic quench.

Common Electrophiles:

  • Aldehydes and ketones

  • Carbon dioxide (to form a carboxylic acid)

  • Alkyl halides

  • Disulfides

Experimental Protocol: Lithiation and Quenching with Acetone

Objective: To synthesize 2-(1-ethyl-3-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol.

Materials:

  • This compound

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Acetone

  • Saturated ammonium chloride solution

  • Standard work-up and purification supplies

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add acetone (1.2 eq) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Self-Validation: Successful reaction is indicated by the consumption of the starting material and the formation of a new, more polar product on TLC. NMR spectroscopy will show the characteristic signals of the newly formed isopropanol group, and the absence of the C5-H signal.

Comparative Reactivity and Strategic Considerations

Reaction TypeKey ReagentsBond FormedTypical ConditionsAdvantagesLimitations
SNAr Nucleophile, BaseC-NuRoom temp. to moderate heatingMetal-free, wide range of nucleophilesLimited to strong nucleophiles
Suzuki Coupling Boronic acid, Pd catalyst, BaseC-C (Aryl, Vinyl)80-100 °CBroad substrate scope, functional group toleranceRequires pre-functionalized coupling partners
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, BaseC-C (Alkynyl)Room temp. to 60 °CDirect introduction of alkynesSensitive to oxygen, potential for homocoupling
Buchwald-Hartwig Amine, Pd catalyst, Ligand, BaseC-N80-120 °CWide range of amines, including hindered onesRequires specialized ligands, strong base
Metal-Halogen Exchange n-BuLi, ElectrophileC-E-78 °CAccess to otherwise difficult-to-make derivativesRequires cryogenic temperatures, sensitive to moisture

Conclusion

The bromine atom in this compound is a versatile and reactive handle that enables a vast array of chemical transformations. Its susceptibility to nucleophilic aromatic substitution, its reliability in palladium-catalyzed cross-coupling reactions, and its ability to undergo metal-halogen exchange make it an invaluable building block in the synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of the reactivity of this bromine atom is key to unlocking the full potential of the 1,2,4-triazole scaffold. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the strategic design and execution of synthetic routes involving this pivotal intermediate.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
  • BenchChem. (n.d.). Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols.
  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
  • Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.
  • BenchChem. (n.d.). 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole.
  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Journal of Organic Chemistry.
  • Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ResearchGate.
  • PrepChem. (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Journal of Organic Chemistry.
  • PubChem. (n.d.). 5-bromo-4-methyl-1H-1,2,3-triazole.
  • (n.d.). 5-Bromo-1-methyl-1H-1,2,4-triazole.
  • Begley, M. J., et al. (2018). Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions. Chemistry – A European Journal.
  • Begley, M. J., et al. (1988). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... ResearchGate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Echemi. (n.d.). Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate.
  • (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Preprints.org.
  • CymitQuimica. (n.d.). 3-Bromo-5-methyl-1H-1,2,4-triazole.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1-methyl-1H-1,2,4-triazole.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Borra, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed.
  • (n.d.). the sequential lithiation of 1-phenyl-1,2,4-triazoles. Heterocycles.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • (n.d.). Cu(I)‐catalyzed synthesis of 5‐bromo‐1,2,3‐triazoles. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • (2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate.
  • Smolecule. (n.d.). lithium(1+)3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate.
  • Dar'in, D., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry.
  • Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. NIH.
  • Winstone, T. L., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central.
  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
  • Singh, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • ChemicalBook. (n.d.). 5-bromo-3-methyl-1,2,4-thiadiazole synthesis.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
  • ChemScene. (n.d.). 5-bromo-1-methyl-1,2,4-triazole.
  • (n.d.). Ethyl 5-bromo-1H-1, 2, 4-triazole-3-carboxylate, min 98%, 1 gram.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
  • (n.d.). Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. ResearchGate.

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural features, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups, have cemented its status as a "privileged scaffold" in drug discovery.[1] This unique combination of properties allows 1,2,4-triazole derivatives to interact with a wide array of biological targets with high affinity and specificity, leading to a broad spectrum of pharmacological activities.[2][3] Clinically successful drugs spanning antifungal, antiviral, and anticancer therapies, such as fluconazole, ribavirin, and letrozole, all feature this versatile core, underscoring its therapeutic importance.[4]

This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives, intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of activities to delve into the causality behind experimental designs, offering detailed, self-validating protocols for the synthesis and biological evaluation of these compounds. By integrating field-proven insights with rigorous scientific data, this guide aims to empower researchers to rationally design and evaluate novel 1,2,4-triazole-based therapeutic agents.

I. Synthetic Strategies: Building the 1,2,4-Triazole Scaffold

The foundation of exploring the biological potential of 1,2,4-triazoles lies in their efficient and versatile synthesis. Several classical and modern methods are employed, each with its own advantages depending on the desired substitution pattern.

Classical Synthetic Protocols: The Pellizzari and Einhorn-Brunner Reactions

The Pellizzari reaction offers a direct route to 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide with an acyl hydrazide.[5] This method is particularly useful for generating symmetrically or asymmetrically substituted triazoles.

The Einhorn-Brunner reaction provides a pathway to 1,5-disubstituted-1,2,4-triazoles by reacting a hydrazine with a diacylamine. The choice of reaction conditions, particularly the use of a weak acid catalyst, is crucial for driving the cyclization.

Synthesis of 1,2,4-Triazole-3-thiones: A Key Intermediate

A significant number of biologically active 1,2,4-triazole derivatives are synthesized from 1,2,4-triazole-3-thione intermediates. These are typically prepared through the cyclization of thiosemicarbazide derivatives.

A common approach involves the intermolecular cyclization of thiosemicarbazide in an alkaline medium, followed by acidification.[2] Alternatively, heating an equimolar mixture of thiosemicarbazide with various carboxylic acids can lead to the formation of different triazole derivatives.[2] A two-stage method involving the acylation of thiosemicarbazides with carboxylic acids in the presence of a coupling agent like polyphosphate ester (PPE), followed by cyclodehydration with an aqueous alkali solution, has also been effectively demonstrated.[6]

Experimental Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol details a common method for synthesizing a key triazole intermediate.

Materials:

  • Substituted benzoic acid (0.01 M)

  • Thiocarbohydrazide (0.01 M)

  • Sodium bicarbonate solution

  • Water

Procedure:

  • A mixture of the substituted benzoic acid and thiocarbohydrazide is heated until it melts.[7]

  • The molten mixture is maintained at 145°C for 40 minutes.[7]

  • After cooling, the solidified product is treated with a sodium bicarbonate solution to neutralize any unreacted acid.[7]

  • The product is then washed with water and collected by filtration.[7]

G cluster_synthesis Synthesis of 1,2,4-Triazole-3-thione start Start: Substituted Benzoic Acid + Thiocarbohydrazide melt Melt Mixture (145°C, 40 min) start->melt Heat cool Cool to Solidify melt->cool neutralize Neutralize with NaHCO3 Solution cool->neutralize wash Wash with Water neutralize->wash filter Filter to Collect Product wash->filter end End: 4-amino-5-phenyl-4H- 1,2,4-triazole-3-thiol filter->end

Caption: Workflow for the synthesis of a 1,2,4-triazole-3-thiol intermediate.

II. Antifungal Activity: The Hallmark of 1,2,4-Triazoles

The most prominent biological activity of 1,2,4-triazole derivatives is their potent antifungal effect.[3] Marketed drugs like fluconazole and itraconazole have revolutionized the treatment of systemic fungal infections.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8] This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[9]

G cluster_antifungal_moa Antifungal Mechanism of 1,2,4-Triazoles Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Biosynthesis Lanosterol->Ergosterol CYP51 catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Disruption Inhibition->Ergosterol Blocks Disruption->Membrane Disrupts

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating the antifungal potency of new compounds. The broth microdilution method is a standardized and quantitative technique for this purpose.

Experimental Protocol:

  • Preparation of Inoculum: Fungal inoculum suspensions are prepared in sterile saline and their density is adjusted spectrophotometrically at 530 nm to a percent transmission range of 75-77%.[10]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microdilution plates are incubated at 35°C for 24 hours.[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant reduction in turbidity (typically ≥80%) compared to the drug-free control well.[11]

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

To confirm the mechanism of action, a direct enzyme inhibition assay is performed.

Experimental Protocol:

  • Reaction Mixture Preparation: The assay is conducted at 37°C in a buffer containing potassium phosphate, MgCl₂, DTT, and lipids. Recombinant human CYP51A1 and CPR are pre-incubated together.[2]

  • Substrate and Inhibitor Addition: Lanosterol (substrate) is added to the reaction mixture, followed by the test compound at various concentrations. Ketoconazole is used as a positive control.[2]

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.[2]

  • Steroid Extraction: At chosen time intervals, aliquots are taken, and the reaction is stopped by extracting the steroids with ethyl acetate.[2]

  • Analysis: The extracted steroids are analyzed by HPLC to quantify the conversion of lanosterol to its demethylated product. The IC₅₀ value is calculated from the dose-response curve.

Compound/Drug Fungal Strain MIC (μg/mL) Reference
FluconazoleCandida albicans0.125-4[10]
VoriconazoleCandida albicans0.016-1[10]
ItraconazoleCandida albicans0.10 (Geometric Mean)[10]
PosaconazoleCandida albicans0.07 (Geometric Mean)[10]
Triazole Derivative 26Aspergillus niger0.01–0.27 (μmol/mL)[9]
Triazole Derivative 3Aspergillus fumigatus1[9]

III. Anticancer Activity: Targeting Cell Proliferation

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[12]

Mechanism of Action: Diverse Cellular Targets

The anticancer activity of 1,2,4-triazoles is attributed to their interaction with various cellular targets, including:

  • Tubulin Polymerization: Some derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]

  • Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell survival, such as steroid sulfatase, is another mechanism.[15]

  • Induction of Apoptosis: Many derivatives induce apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[16]

In Vitro Cytotoxicity Assays: MTT and SRB Assays

The initial screening of anticancer compounds involves evaluating their cytotoxicity against cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are widely used for this purpose.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After treatment, MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1][17]

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is determined from the dose-response curve.[1]

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of compounds on tubulin polymerization.

Experimental Protocol (Fluorescence-Based):

  • Reaction Setup: Purified tubulin is incubated in a polymerization buffer containing GTP and a fluorescent reporter (e.g., DAPI) in a 96-well plate.[18]

  • Compound Addition: Test compounds are added at various concentrations.

  • Polymerization Induction: Polymerization is initiated by incubating the plate at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.[12] The IC₅₀ for inhibition of polymerization is then calculated.

Compound/Drug Cell Line IC₅₀ (µM) Reference
EtoposideMCF-7 (Breast)1.91 ± 0.84[19]
Triazole Derivative 8bMCF-7 (Breast)0.10 ± 0.084[19]
Triazole Derivative 8cA549 (Lung)0.45 ± 0.057[19]
Triazole Derivative 10MCF-7 (Breast)19.6[16]
Triazole-based Compound 9jHCT-116 (Colorectal)3.25 ± 1.04[14]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[20][21]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of 1,2,4-triazoles are often mediated through the inhibition of key enzymes and signaling molecules involved in the inflammatory response, such as:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2, which are responsible for the synthesis of prostaglandins.[15]

  • Pro-inflammatory Cytokines: Reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][19]

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This is a classic and reliable model for assessing the acute anti-inflammatory activity of compounds in vivo.

Experimental Protocol:

  • Animal Preparation: Wistar rats or Swiss albino mice are fasted overnight with free access to water.[15]

  • Compound Administration: Test compounds or a standard drug (e.g., ibuprofen or diclofenac sodium) are administered orally or intraperitoneally.[15][22]

  • Induction of Inflammation: After one hour, inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[15]

  • Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[15]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

G cluster_inflammation_workflow Carrageenan-Induced Paw Edema Workflow start Start: Fasted Rodents admin Administer Test Compound or Standard Drug start->admin wait Wait 1 Hour admin->wait inject Inject Carrageenan into Paw wait->inject measure_initial Measure Initial Paw Volume (t=0) inject->measure_initial measure_intervals Measure Paw Volume at Intervals (t=1-5h) measure_initial->measure_intervals Incubate calculate Calculate % Inhibition of Edema measure_intervals->calculate end End: Anti-inflammatory Activity Determined calculate->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the direct inhibitory effect of compounds on COX-1 and COX-2 enzymes.

Experimental Protocol:

  • Reaction Setup: The assay is performed using a colorimetric or fluorometric inhibitor screening kit. The reaction mixture contains an assay buffer, heme, and either COX-1 or COX-2 enzyme.[8][15]

  • Inhibitor Addition: Test compounds or a reference drug are added to the inhibitor wells.

  • Incubation: The plate is incubated for a short period at 25°C.

  • Substrate Addition: A colorimetric or fluorometric substrate is added, followed by arachidonic acid to initiate the reaction.

  • Absorbance/Fluorescence Measurement: The appearance of the oxidized product is monitored by measuring the absorbance or fluorescence at the appropriate wavelength. The IC₅₀ values for COX-1 and COX-2 inhibition are then calculated.[15]

Compound/Drug Activity Result Reference
IbuprofenIn vivo anti-inflammatory82% inhibition of paw edema[22]
Triazole Derivative 3In vivo anti-inflammatory91% inhibition of paw edema[22]
Triazole Derivative 5eIn vivo anti-inflammatory81% inhibition of paw edema[22]
IbuprofenIn vivo analgesic71.5% reduction in writhing[22]
Triazole Derivative 3In vivo analgesic83% reduction in writhing[22]

V. Antiviral and Antibacterial Activities: A Broadening Spectrum

While renowned for their antifungal properties, 1,2,4-triazole derivatives also exhibit significant potential as antiviral and antibacterial agents.

Antiviral Activity

The antiviral activity of 1,2,4-triazoles extends to a range of viruses, including HIV and influenza.

Mechanism of Action:

  • HIV-1 Reverse Transcriptase Inhibition: Some derivatives inhibit the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus.

  • Influenza Neuraminidase Inhibition: Other derivatives target the influenza virus neuraminidase, an enzyme that facilitates the release of new virus particles from infected cells.[10]

Experimental Protocol (HIV-1 Reverse Transcriptase Inhibition Assay):

  • Reaction Setup: The assay utilizes a kit that measures the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA strand using a template/primer hybrid.

  • Inhibitor Addition: The test compound is incubated with the HIV-1 reverse transcriptase enzyme.

  • Reaction Initiation: The reaction is started by adding the nucleotide mixture.

  • Detection: The biotin-labeled DNA is captured on a streptavidin-coated microplate, and the incorporated digoxigenin is detected by an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate. The IC₅₀ is determined from the reduction in signal.[22]

Antibacterial Activity

1,2,4-triazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action:

  • DNA Gyrase Inhibition: A key mechanism of antibacterial action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication and repair.[23]

Experimental Protocol (DNA Gyrase Inhibition Assay):

  • Reaction Mixture: The assay mixture contains supercoiled plasmid DNA, DNA gyrase, and the test compound in an appropriate buffer with ATP.

  • Incubation: The mixture is incubated at 37°C.

  • Analysis: The reaction products (relaxed and supercoiled DNA) are separated by agarose gel electrophoresis. Inhibition of DNA gyrase is observed as a decrease in the amount of relaxed DNA compared to the control.

Compound/Drug Bacterial Strain MIC (μg/mL) Reference
CiprofloxacinPseudomonas aeruginosa-[2]
Triazole DerivativesPseudomonas aeruginosa3.12-25[2]
Triazole DerivativesBacillus subtilis3.12-25[2]
Triazole DerivativesStaphylococcus aureus3.12-25[2]

VI. Structure-Activity Relationships (SAR) and Future Directions

The vast body of research on 1,2,4-triazole derivatives has provided valuable insights into their structure-activity relationships (SAR). For antifungal activity, for instance, it is generally observed that the presence of one or two aromatic rings, with at least one being halogen-substituted and separated from the triazole moiety by two carbon atoms, is crucial for potent activity.[2] Quantitative structure-activity relationship (QSAR) studies have further refined these observations, establishing correlations between physicochemical parameters (such as lipophilicity and electronic properties) and biological activity.[9]

The future of 1,2,4-triazole research lies in the rational design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for these endeavors. By understanding the causality behind experimental choices and employing robust, self-validating assays, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Ballo, F. K., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42. Retrieved from [Link]

  • Badali, F., et al. (2015). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Jundishapur Journal of Microbiology, 8(11), e26085. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals, 14(9), 898. Retrieved from [Link]

  • Plech, T., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1264-1304. Retrieved from [Link]

  • Azim, M. F., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Complementary Medicine and Therapies, 21(1), 304. Retrieved from [Link]

  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (2023). Asian Journal of Chemistry, 35(12), 3235-3242. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Paprocka, R., et al. (2022). Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives. Molecules, 27(14), 4488. Retrieved from [Link]

  • Kamal, A., et al. (2015). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1053-1057. Retrieved from [Link]

  • synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2018). International Journal of Applied Pharmaceutics, 10(5), 164-170. Retrieved from [Link]

  • Wiese, M., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 1. Retrieved from [Link]

  • Warrilow, A. G., et al. (2019). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Antimicrobial Agents and Chemotherapy, 63(12), e01279-19. Retrieved from [Link]

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021). BMC Complementary Medicine and Therapies, 21(1), 304. Retrieved from [Link]

  • Leang, S. K., & Hurt, A. C. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55570. Retrieved from [Link]

  • PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. (2021). International Journal of Pharmaceutical Sciences and Research, 12(8), 4346-4355. Retrieved from [Link]

  • Bouamrane, S., et al. (2020). Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. Journal of Chemical Information and Modeling, 60(11), 5489-5501. Retrieved from [Link]

  • Zheldakov, A. S., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7624. Retrieved from [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2023). Journal of Pharmaceutical Negative Results, 14(Special Issue 2), 2295-2303. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14751. Retrieved from [Link]

  • Ghorbani, M., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 6649-6660. Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Journal of Biomolecular Screening, 19(5), 757-766. Retrieved from [Link]

  • Bacterial DNA Gyrase Assay Kit Overview. (2012, July 30). YouTube. Retrieved from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2015). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 58(21), 8407-8419. Retrieved from [Link]

  • Sanna, M., et al. (2022). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Molecules, 27(17), 5489. Retrieved from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2011). Current Protocols in Pharmacology, Chapter 2, Unit 2.7. Retrieved from [Link]

  • A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. (2003). Antiviral Therapy, 8(4), 267-285. Retrieved from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmaceutical and Chemical Journal, 11(1), 1-15. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation. Molecules, 27(17), 5693. Retrieved from [Link]

  • Faustova, M., et al. (2020). Neuraminidase Inhibitors: Development and Validation of a Procedure for In Vitro Determination of the Inhibitory Effect. BIOmeditsina, 16(1), 22-29. Retrieved from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2013). Arabian Journal of Chemistry, 10, S2428-S2435. Retrieved from [Link]

  • Singh, P., et al. (2022). Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners. RSC Medicinal Chemistry, 13(9), 1106-1117. Retrieved from [Link]

  • A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. (2013). DARU Journal of Pharmaceutical Sciences, 21(1), 5. Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2011). Journal of Chromatography B, 879(11-12), 801-807. Retrieved from [Link]

  • Aytmuratova, U. K., et al. (2024). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal, 17(1)*. Retrieved from [Link]

  • Structure-guided design of antibacterials that allosterically inhibit DNA gyrase. (2018). Bioorganic & Medicinal Chemistry, 26(14), 4057-4069. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2021). New Journal of Chemistry, 45(34), 15638-15651. Retrieved from [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2021). RSC Medicinal Chemistry, 12(10), 1734-1748. Retrieved from [Link]

  • Disruption of mitochondrial function augments the radiosensitivity of prostate cancer cell lines. (2022). Annals of Agricultural and Environmental Medicine, 29(3), 405-412. Retrieved from [Link]

  • synthesis of 1,2,4 triazole compounds. (2023). International Journal of Scientific Research in Science and Technology, 10(4), 51-64. Retrieved from [Link]

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X -phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. (2011). Journal of the Serbian Chemical Society, 76(1), 1-12. Retrieved from [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986132. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Exploratory Screening of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous clinically approved drugs.[1][2][3][4] Its derivatives exhibit an extensive spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8] This guide presents a comprehensive, field-proven framework for the exploratory screening of a novel library of derivatives based on the 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole scaffold. We will detail the strategic rationale behind library design, outline a robust, multi-tiered screening cascade targeting fungal pathogens, and provide self-validating experimental protocols for primary, secondary, and counter-screening assays. This document is intended for researchers, scientists, and drug development professionals seeking to identify and validate novel therapeutic candidates from a targeted small molecule library.

The Strategic Imperative: Why this compound?

The selection of a core scaffold is the foundational decision in any screening campaign. The 1,2,4-triazole ring is an attractive pharmacophore due to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability, allowing it to act as a bioisostere for amide or ester groups and interact with high affinity at various biological receptors.[2]

Our choice of the This compound scaffold is predicated on a three-fold rationale:

  • Proven Bioactivity: The triazole core is present in leading antifungal agents like fluconazole and voriconazole, which function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[2][9][10] This established mechanism provides a clear biological target for our exploratory screen.

  • Tunable Physicochemical Properties: The N-ethyl and C-methyl substitutions provide a baseline lipophilicity and metabolic profile that can be fine-tuned. These small alkyl groups are crucial for navigating the balance between solubility and membrane permeability.

  • Synthetic Tractability: The bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle. It provides a strategic vector for diversification, enabling the rapid generation of a broad and structurally diverse library of analogues through well-established cross-coupling chemistries.

Library Development: A Disciplined Approach to Chemical Diversification

A successful screening campaign depends on the quality and diversity of the chemical library. Our strategy moves from the synthesis of the core scaffold to a parallel synthesis approach for rapid diversification.

Proposed Synthesis of the Core Scaffold

While a direct synthesis for this compound is not prominently documented, a logical synthetic route can be extrapolated from established triazole chemistry. A plausible approach involves the cyclization of a substituted thiosemicarbazide followed by alkylation and bromination, or a Sandmeyer-type reaction on an amino-triazole precursor. For instance, a procedure analogous to the synthesis of similar bromo-triazoles can be adapted.[11][12] The key is to establish a scalable, high-yield synthesis of the core scaffold to provide sufficient starting material for the diversification phase.

Diversification via Cross-Coupling Reactions

The C-Br bond is an ideal anchor point for introducing molecular diversity. We propose a parallel synthesis approach utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to append a wide range of aryl, heteroaryl, and amine moieties.

  • Suzuki Coupling: Reacting the bromo-triazole scaffold with various boronic acids or esters will introduce diverse (hetero)aromatic systems, allowing for the exploration of π-π stacking interactions within a target's binding site.

  • Buchwald-Hartwig Amination: This reaction enables the introduction of primary and secondary amines, creating opportunities for new hydrogen bond donor/acceptor interactions and modulating the polarity and basicity of the derivatives.[13]

This dual-pronged approach ensures the resulting library has significant diversity in its steric, electronic, and hydrogen-bonding properties, maximizing the probability of identifying a high-affinity ligand for our target.

G cluster_0 Core Scaffold Synthesis cluster_1 Library Diversification cluster_2 Derivative Libraries Core 5-Bromo-1-ethyl-3-methyl- 1H-1,2,4-triazole Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Core->Buchwald ArylLib Aryl/Heteroaryl Substituted Library (R-Ar) Suzuki->ArylLib AmineLib Amino Substituted Library (R-NR'R'') Buchwald->AmineLib Screening_Cascade FullLib Full Derivative Library (N > 1000 compounds) PrimaryScreen Primary Screen: Antifungal MIC (e.g., C. albicans, C. neoformans) FullLib->PrimaryScreen Hits Initial Hits (~5-10% Hit Rate) PrimaryScreen->Hits SecondaryScreen Secondary Screen: Target Engagement (Cell-Free CYP51 Inhibition Assay) Hits->SecondaryScreen ConfirmedHits Confirmed Hits (On-Target Activity) SecondaryScreen->ConfirmedHits CounterScreen Counter-Screen: Selectivity (Mammalian Cell Cytotoxicity) ConfirmedHits->CounterScreen ValidatedHits Validated Hits (Selective & On-Target) CounterScreen->ValidatedHits

Caption: The multi-tiered screening cascade.

Experimental Protocols & Data Interpretation

The integrity of a screening campaign rests on the quality of its assays. Each protocol described below is designed to be robust, reproducible, and includes self-validating controls.

Primary Screen: Antifungal Minimum Inhibitory Concentration (MIC) Assay

Causality: This whole-organism assay is the most direct measure of a compound's ability to halt fungal growth. It serves as the top of our screening funnel because it is physiologically relevant and readily adaptable to a high-throughput format. We use the broth microdilution method, as it is the gold standard for susceptibility testing. [10] Protocol:

  • Preparation: Dissolve test compounds and the positive control (e.g., Fluconazole) in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium, ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) at a final concentration of ~1-5 x 10³ cells/mL and add it to each well.

  • Controls:

    • Positive Control: Include wells with Fluconazole to confirm assay sensitivity and fungal susceptibility.

    • Negative Control: Include wells with the fungal inoculum and the highest concentration of DMSO used (typically <1%) to ensure the vehicle has no effect on growth.

    • Sterility Control: Include wells with medium only to check for contamination.

  • Incubation: Incubate plates at 35°C for 24-48 hours. [10]6. Readout: Determine the MIC, defined as the lowest concentration of the compound that causes a significant (≥80%) inhibition of visible growth compared to the drug-free control well. [10] Hit Criterion: Compounds exhibiting an MIC ≤ 8 µg/mL against at least one fungal strain will be classified as "hits" and advanced to the next stage.

Data Presentation: Summarizing Primary Screening Results

Quantitative data should be organized for clear comparison. A well-structured table is essential for identifying promising candidates and preliminary structure-activity relationships (SAR).

Compound IDR-Group (at C5)MIC (µg/mL) vs C. albicansMIC (µg/mL) vs C. neoformans
Control Fluconazole0.54.0
Scaffold -Br>64>64
DERIV-001 4-fluorophenyl48
DERIV-002 2,4-difluorophenyl12
DERIV-003 4-pyridyl1632
DERIV-004 N-morpholinyl816
DERIV-005 N-piperazinyl>64>64

Note: Data are hypothetical and for illustrative purposes, modeled after typical screening results.[9][14]

Secondary Screen: Cell-Free CYP51 Enzyme Inhibition Assay

Causality: A hit from the primary screen could be acting via numerous mechanisms. This target-based assay is crucial to validate our hypothesis that the compound's antifungal activity stems from the direct inhibition of CYP51. [2][14]A cell-free format isolates the enzyme, ensuring that any observed activity is due to a direct interaction and not off-target or cell-based effects.

Protocol (Conceptual):

  • Assay Components: Utilize a commercially available kit or recombinant fungal CYP51 enzyme, its substrate (e.g., lanosterol), and the necessary cofactors (e.g., NADPH-cytochrome P450 reductase).

  • Compound Incubation: Incubate the enzyme with varying concentrations of the hit compounds.

  • Reaction Initiation: Add the substrate to start the enzymatic reaction.

  • Detection: The reaction progress can be monitored by various methods, such as measuring the depletion of the NADPH cofactor via absorbance at 340 nm or by quantifying the product formation using LC-MS.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme's activity). A potent inhibitor will have a low IC₅₀ value.

Confirmation Criterion: Hits from the primary screen that demonstrate a dose-dependent inhibition of CYP51 with an IC₅₀ < 10 µM are considered "confirmed hits."

Counter-Screen: Mammalian Cell Cytotoxicity Assay

Causality: A potent antifungal agent is only useful if it is not equally potent against the host. This counter-screen is essential for establishing selectivity. We use a standard human cell line, such as HepG2 (liver carcinoma), as the liver is a common site of drug-induced toxicity.

Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentration range of the confirmed hits used in the MIC assay.

  • Controls: Include a positive control for toxicity (e.g., doxorubicin) and a negative (vehicle) control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Readout: Add a viability reagent (e.g., Resazurin or MTT) and measure the resulting fluorescence or absorbance. The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Selectivity Criterion: A compound is considered a "validated hit" if its CC₅₀ against the mammalian cell line is at least 10-fold greater than its antifungal MIC. This ratio is known as the Selectivity Index (SI = CC₅₀ / MIC).

Conclusion and Path Forward

This guide has outlined a rigorous and logical pathway for the exploratory screening of this compound derivatives. By integrating rational library design with a multi-tiered screening cascade, this framework maximizes the potential for identifying novel, selective, and on-target antifungal agents.

Validated hits emerging from this workflow are not endpoints but starting points. They serve as high-quality chemical probes for further investigation and as lead candidates for optimization programs. Subsequent steps would involve expanding the SAR around the validated hits, elucidating their binding mode through molecular docking or crystallography, and ultimately evaluating their efficacy in in vivo models of fungal infection.

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (liter
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Deriv
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). (URL: [Link])

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. (URL: [Link])

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. National Institutes of Health (NIH). (URL: [Link])

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (URL: )
  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. National Institutes of Health (NIH). (URL: [Link])

  • Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. PrepChem.com. (URL: [Link])

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (URL: [Link])

  • Evaluating and evolving a screening library in academia: the St. Jude approach. National Institutes of Health (NIH). (URL: [Link])

  • Small Molecule Screening Libraries. Eurofins Discovery. (URL: [Link])

  • High throughput screening of small molecule library: procedure, challenges and future. (URL: [Link])

  • High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. (URL: [Link])

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health (NIH). (URL: [Link])

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health (NIH). (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. (URL: [Link])

  • A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. ResearchGate. (URL: [Link])

  • 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

Sources

An In-depth Technical Guide to the In Silico Modeling of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole Interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal and anticancer properties.[1][2][3] This guide provides a comprehensive, in-depth technical framework for the in silico modeling of a specific, novel derivative, 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole. We will navigate the essential computational methodologies, from ligand preparation and target selection to the intricacies of molecular docking, molecular dynamics (MD) simulations, quantitative structure-activity relationship (QSAR) analysis, and ADMET profiling. This document is designed to be a practical resource, grounding each step in established scientific principles and offering expert insights into the causality behind methodological choices to ensure robust and reliable results.

Introduction: The Rationale for In Silico Investigation

Computational, or in silico, techniques have become indispensable in modern drug discovery.[4][5] They offer a cost-effective and time-efficient means to screen vast chemical libraries, predict molecular interactions, and assess the pharmacokinetic and pharmacodynamic profiles of potential drug candidates long before their synthesis.[6][7][8] For a novel compound like this compound, an in silico approach is the logical first step to elucidate its potential biological targets and mechanism of action. This guide will delineate a validated workflow to model its interactions, providing a foundational dataset for further experimental validation.

The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged structure in drug design, known for its metabolic stability and ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination.[9][10] The specific substitutions on our target molecule—a bromine atom, an ethyl group, and a methyl group—will significantly influence its steric and electronic properties, and consequently, its binding affinity and selectivity for biological targets.

The Computational Workflow: A Self-Validating System

A robust in silico study is not a linear progression but an iterative process with built-in validation at each stage. The workflow presented here is designed to ensure the reliability of the generated data and to provide a high degree of confidence in the final predictions.

In Silico Workflow cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Dynamic Simulation & Refinement cluster_2 Phase 3: Predictive Modeling & Profiling cluster_3 Phase 4: Validation & Iteration A Ligand Preparation: This compound B Target Identification & Protein Preparation A->B Hypothesis-driven or Homology-based C Molecular Docking: Pose & Affinity Prediction A->C B->C D Molecular Dynamics (MD) Simulation: Complex Stability Assessment C->D Selection of Best Pose G ADMET Prediction: Pharmacokinetic & Toxicity Profiling C->G Initial Candidate E Binding Free Energy Calculation (MM/PBSA or MM/GBSA) D->E Trajectory Analysis F QSAR Model Development (if applicable) E->F Data for Model Building H Cross-Validation with Experimental Data (when available) E->H F->H G->H I Iterative Refinement of Models H->I

Caption: A comprehensive workflow for the in silico investigation of small molecule interactions.

Phase 1: Preparation and Initial Screening

Ligand Preparation

The accuracy of any in silico model begins with a chemically correct representation of the ligand.

Protocol 3.1: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or the open-source MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation. Most molecular modeling suites, such as Schrödinger Maestro, MOE, or the free software Avogadro, can perform this conversion.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field, such as MMFF94 or a quantum mechanical method for higher accuracy. This step is crucial for obtaining a realistic starting conformation.

  • Protonation State and Tautomer Generation: At physiological pH (typically modeled at 7.4), the triazole ring can exist in different protonation states and tautomers.[11] It is critical to enumerate all possible states and consider them in the subsequent docking calculations. Tools like Schrödinger's LigPrep or MOE's Protonate 3D are designed for this purpose.

  • File Format Conversion: Save the prepared ligand structures in a format suitable for the chosen docking software (e.g., .mol2, .sdf, or .pdbqt).

Target Identification and Protein Preparation

The selection of a biological target can be hypothesis-driven (e.g., based on the known activity of similar triazole derivatives) or through reverse docking against a panel of known drug targets. For this guide, we will assume a hypothesis-driven approach, targeting a protein known to be inhibited by other triazole compounds, for instance, a cytochrome P450 enzyme or a specific kinase.

Protocol 3.2: Protein Preparation

  • Structure Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for structural integrity or enzymatic activity. The co-crystallized ligand should be retained for validation purposes.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, corresponding to a pH of 7.4. This is a critical step as it determines the hydrogen bonding network. Assign appropriate protonation states to titratable residues like Histidine, Aspartate, and Glutamate.

  • Energy Minimization: Perform a constrained energy minimization on the protein to relieve any steric clashes introduced during the hydrogen addition. The backbone atoms should be constrained to preserve the experimentally determined conformation.

Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the binding affinity.[12][13][14]

Protocol 3.3: Molecular Docking and Validation

  • Binding Site Definition: Define the binding site on the target protein. This is typically a grid box centered on the co-crystallized ligand or identified through binding site prediction algorithms.

  • Docking Execution: Dock the prepared 3D structure(s) of this compound into the defined binding site using software like AutoDock Vina, GOLD, or Glide.[12] It is advisable to use multiple docking programs and compare the results for a more robust prediction.[15]

  • Pose Analysis: Analyze the top-scoring poses. Look for key interactions such as hydrogen bonds, hydrophobic contacts, and halogen bonds (given the bromine atom). Visualize the ligand-protein complex to ensure the pose is sterically and chemically plausible.

  • Self-Validation: Re-docking: As a crucial validation step, extract the co-crystallized ligand, and re-dock it into the binding site.[16] Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.[16][17]

Phase 2: Dynamic Simulation and Refinement

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time.[18][19]

Protocol 4.1: Molecular Dynamics Simulation

  • System Preparation: Take the best-scoring docked pose of the this compound-protein complex as the starting point.

  • Force Field Selection: Choose an appropriate force field for both the protein and the ligand. Widely used force fields for proteins include AMBER and CHARMM.[20][21][22] For the ligand, a general force field like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) is suitable.[20][23] The accuracy of MD simulations is highly dependent on the chosen force field.[21][24]

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous environment of the cell.

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Equilibration: Perform a series of equilibration steps to gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure, allowing the water molecules and ions to relax around the complex.

  • Production Run: Run the production MD simulation for a duration sufficient to observe the stability of the complex, typically on the order of nanoseconds to microseconds.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand in the binding pocket. Key metrics to evaluate include:

    • RMSD of the ligand: A stable ligand will show a low and fluctuating RMSD relative to the protein's binding site.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

    • Root Mean Square Fluctuation (RMSF): Analyze the flexibility of different protein residues upon ligand binding.

Binding Free Energy Calculation

MD trajectories can be used to calculate the binding free energy, providing a more accurate estimation than docking scores.

Protocol 4.2: MM/PBSA or MM/GBSA Calculation

  • Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein, and the ligand using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

  • Binding Free Energy: The binding free energy is then calculated by subtracting the energies of the free protein and ligand from the energy of the complex.

Phase 3: Predictive Modeling and Profiling

Quantitative Structure-Activity Relationship (QSAR)

If a series of triazole analogs with known biological activities against the target of interest is available, a QSAR model can be developed.[25][26] QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities.[8][27]

Protocol 5.1: QSAR Model Development

  • Data Collection: Assemble a dataset of triazole derivatives with their corresponding experimental activities (e.g., IC50 values).

  • Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., LogP, molecular weight, polar surface area, electronic properties).

  • Model Building: Use statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

  • Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

  • Activity Prediction: Use the validated model to predict the biological activity of this compound.

ADMET Prediction

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[4][6][7]

Protocol 5.2: ADMET Profiling

  • Tool Selection: Utilize open-access web servers and software like SwissADME, pkCSM, or ADMETlab 2.0.[6][28] It is recommended to use multiple tools and compare their predictions for a more reliable assessment.[6][7]

  • Property Prediction: Input the structure of this compound to predict a range of properties.

  • Data Analysis and Summarization: Compile the predicted ADMET properties into a structured table for clear interpretation.

Table 1: Predicted ADMET Properties for this compound

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular Weight< 500 g/mol Favorable for oral bioavailability
LogP1.0 - 3.0Optimal for membrane permeability
Topological Polar Surface Area< 140 ŲGood intestinal absorption predicted
Absorption Caco-2 PermeabilityHighLikely well-absorbed from the gut
Human Intestinal Absorption> 80%High probability of oral bioavailability
Distribution Blood-Brain Barrier PermeabilityLow/HighDetermines potential for CNS effects
P-glycoprotein SubstrateYes/NoInfluences drug efflux and resistance
Metabolism CYP450 Inhibition (various isoforms)Inhibitor/Non-inhibitorPredicts potential for drug-drug interactions
Toxicity hERG InhibitionLow/High riskAssesses cardiotoxicity potential
Ames MutagenicityMutagenic/Non-mutagenicIndicates potential for carcinogenicity

Conclusion and Future Directions

This guide has outlined a comprehensive and self-validating in silico workflow for characterizing the potential interactions of this compound. The methodologies described, from initial ligand preparation and molecular docking to dynamic simulations and ADMET profiling, provide a robust framework for generating reliable, actionable data. The insights gained from these computational studies are invaluable for prioritizing synthetic efforts, guiding lead optimization, and designing focused in vitro and in vivo experiments. The iterative nature of this workflow, with its emphasis on validation at each stage, ensures a high degree of confidence in the predictive models, ultimately accelerating the journey from a novel compound to a potential therapeutic agent.

References

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Lee, T. S., et al. (2020). Force fields for small molecules. Methods in Molecular Biology, 2110, 25-44. [Link]

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Tavanti, F., et al. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 63(15), 4758-4771. [Link]

  • Lee, T. S., et al. (2019). Force Fields for Small Molecules. PubMed. [Link]

  • Creative Biostructure. (n.d.). QSAR Analysis. Creative Biostructure Drug Discovery. [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. [Link]

  • Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol, 103, 139-162. [Link]

  • Patsnap Synapse. (2025). What is the significance of QSAR in drug design?. Patsnap Synapse. [Link]

  • YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

  • ResearchGate. (2025). Open access in silico tools to predict the ADMET profiling of drug candidates. Request PDF. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Drug Design Org. (n.d.). QSAR. Drug Design Org. [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. ResearchGate. [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??. ResearchGate. [Link]

  • ResearchGate. (n.d.). Applications Quantitative Structure-Activity Relationships (QSAR) based Virtual Screening in drug design: A Review. Request PDF. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • Biointerface Research in Applied Chemistry. (2022). In Silico Interactions of Some of the Triazole Derivatives with the Main Protease of Coronavirus. Biointerface Research in Applied Chemistry, 13(1), 5. [Link]

  • IT Medical Team. (2024). Quantitative Structure-Activity Relationship (QSAR) Studies in Drug Design and Optimization. IT Medical Team. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

  • ResearchGate. (n.d.). (PDF) Force Fields for Small Molecules. ResearchGate. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Cross, J. B., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 50(8), 1435–1447. [Link]

  • Data in Brief. (2020). Dataset on in-silico investigation on triazole derivatives via molecular modelling approach: A potential glioblastoma inhibitors. Data in Brief, 31, 105822. [Link]

  • Journal of Chemical Information and Modeling. (2023). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling, 63(12), 3647–3661. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • RHAZES: Green and Applied Chemistry. (2021). IN-SILICO DESIGN OF NEW TRIAZOLE ANALOGS USING QSAR AND MOLECULAR DOCKING MODELS. RHAZES: Green and Applied Chemistry, 11, 1-10. [Link]

  • The Journal of Chemical Physics. (2024). Broadening access to small-molecule parameterization with the force field toolkit. The Journal of Chemical Physics, 160(24), 244111. [Link]

  • Das, A., et al. (2022). Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. RSC Advances, 12(35), 22967-22980. [Link]

  • ResearchGate. (2023). (PDF) An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. ResearchGate. [Link]

  • ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • Molecules. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6036. [Link]

  • Chemical Reviews. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(1), 87–127. [Link]

  • ACS Omega. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-Triazole Conjugates. ACS Omega, 5(45), 29285–29297. [Link]

  • ResearchGate. (2022). (PDF) SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. ResearchGate. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6523. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-22. [Link]

  • Molecules. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4933. [Link]

Sources

The Strategic Synthesis and Application of 5-Bromo-1,2,4-Triazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Bromination

The 1,2,4-triazole ring system stands as a cornerstone in modern medicinal chemistry and drug development, recognized as a "privileged scaffold" for its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] Its unique electronic architecture, characterized by three nitrogen atoms, imparts metabolic stability and the capacity for a multitude of intermolecular interactions, including hydrogen bonding and dipole-dipole forces.[2] This allows for high-affinity binding to a diverse array of biological targets. The strategic introduction of a bromine atom at the 5-position of the 1,2,4-triazole core unlocks a new dimension of chemical reactivity and pharmacological potential. The 5-bromo-1,2,4-triazole moiety is not merely an inert placeholder; it is a versatile synthetic handle and a critical pharmacophore that can significantly influence the biological activity of the parent molecule.

This in-depth technical guide provides a comprehensive overview of the synthesis and applications of 5-bromo-1,2,4-triazole and its derivatives. We will delve into the nuances of its preparation, exploring the rationale behind various synthetic strategies. Furthermore, we will examine its diverse applications in medicinal chemistry, agriculture, and materials science, supported by quantitative data and mechanistic insights.

Part 1: The Synthesis of 5-Bromo-1,2,4-Triazole: A Tale of Two Mechanisms

The synthesis of 5-bromo-1,2,4-triazole can be broadly approached through two primary mechanistic pathways: electrophilic aromatic substitution and radical-mediated halogenation. The choice of method is dictated by the desired regioselectivity, the nature of the starting material, and the desired reaction conditions.

Electrophilic Bromination: A Direct Approach

The direct bromination of the 1,2,4-triazole ring is a common and effective method for introducing a bromine atom. The electron-rich nature of the triazole ring makes it susceptible to electrophilic attack.

Causality Behind Experimental Choices:

  • Brominating Agent: While elemental bromine (Br₂) can be used, it often leads to over-bromination and the formation of byproducts. N-Bromosuccinimide (NBS) is a preferred reagent as it provides a low, steady concentration of electrophilic bromine, allowing for more controlled and selective monobromination.

  • Solvent: The choice of solvent is critical. Aprotic solvents such as chloroform or carbon tetrachloride are often employed to avoid side reactions with the solvent.

  • Catalyst: In some cases, a Lewis acid catalyst may be used to enhance the electrophilicity of the bromine source, thereby increasing the reaction rate.

Experimental Protocol: Synthesis of 3,5-Dibromo-4H-1,2,4-triazole

A common precursor for further functionalization is 3,5-dibromo-4H-1,2,4-triazole, which can be synthesized from 1H-1,2,4-triazole.[5][6]

Reactants:

  • 1H-1,2,4-triazole

  • Bromine (or NBS)

  • Aqueous sodium hydroxide

Procedure:

  • Dissolve 1H-1,2,4-triazole in an aqueous solution of sodium hydroxide.

  • Slowly add bromine to the cooled reaction mixture with vigorous stirring.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 3,5-dibromo-4H-1,2,4-triazole.

Note: This protocol can be adapted for the synthesis of 5-bromo-1H-1,2,4-triazole by carefully controlling the stoichiometry of the brominating agent.

Radical-Mediated Bromination: An Alternative Pathway

Radical bromination offers an alternative route to 5-bromo-1,2,4-triazole, particularly when the starting material is susceptible to electrophilic attack at other positions.

Causality Behind Experimental Choices:

  • Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the radical chain reaction.

  • Bromine Source: NBS is an excellent source of bromine radicals under these conditions.

  • Solvent: Non-polar solvents like carbon tetrachloride or cyclohexane are typically used to facilitate the radical chain process.

Experimental Protocol: Radical Bromination of a 1-Substituted-1H-1,2,4-triazole

Reactants:

  • 1-Substituted-1H-1,2,4-triazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride

Procedure:

  • Dissolve the 1-substituted-1H-1,2,4-triazole in carbon tetrachloride.

  • Add NBS and a catalytic amount of AIBN to the solution.

  • Reflux the reaction mixture under an inert atmosphere for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Diagram: Synthesis of 5-Bromo-1,2,4-Triazole

Synthesis cluster_electrophilic Electrophilic Bromination cluster_radical Radical Bromination 1,2,4-Triazole 1,2,4-Triazole 5-Bromo-1,2,4-Triazole_E 5-Bromo-1,2,4-Triazole 1,2,4-Triazole->5-Bromo-1,2,4-Triazole_E NBS or Br2 1-Substituted-1,2,4-Triazole 1-Substituted-1,2,4-Triazole 5-Bromo-1-Substituted-1,2,4-Triazole_R 5-Bromo-1-Substituted- 1,2,4-Triazole 1-Substituted-1,2,4-Triazole->5-Bromo-1-Substituted-1,2,4-Triazole_R NBS, AIBN

Caption: Synthetic routes to 5-bromo-1,2,4-triazole derivatives.

Part 2: The Versatile Applications of 5-Bromo-1,2,4-Triazole

The presence of the bromine atom at the 5-position of the 1,2,4-triazole ring opens up a vast landscape of chemical transformations and biological applications.

A Key Building Block in Organic Synthesis: Cross-Coupling Reactions

The carbon-bromine bond in 5-bromo-1,2,4-triazole is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions.[2][5][7][8][9] This allows for the facile introduction of various aryl, heteroaryl, and alkyl substituents at the 5-position, creating a diverse library of novel compounds for biological screening.

Experimental Workflow: Suzuki Coupling of 5-Bromo-1,2,4-Triazole Derivatives

Suzuki_Coupling Start 5-Bromo-1,2,4-Triazole Derivative Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Start->Reagents Reaction Reaction Mixture in Solvent (e.g., Toluene/Water) Reagents->Reaction Heating Heating (Conventional or Microwave) Reaction->Heating Workup Aqueous Workup Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-1,2,4-Triazole Derivative Purification->Product

Caption: A typical workflow for the Suzuki cross-coupling reaction.

Medicinal Chemistry: A Scaffold for Drug Discovery

The 1,2,4-triazole nucleus is a well-established pharmacophore, and the introduction of a bromine atom can enhance or modulate its biological activity.

Anticancer Activity: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity.[9][10][11][12] The bromine atom can contribute to this activity by forming halogen bonds with the target protein or by influencing the overall electronic properties of the molecule. For instance, a series of di-arylated 1,2,4-triazole derivatives synthesized from 3-bromo-1H-1,2,4-triazole showed significant anticancer potency against human breast cancer cell lines, with one derivative exhibiting an IC50 value of 4.8 µM against the MCF-7 cell line.[12] Another study on novel indolyl 1,2,4-triazole derivatives showed potent inhibition of CDK4 and CDK6, with some compounds exhibiting IC50 values in the nanomolar range.[13]

Compound Cancer Cell Line IC50 (µM) Reference
4q (di-arylated 1,2,4-triazole) MCF-7 (Breast)4.8[12]
Vk (indolyl 1,2,4-triazole) CDK40.049[13]
Vd (indolyl 1,2,4-triazole) CDK60.075[13]
Compound 10a (butane-1,4-dione derivative) MCF-7 (Breast)6.43[10]
Compound 10a (butane-1,4-dione derivative) Hela (Cervical)5.6[10]

Antimicrobial Activity: 1,2,4-triazole derivatives are well-known for their antimicrobial properties.[1][14][15] The presence of a bromine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. A study on 4-amino-5-aryl-4H-1,2,4-triazole derivatives showed that compounds with 4-bromo substituents exhibited good antibacterial activity.[14] Another report indicated that derivatives with a 2-bromo phenyl substitution on the benzene ring had MIC values of 0.036 µg/mL against E. faecalis.[16]

Compound Class Microorganism MIC (µg/mL) Reference
4-bromo substituted 4-amino-5-aryl-4H-1,2,4-triazole Various bacteriaGood activity[14]
2-bromo phenyl substituted 1,2,3-triazole E. faecalis0.036[16]
Agricultural Chemistry: Protecting Crops

The 1,2,4-triazole scaffold is also prevalent in agricultural chemistry, with many derivatives used as fungicides, herbicides, and insecticides. The introduction of a bromine atom can fine-tune the activity and selectivity of these compounds, leading to more effective and environmentally benign crop protection agents.

Conclusion: A Versatile and Promising Moiety

5-Bromo-1,2,4-triazole is a highly valuable and versatile building block in modern chemical research. Its synthesis is readily achievable through established methods, and the presence of the bromine atom provides a gateway to a vast chemical space through cross-coupling reactions. The diverse biological activities exhibited by its derivatives underscore its importance in drug discovery and agrochemical development. As our understanding of structure-activity relationships continues to grow, the strategic utilization of the 5-bromo-1,2,4-triazole scaffold will undoubtedly lead to the development of novel and effective solutions to challenges in medicine and agriculture.

References

  • ResearchGate. (2025-08-06). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c...
  • MDPI. (n.d.). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones.
  • ACS Publications. (n.d.). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry.
  • MDPI. (2021-11-27). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.
  • PubMed Central. (2022-11-12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
  • National Institutes of Health. (n.d.). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation.
  • ResearchGate. (n.d.). Chemical structure and IC50 value of compound 5.
  • ResearchGate. (n.d.). The comparative MIC values (µg mL-1 ) of the newly synthesized triazole...
  • ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
  • PubMed Central. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Biosystems Diversity. (2018-04-30). Determination of antimicrobial activity of some 1,2,4-triazole derivatives.
  • Royal Society of Chemistry. (n.d.). Mechanism of cyclisation of N-(1,2,4-triazol-3-yl)hydrazonyl bromides to mixtures of isomeric triazolotriazoles.
  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • PubMed Central. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation.
  • Royal Society of Chemistry. (2025-08-07). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
  • ResearchGate. (2025-08-06). (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
  • ChemScene. (n.d.). 5-bromo-1-methyl-1,2,4-triazole.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ChemicalBook. (2022-02-14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • ResearchGate. (2025-08-09). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.
  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III).
  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.
  • Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
  • ElectronicsAndBooks. (n.d.). Investigations in the 1,2,4-triazole series.
  • BenchChem. (n.d.). Application Notes and Protocols: Catalytic Activity of Pyridine-Substituted-Bis-1,2,4-Triazole Derivatives.
  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation.
  • Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
  • PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.
  • PubMed. (2022-09-26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application in pharmaceutical and materials science is vast, enabling the construction of complex molecular architectures from readily available precursors.[1] Within drug discovery, nitrogen-containing heterocycles are of paramount importance due to their prevalence in biologically active molecules and their ability to modulate physicochemical properties.[4][5][6]

The 1,2,4-triazole moiety, in particular, is a "privileged scaffold" found in numerous marketed drugs with antifungal, antiviral, and anti-cancer properties.[4][7][8] 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a versatile and strategically important building block. The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling, providing a robust and efficient entry point for introducing the 1-ethyl-3-methyl-1,2,4-triazole core into a diverse range of molecular targets. This guide provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and key insights for optimizing Suzuki-Miyaura reactions with this valuable substrate.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle.[9]

The three key stages are:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst. This species undergoes oxidative addition to the carbon-bromine bond of this compound. This step forms a new, planar Pd(II) complex, where the palladium has inserted itself into the C-Br bond.[2][9] The reactivity of organic halides in this step generally follows the trend I > Br > Cl, making aryl bromides like our substrate highly effective coupling partners.[2][3]

  • Transmetalation : This is the crucial step where the carbon-carbon bond is primed for formation. The organic moiety from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is not spontaneous; it requires activation of the organoboron species by a base.[10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a borate), which readily transfers its organic group to the electrophilic palladium center.[2][11][12]

  • Reductive Elimination : In the final step, the two organic groups—the triazole and the group from the boronic acid—are eliminated from the palladium center, forming the new C-C bond in the final product.[2] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (L₂Pd(II)(Ar)(Br)) Pd0->OxAdd Substrate 5-Bromo-1-ethyl-3-methyl- 1H-1,2,4-triazole (Ar-Br) Substrate->OxAdd Oxidative Addition Product Coupled Product (Ar-Ar') Transmetalation Transmetalation Complex (L₂Pd(II)(Ar)(Ar')) OxAdd->Transmetalation Transmetalation->Pd0 Transmetalation->Product Reductive Elimination Boronic Boronic Acid (Ar'-B(OH)₂) Borate Activated Borate [Ar'-B(OH)₃]⁻ Boronic->Borate Activation Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetalation Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a reliable starting point for the coupling of this compound. It is designed to be robust, but optimization may be required for different boronic acid partners (see Table 1).

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas line with bubbler

  • Septa, needles, and syringes

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

    • Causality: Using a slight excess of the boronic acid ensures the complete consumption of the more valuable bromo-triazole. The base is crucial for activating the boronic acid.[10]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 3 mol%).

    • Causality: Catalyst loading is typically between 1-5 mol%. Higher loadings can increase reaction speed but also cost and the difficulty of removal.

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Bubble inert gas through the stirred solution for another 15-20 minutes to ensure all dissolved oxygen is removed.

    • Causality: A mixed solvent system is common. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the reactive borate species.[3]

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 90 °C. Attach the reflux condenser (with inert gas flowing at the top). Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. Check for the disappearance of the starting bromo-triazole.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (15 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Causality: The extraction isolates the desired organic product from the aqueous phase containing inorganic salts and byproducts.

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Causality: The brine wash helps to remove residual water and some water-soluble impurities.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 1-ethyl-3-methyl-5-phenyl-1H-1,2,4-triazole.

Caption: A typical experimental workflow for the Suzuki coupling protocol.

Optimization and Troubleshooting

While the provided protocol is robust, Suzuki couplings can be sensitive to substrates and conditions. The following tables provide guidance for optimization and troubleshooting.

Table 1: Parameter Optimization

ParameterCommon VariationsRationale & Expected Outcome
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos)For electron-rich or sterically hindered boronic acids, more active catalysts with bulky, electron-donating phosphine ligands may be required to facilitate oxidative addition and reductive elimination.[13][14]
Base Cs₂CO₃, K₃PO₄, KFCesium carbonate (Cs₂CO₃) is a stronger, more soluble base that can accelerate slow reactions. Potassium phosphate (K₃PO₄) is often effective and can be milder. Fluoride bases (KF) can be useful but may require anhydrous conditions.[10] The choice of base can significantly influence the reaction's success.[12]
Solvent Toluene, DMF, THF, 2-MeTHFToluene can be used for higher reaction temperatures. DMF is a highly polar solvent that can aid in solubility but may be difficult to remove. THF is another common alternative to dioxane.
Temperature Room Temperature to 120 °CSome highly active catalyst systems can perform the coupling at room temperature.[13] For less reactive partners, higher temperatures may be necessary to overcome activation barriers.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized to Pd black).2. Insufficient degassing (O₂ present).3. Base is not strong enough.4. Temperature is too low.1. Use fresh catalyst; ensure proper inert atmosphere technique.2. Improve the degassing procedure (longer bubbling, freeze-pump-thaw cycles).3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.4. Increase the reaction temperature in 10 °C increments.
Homocoupling of Boronic Acid 1. Presence of O₂ or Pd(II) species at the start of the reaction.2. The transmetalation step is too slow.1. Ensure rigorous degassing and use a Pd(0) source or a pre-catalyst that reduces in situ.2. Screen different bases or a more active catalyst system to accelerate transmetalation relative to homocoupling.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Base is too strong for other functional groups on the boronic acid partner.1. Lower the reaction temperature and try a more active catalyst.2. Screen milder bases (e.g., K₂CO₃ or even NaHCO₃) if sensitive functional groups are present.

References

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Suzuki reaction. In Wikipedia. Retrieved January 19, 2026. [Link]

  • Bhanushali, M. J., & Bhor, M. D. (2011). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(21), 8813-8821. [Link]

  • Shaikh, A. A., Ghorpade, R., & Rokade, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4876-4903. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Sztanke, K., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(18), 4147. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7490. [Link]

  • Gomaa, A. A. M., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 24(24), 4619. [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897942. [Link]

  • Korol, N., et al. (2023). Examples of 1,2,4-triazole derivatives used in drugs. ResearchGate. [Link]

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. (2015). ResearchGate. [Link]

  • Kudelko, A., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2011). Molecules, 16(1), 582-595. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (2022). Yoneda Labs. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (2011). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Functionalization of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable metabolic stability, hydrogen bonding capabilities, and dipole moment.[1][2] The strategic functionalization of this scaffold is paramount in drug discovery for the generation of novel chemical entities with tailored pharmacological profiles. 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a versatile building block, primed for a variety of chemical transformations that allow for the introduction of diverse substituents at the C5-position. This guide provides detailed protocols and expert insights into the key functionalization reactions of this valuable intermediate, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a versatile and efficient means of forming new bonds.[3][4][5] For an electron-deficient heterocycle like this compound, these methods are particularly effective. The general catalytic cycle for these reactions is depicted below.

Palladium Cross-Coupling Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X Ln Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-M Pd(II)_Intermediate R-Pd(II)-R' Ln Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a staple in pharmaceutical synthesis.[3][8]

Mechanism Insight: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Suzuki-Miyaura Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Triazole-Br Triazole-Pd(II)-Br Triazole-Pd(II)(L₂)-Br Oxidative_Addition->Triazole-Pd(II)-Br Transmetalation Transmetalation Triazole-Pd(II)-Br->Transmetalation Ar-B(OH)₂ Base Triazole-Pd(II)-Ar Triazole-Pd(II)(L₂)-Ar Transmetalation->Triazole-Pd(II)-Ar Reductive_Elimination Reductive Elimination Triazole-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product 5-Aryl-Triazole Reductive_Elimination->Coupled_Product

Caption: Mechanism of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 1-ethyl-3-methyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole

  • To a microwave vial, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a 10:1 mixture of toluene and choline hydroxide (or another suitable solvent system like DME/water).

  • Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for 5-15 minutes.[9]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst choice can significantly impact yield and reaction time.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for activating the boronic acid.
Solvent Toluene/H₂O, DME/H₂O, Dioxane/H₂OA mixture of an organic solvent and water is typically used.
Temperature 80-120 °C (conventional or microwave)Microwave irradiation can significantly reduce reaction times.[7]
Boronic Acid Scope Aryl, heteroaryl, vinylA wide variety of boronic acids can be used.

Troubleshooting:

  • Low Yield: Ensure anhydrous conditions if using sensitive boronic acids. Degas the solvent to prevent catalyst oxidation. Screen different palladium catalysts and bases.

  • Homocoupling of Boronic Acid: Use a slight excess of the boronic acid, but not a large excess. Lowering the reaction temperature may also help.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides, a valuable transformation for introducing linear, rigid scaffolds.[10][11] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[12][13]

Mechanism Insight: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, base, and a Cu(I) salt.

Sonogashira Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Triazole-Br Triazole-Pd(II)-Br Triazole-Pd(II)(L₂)-Br Oxidative_Addition->Triazole-Pd(II)-Br Transmetalation_Pd Transmetalation Triazole-Pd(II)-Br->Transmetalation_Pd Triazole-Pd(II)-Alkyne Triazole-Pd(II)(L₂)-C≡CR' Transmetalation_Pd->Triazole-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Triazole-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product 5-Alkynyl-Triazole Reductive_Elimination->Coupled_Product Alkyne R'-C≡CH Base Base Alkyne->Base Acetylide R'-C≡C⁻ Base->Acetylide Cu_Acetylide R'-C≡C-Cu Acetylide->Cu_Acetylide Cu(I)X Cu(I)X Cu(I)X Cu_Acetylide->Transmetalation_Pd

Caption: Mechanism of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 1-ethyl-5-(ethynylphenyl)-3-methyl-1H-1,2,4-triazole

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.025 mmol, 2.5 mol%).

  • Add THF (5 mL) and diisopropylamine (7.0 mmol, 7.0 equiv).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the reaction at room temperature for 3 hours, or until TLC analysis indicates completion.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify by flash column chromatography on silica gel.[10]

Parameter Recommendation Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Dichlorobis(triphenylphosphine)palladium(II) is a common choice.
Copper Co-catalyst CuICopper(I) iodide is essential for the formation of the copper acetylide.
Base Diisopropylamine, TriethylamineThe base also often serves as the solvent or co-solvent.
Solvent THF, DMF, AcetonitrileAnhydrous and anaerobic conditions are typically recommended.[11]
Alkyne Scope Terminal aryl and alkyl alkynesA broad range of terminal alkynes can be utilized.

Troubleshooting:

  • Glaser Coupling (Homocoupling of Alkyne): Ensure rigorous exclusion of oxygen. Use a high-purity copper(I) source.

  • No Reaction: Ensure the palladium catalyst is active. The use of a pre-catalyst like Pd(PPh₃)₂Cl₂ may require an induction period for reduction to Pd(0).

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[14][15] This reaction has broad applicability in medicinal chemistry, where the aryl amine moiety is a common pharmacophore.[16]

Mechanism Insight: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then furnishes the desired aryl amine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction.[5]

Buchwald-Hartwig Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Triazole-Br Triazole-Pd(II)-Br Triazole-Pd(II)(L₂)-Br Oxidative_Addition->Triazole-Pd(II)-Br Amine_Coordination Amine Coordination & Deprotonation Triazole-Pd(II)-Br->Amine_Coordination R'R''NH Base Triazole-Pd(II)-Amido Triazole-Pd(II)(L₂)-NR'R'' Amine_Coordination->Triazole-Pd(II)-Amido Reductive_Elimination Reductive Elimination Triazole-Pd(II)-Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product 5-Amino-Triazole Reductive_Elimination->Coupled_Product SNAr_Mechanism Start 5-Bromo-Triazole + Nu⁻ Addition Addition Start->Addition Meisenheimer Meisenheimer Complex (Anionic Intermediate) Addition->Meisenheimer Elimination Elimination Meisenheimer->Elimination -Br⁻ Product 5-Nu-Triazole Elimination->Product

Sources

"application of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Medicinal Chemistry of Substituted 1,2,4-Triazoles A Case Study Using 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole as a Representative Scaffold

Introduction: The 1,2,4-Triazole Nucleus as a Privileged Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This five-membered heterocycle, containing three nitrogen atoms, possesses a unique combination of physicochemical properties that make it ideal for drug design. Its ability to engage in hydrogen bonding, dipole-dipole interactions, and its metabolic stability contribute to its frequent use.[2][3]

Derivatives of 1,2,4-triazole exhibit a remarkable breadth of biological activities, including antifungal, anticancer, antiviral, antibacterial, anticonvulsant, and anti-inflammatory properties.[1][4][5] Marketed drugs such as the antifungal agent fluconazole, the antiviral ribavirin, and the anticancer drug letrozole all feature the 1,2,4-triazole core, highlighting its therapeutic significance.[3][6][7]

While specific experimental data for this compound is not extensively documented in publicly accessible literature, its structure represents a classic example of a substituted triazole. This guide will, therefore, use it as a representative molecule to detail the synthesis, application, and evaluation protocols relevant to this important class of compounds for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Substituted 1,2,4-Triazoles

The synthesis of 1,2,4-triazole derivatives can be achieved through various well-established methods.[8] A common and versatile approach involves the cyclization of thiosemicarbazide intermediates. The following protocol outlines a plausible synthetic pathway for a compound like this compound.

Protocol 1: General Synthesis of a 5-Substituted-1,2,4-triazole-3-thione

This protocol is a foundational step for creating the triazole core, which can then be further modified.

Causality and Experimental Choices:

  • Base-Catalyzed Cyclization: The use of a base (e.g., NaOH or KOH) is crucial for deprotonation, which facilitates the intramolecular nucleophilic attack and subsequent cyclization to form the triazole ring.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration and ring-closing steps, ensuring a reasonable reaction rate.

Step-by-Step Methodology:

  • Preparation of N-ethylhydrazinecarbothioamide (Ethylthiosemicarbazide):

    • To a solution of ethyl isothiocyanate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0-5°C with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the ethylthiosemicarbazide intermediate.

  • Formation of the Triazole-thione Core:

    • Dissolve the synthesized ethylthiosemicarbazide (1.0 eq) and acetyl chloride (1.0 eq) in a suitable solvent like pyridine.

    • Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • The precipitated solid, 1-ethyl-3-methyl-1H-1,2,4-triazole-5(4H)-thione, is collected by filtration, washed with water, and recrystallized from ethanol.

Diagram: Synthetic Workflow for Triazole-thione Core

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization A Ethyl Isothiocyanate C N-ethylhydrazinecarbothioamide A->C Ethanol, 0°C to RT B Hydrazine Hydrate B->C E 1-ethyl-3-methyl-1H-1,2,4-triazole-5(4H)-thione C->E Pyridine, Reflux D Acetyl Chloride D->E G Triazole 1,2,4-Triazole Compound (e.g., 5-Bromo-1-ethyl-3-methyl...) Heme Heme Iron (Active Site) Triazole->Heme N4 coordinates with Fe CYP51 Fungal CYP51 Enzyme (Lanosterol 14α-demethylase) Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Heme->CYP51 is part of Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Maintains Integrity

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole compounds.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible fungal growth.

Step-by-Step Methodology:

  • Prepare Fungal Inoculum: Culture a pathogenic fungal strain (e.g., Candida albicans) and prepare a standardized suspension in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound (this compound) to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungus only, no compound) and a negative control (broth only, no fungus).

  • Incubation: Incubate the plate under conditions suitable for fungal growth (e.g., 24-48 hours at 35°C). [2]5. MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by using a microplate reader. The MIC is the lowest concentration of the compound where no growth is observed. [9]

Data Presentation: Hypothetical MIC Values
CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
This compound 48
Fluconazole (Control)216
Vehicle (DMSO) Control>64>64

Part 3: Applications in Anticancer Drug Discovery

Numerous 1,2,4-triazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, making them attractive candidates for oncology research. [3][10]

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell proliferation.

Causality and Experimental Choices:

  • MTT Reagent: Viable cells with active mitochondrial reductase enzymes can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan precipitate. [11]The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization: A solubilizing agent (like DMSO or isopropanol) is required to dissolve the insoluble purple formazan crystals before the absorbance can be measured.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. [11]2. Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include untreated cells (negative control) and a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. [11]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. [11]5. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).

Diagram: MTT Assay Experimental Workflow

G A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Add Serial Dilutions of Triazole Compound B->C D Incubate 48-72h (Treatment) C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Formazan (Add DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC₅₀ Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation: Hypothetical Anticancer Activity
CompoundCancer Cell LineIC₅₀ (µM)
This compound MCF-7 (Breast)12.5
This compound HCT116 (Colon)21.8
Doxorubicin (Control)MCF-7 (Breast)0.8

Conclusion

The 1,2,4-triazole scaffold remains a highly versatile and valuable core for the development of new therapeutic agents. By utilizing established synthetic routes and robust biological evaluation protocols, such as those detailed in this guide, researchers can effectively explore the potential of novel triazole derivatives like this compound. The protocols for antifungal and anticancer screening provide a solid framework for the initial stages of drug discovery, enabling the identification and characterization of promising lead compounds for further development.

References

  • Benchchem. Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Libraries.
  • Zhang, Y., et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 284, 117192.
  • Benchchem. Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
  • Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.
  • Various Authors. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate.
  • Benchchem. (2025). Triazole-Based Compounds: A Comprehensive Technical Guide to Their Therapeutic Applications.
  • Various Authors. Examples of 1,2,4-triazole derivatives used in drugs. ResearchGate.
  • Various Authors. An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
  • Benchchem. Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols.
  • Various Authors. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
  • Various Authors. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.
  • Benchchem. Mechanism of action of 1,2,4-triazole-based compounds.
  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
  • Various Authors. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules.
  • Various Authors. (2017). A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. Moroccan Journal of Chemistry, 5(1), 41-58.
  • Various Authors. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). ScienceRise: Pharmaceutical Science.
  • Various Authors. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate.
  • Benchchem. (2025). A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds.
  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-15.
  • Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Li, Y., et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate.

Sources

Application Note: Strategic Synthesis of Novel Antiviral Candidates from 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This application note provides a detailed guide for researchers and drug development professionals on leveraging 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole as a versatile starting material for the synthesis of novel antiviral compounds. We present two robust, field-proven synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Each section explains the underlying chemical principles, offers detailed, step-by-step protocols, and discusses the strategic implications for generating diverse chemical libraries for antiviral screening.

Introduction: The 1,2,4-Triazole Scaffold in Antiviral Drug Discovery

The 1,2,4-triazole ring is a privileged heterocyclic scaffold renowned for its metabolic stability, favorable pharmacokinetic properties, and ability to engage in various biological interactions.[2][3] Its prominence is exemplified by the broad-spectrum antiviral drug Ribavirin, which features a 1,2,4-triazole-3-carboxamide moiety and is used to treat infections like Hepatitis C Virus (HCV).[4] The triazole ring can act as a bioisostere for amide or ester groups, enhancing drug-like properties.[2][3]

The strategic functionalization of the triazole core allows for the systematic exploration of chemical space to identify new antiviral leads. This compound is an ideal starting scaffold for this purpose. The bromine atom at the C5 position serves as a highly versatile synthetic handle, enabling the introduction of a wide array of substituents through well-established chemical transformations. This allows for the creation of compound libraries with diverse physicochemical properties, tailored to target various viral proteins and enzymes.[5][6]

The Starting Material: this compound

The utility of this reagent stems from the specific arrangement of its functional groups. The N1-ethyl and C3-methyl groups provide a defined substitution pattern, while the C5-bromo group is the primary site for chemical modification. The electron-deficient nature of the 1,2,4-triazole ring activates this C-Br bond, making it susceptible to both nucleophilic attack and oxidative addition in palladium catalysis.

PropertyValueSource
Molecular Formula C₅H₈BrN₃N/A
Molecular Weight 190.04 g/mol N/A
IUPAC Name This compoundN/A
Canonical SMILES CCN1C(=NC(=N1)Br)CN/A
Physical Form Solid (predicted)N/A
Key Reactive Site C5-Bromine[7][8]

Note: As a specialized intermediate, a specific CAS number may not be publicly cataloged. Properties are based on its chemical structure and analogous compounds.[9][10]

Synthetic Pathways and Workflow

The derivatization of the 5-bromo-1,2,4-triazole core can be efficiently achieved via two primary strategies. The choice of method depends on the desired final structure and the type of bond to be formed (C-S, C-N, C-O, or C-C).

G cluster_start Starting Material cluster_pathways Synthetic Derivatization cluster_end Screening & Analysis start 5-Bromo-1-ethyl-3-methyl- 1H-1,2,4-triazole snar Protocol I: Nucleophilic Aromatic Substitution (SNAr) start->snar C-S, C-N, C-O Bond Formation suzuki Protocol II: Suzuki-Miyaura Cross-Coupling start->suzuki C-C Bond Formation library Diverse Compound Library snar->library suzuki->library screen Antiviral Activity Screening library->screen

Caption: The two primary synthetic pathways from the core scaffold.

Protocol I: Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale

The SNAr reaction is a powerful method for forming carbon-heteroatom bonds. In this context, the electron-withdrawing triazole ring system sufficiently polarizes the C5-Br bond, making the carbon atom electrophilic and susceptible to attack by strong nucleophiles. [7][11]This reaction typically proceeds via an addition-elimination mechanism through a stabilized anionic intermediate (Meisenheimer complex). [12]This pathway is particularly effective for introducing thioether, amine, or ether linkages, which are common motifs in antiviral drugs. The choice of a suitable base is critical to deprotonate the incoming nucleophile, enhancing its reactivity.

Detailed Protocol: Synthesis of 1-ethyl-3-methyl-5-(phenylthio)-1H-1,2,4-triazole

This protocol details the reaction with thiophenol as a representative sulfur nucleophile.

Reagents & Materials:

ReagentMW ( g/mol )AmountMoles (mmol)
This compound190.04190 mg1.0
Thiophenol110.18121 mg (110 µL)1.1
Potassium Carbonate (K₂CO₃)138.21276 mg2.0
N,N-Dimethylformamide (DMF)-5 mL-

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (276 mg, 2.0 mmol). Flame-dry the flask under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add this compound (190 mg, 1.0 mmol) and DMF (5 mL). Stir the suspension for 5 minutes.

  • Nucleophile Addition: Using a syringe, add thiophenol (110 µL, 1.1 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting material will have a different Rf value than the product.

  • Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated brine (2 x 25 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 to 80:20) to yield the pure product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Scientific Rationale

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds. [13]It involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. [14]This reaction is highly valued for its tolerance of a wide range of functional groups, allowing for the direct coupling of complex aryl and heteroaryl fragments. For antiviral drug design, introducing aromatic moieties can enhance binding affinity to viral targets through π-π stacking interactions and can be used to modulate the compound's solubility and pharmacokinetic profile. The catalytic cycle involves oxidative addition of the bromo-triazole to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. [8]

Detailed Protocol: Synthesis of 5-(4-fluorophenyl)-1-ethyl-3-methyl-1H-1,2,4-triazole

This protocol details the coupling with 4-fluorophenylboronic acid, a common fragment in medicinal chemistry.

Reagents & Materials:

ReagentMW ( g/mol )AmountMoles (mmol)
This compound190.04190 mg1.0
4-Fluorophenylboronic acid139.92168 mg1.2
Pd(dppf)Cl₂731.741 mg0.05
Sodium Carbonate (Na₂CO₃)105.99212 mg2.0
1,4-Dioxane / Water (4:1)-5 mL-

Step-by-Step Methodology:

  • Inert Atmosphere: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add the this compound (190 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times. Add the degassed solvent mixture of 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Heat the reaction mixture to 100 °C (oil bath) or using microwave irradiation (e.g., 120 °C for 30 minutes) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to obtain the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Data Summary and Comparison

FeatureProtocol I: SNArProtocol II: Suzuki-Miyaura Coupling
Reaction Type Nucleophilic Aromatic SubstitutionPalladium-Catalyzed Cross-Coupling
Bond Formed C-S, C-N, C-OC-C
Key Reagents Strong Nucleophile, Base (e.g., K₂CO₃)Boronic Acid, Pd Catalyst, Base (e.g., Na₂CO₃)
Typical Solvents Polar Aprotic (DMF, DMSO)Ethers (Dioxane, DME), Toluene, with Water
Advantages Metal-free, cost-effective for simple nucleophiles.Broad substrate scope, functional group tolerance, access to complex biaryls.
Considerations Requires strong nucleophiles; limited to heteroatom linkages.Requires removal of metal catalyst; higher cost of reagents.

Application Insight: From Synthesis to Antiviral Evaluation

The compounds synthesized via these protocols form a library of novel 1,2,4-triazole derivatives. The next critical phase is to evaluate their biological activity. A standard workflow involves:

  • Primary Screening: Compounds are tested in cell-based assays at a single high concentration against a panel of viruses (e.g., Influenza, HSV, HCV, SARS-CoV-2). [5][15]Assays often measure the inhibition of virus-induced cytopathic effect (CPE).

  • Dose-Response Analysis: Active compounds from the primary screen are then tested across a range of concentrations to determine their EC₅₀ (half-maximal effective concentration).

  • Cytotoxicity Assays: Simultaneously, the compounds are tested in uninfected cells to determine their CC₅₀ (half-maximal cytotoxic concentration).

  • Selectivity Index (SI): The SI is calculated as CC₅₀ / EC₅₀. A high SI value is desirable, indicating that the compound is effective against the virus at concentrations that are not toxic to the host cells.

This systematic approach allows for the rapid identification of promising lead candidates for further optimization and development.

Conclusion

This compound is a highly effective and versatile building block for the development of novel antiviral agents. The Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling reactions provide reliable and scalable pathways to a diverse range of derivatives. By explaining the causality behind these experimental choices and providing detailed, validated protocols, this guide equips researchers to efficiently generate and explore new chemical entities in the urgent and ongoing search for potent antiviral therapeutics.

References

  • El-Sayed, N. F., et al. (2018). First novel synthesis of triazole thioglycosides as ribavirin analogues. Nucleosides, Nucleotides & Nucleic Acids, 37(2), 112-123. [Link]

  • Farghaly, T. A., et al. (2024). A Literature Review Focusing on the Antiviral Activity of [2][5][16]and-[1][5][16]triazoles. Mini Reviews in Medicinal Chemistry, 24(17), 1602-1629. [Link]

  • Borysenko, N. M., et al. (2025). A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate. [Link]

  • Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420–422. [Link]

  • Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). PubMed. [Link]

  • Nassar, E., et al. (2015). Synthesis, Antiviral, and Antimicrobial Activity of 1,2,4-Triazole Thioglycoside Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12), 2008-2021. [Link]

  • Gelin, M., et al. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journal of Organic Chemistry, 13, 788-792. [Link]

  • Mikhailov, S. N., et al. (2021). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. International Journal of Molecular Sciences, 22(13), 6806. [Link]

  • Lin, D., et al. (2010). Synthesis of Ribavirin Derivatives. Journal of South China University of Technology (Natural Science Edition), 38(4), 35-39. [Link]

  • Defense Technical Information Center. (1995). The Synthesis and Study of New Ribavirin Derivatives and Related Nucleoside Azole Carboxamides as Agents Active against RNA Viruses.[Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ResearchGate. [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]

  • Chopade, P. R., & Shaikh, A. R. (2022). Recent Advancements in Synthesis and Antiviral Potential of 1, 2, 3 Triazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 13(12), 4805-4818. [Link]

  • Ghorab, M. M., et al. (2004). Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Derivatives. Acta Pharmaceutica, 54(4), 301-314. [Link]

  • Simurova, N. V., & Mayboroda, O. I. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). ResearchGate. [Link]

  • Ghorab, M. M., et al. (2004). Synthesis, antitumor and antiviral properties of some 1,2,4-triazole derivatives. PubMed. [Link]

  • Simurova, N. V., & Mayboroda, O. I. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). PMC. [Link]

  • Kowalczyk, A., et al. (2020). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors. ResearchGate. [Link]

  • Mondal, T., & Wheeler, S. E. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 12(1), 269-277. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]

  • Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(6), 6347-6361. [Link]

  • PubChem. (n.d.). 5-bromo-4-methyl-1H-1,2,3-triazole. [Link]

  • Maccioni, E., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Alam, M. M., & Siddiqui, N. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 5(1), 1-10. [Link]

  • da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • Aboutayeb, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(13), 7540-7549. [Link]

Sources

Application Notes and Protocols for the Development of Novel Antifungal Compounds from 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. Triazole-based compounds have long been a cornerstone of antifungal therapy, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel antifungal agents derived from the scaffold 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole. We will delineate the strategic design, synthesis, and biological evaluation of new chemical entities, with a focus on establishing a robust structure-activity relationship (SAR) to identify lead compounds with superior efficacy and a broader spectrum of activity.

Introduction: The Rationale for a Novel Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged pharmacophore in a multitude of successful antifungal drugs, including fluconazole, itraconazole, and voriconazole.[1][4][5] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is critical for the conversion of lanosterol to ergosterol in fungi.[5][6] The disruption of this pathway leads to the accumulation of toxic sterol precursors and compromises the integrity of the fungal cell membrane.[3][7]

The starting scaffold, this compound, is a novel starting point for the development of new antifungal agents. The presence of a bromine atom at the 5-position offers a versatile handle for a variety of chemical modifications, allowing for the strategic introduction of diverse functional groups to explore the chemical space and optimize antifungal activity. The ethyl and methyl substitutions on the triazole ring provide a stable core for these modifications. This guide will detail the journey from this initial scaffold to the identification of potential preclinical candidates.

Strategic Workflow for Antifungal Compound Development

The development of new antifungal agents from a starting scaffold is a multi-step process that requires careful planning and execution. The following workflow provides a logical progression from chemical synthesis to biological evaluation.

Antifungal Development Workflow Figure 1: High-Level Workflow for Antifungal Drug Discovery A Scaffold Synthesis: This compound B Library Synthesis: Derivatization at the 5-position A->B Chemical Modification C Primary Screening: In vitro Antifungal Susceptibility Testing B->C Biological Evaluation D Hit Identification: Compounds with Potent Antifungal Activity C->D Data Analysis E Secondary Screening: Spectrum of Activity & Cytotoxicity D->E Further Characterization F Lead Optimization: Structure-Activity Relationship (SAR) Studies E->F Iterative Design G Mechanism of Action Studies E->G Elucidation of Action F->B Synthesize New Derivatives H Preclinical Candidate Selection F->H Selection Criteria Met G->H

Caption: A high-level overview of the workflow for the development of antifungal compounds.

Synthesis Protocols

Proposed Synthesis of the Starting Scaffold: this compound

Protocol 3.1: Synthesis of this compound

  • Step 1: Synthesis of 5-Amino-1-ethyl-3-methyl-1H-1,2,4-triazole. This can be achieved through the cyclization of an appropriate N-ethyl-amidrazone with a methyl-containing reactant.

  • Step 2: Sandmeyer Bromination. The resulting amino-triazole can be converted to the bromo-derivative via a Sandmeyer-type reaction.

    • Dissolve 5-amino-1-ethyl-3-methyl-1H-1,2,4-triazole in an aqueous solution of hydrobromic acid (HBr).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Library Synthesis: Derivatization of the Scaffold

The bromine atom at the 5-position is an excellent leaving group for various cross-coupling reactions, enabling the introduction of a wide array of substituents.

Protocol 3.2: Suzuki Cross-Coupling for Aryl and Heteroaryl Derivatives

  • To a reaction vessel, add this compound (1 equivalent), a desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 5-aryl/heteroaryl-1-ethyl-3-methyl-1H-1,2,4-triazole derivative.

In Vitro Antifungal Susceptibility Testing

The primary evaluation of the synthesized compounds is the determination of their antifungal activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[11][12][13]

Protocol 4.1: Broth Microdilution Assay for MIC Determination

  • Fungal Strains: Utilize a panel of fungal strains including Candida albicans, non-albicans Candida species (C. glabrata, C. krusei), Cryptococcus neoformans, and Aspergillus fumigatus.

  • Media Preparation: Use RPMI-1640 medium buffered with MOPS for all assays.

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in RPMI-1640 medium in 96-well microtiter plates. The final DMSO concentration should not exceed 1%.

  • Inoculum Preparation: Prepare fungal inocula according to CLSI or EUCAST guidelines.[11][14][15] For yeasts, adjust the cell suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[13] For molds, use a conidial suspension of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[15]

  • Incubation: Add the fungal inoculum to each well of the microtiter plates containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a 50% reduction in turbidity (MIC50), while for molds, it is typically complete inhibition.[12]

Table 1: Example MIC Data for a Series of Synthesized Triazole Derivatives

Compound IDR-Group at 5-positionMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
Scaffold -Br>64>64
DERIV-01 -Phenyl1632
DERIV-02 -4-Chlorophenyl48
DERIV-03 -2,4-Difluorophenyl0.51
DERIV-04 -4-Pyridyl816
Fluconazole (Reference)1>64
Voriconazole (Reference)0.250.5

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the primary screening is crucial for establishing an SAR.[6][16] By comparing the chemical structures of the synthesized derivatives with their corresponding antifungal activities, key structural features required for potency can be identified.

SAR Insights Figure 2: Structure-Activity Relationship (SAR) Insights Scaffold This compound Low Activity SAR_Node SAR Insights Derivatives Phenyl 4-Chlorophenyl 2,4-Difluorophenyl 4-Pyridyl Activity Moderate Activity Improved Activity High Potency Moderate Activity Derivatives:d1->Activity:a1 Derivatives:d2->Activity:a2 Derivatives:d3->Activity:a3 Derivatives:d4->Activity:a4 Activity->SAR_Node Conclusion Conclusion SAR_Node->Conclusion Conclusion: Halogen substitution on the phenyl ring, a 2,4-difluoro motif is optimal for activity.

Caption: Visual representation of deriving SAR from initial screening data.

Based on the example data in Table 1, the following preliminary SAR can be deduced:

  • The unsubstituted phenyl group at the 5-position confers moderate antifungal activity.

  • The introduction of a halogen, such as chlorine, at the para-position of the phenyl ring enhances activity.

  • A 2,4-difluorophenyl substitution provides the most potent antifungal activity, a common feature in many clinically used azole antifungals.[5][17]

These initial findings would guide the synthesis of a second generation of compounds, further exploring substitutions on the phenyl ring to optimize potency and pharmacokinetic properties.

Mechanism of Action Studies

For the most promising lead compounds, it is essential to confirm their mechanism of action.

Protocol 6.1: Ergosterol Biosynthesis Assay

  • Grow Candida albicans in the presence and absence of the test compound.

  • After incubation, harvest the cells and extract the sterols using an alcoholic potassium hydroxide solution followed by n-heptane extraction.

  • Analyze the sterol composition by gas chromatography-mass spectrometry (GC-MS).

  • Inhibition of CYP51 will result in a dose-dependent decrease in ergosterol levels and a corresponding accumulation of lanosterol.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the development of novel antifungal agents from the this compound scaffold. By combining strategic chemical synthesis with standardized biological evaluation, it is possible to identify and optimize lead compounds with the potential to address the growing threat of fungal infections. The key to success lies in the iterative process of design, synthesis, testing, and SAR analysis to guide the development of the next generation of triazole antifungals.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. Available at: [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ResearchGate. Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central - NIH. Available at: [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Triazole antifungals. EBSCO. Available at: [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. PubMed Central - NIH. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. PubMed. Available at: [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Available at: [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress. Available at: [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central - NIH. Available at: [Link]

  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. PubMed Central - NIH. Available at: [Link]

  • Structure‐Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. Wiley Online Library. Available at: [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PubMed Central - NIH. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PubMed Central - NIH. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

Sources

Application Notes & Protocols: 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole as a Versatile Building Block for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive framework for the design of novel pharmaceuticals.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole , a key building block for the development of potent anticancer drug candidates. We present detailed, field-proven protocols for the multi-step synthesis of this versatile intermediate, its subsequent elaboration via palladium-catalyzed cross-coupling reactions, and the in vitro evaluation of the resulting compounds for anticancer activity.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold in Oncology

The 1,2,4-triazole nucleus is a cornerstone in the architecture of many successful drugs, including several with potent anticancer activity.[2] Its derivatives have been shown to exert their effects through diverse mechanisms of action, such as the inhibition of critical enzymes like kinases and topoisomerases, and the induction of apoptosis.[3] The strategic placement of substituents on the triazole ring allows for the fine-tuning of a compound's pharmacological profile.

The subject of this guide, This compound , is a particularly valuable synthetic intermediate. The bromine atom at the 5-position serves as a versatile handle for introducing a wide array of molecular complexity through modern cross-coupling methodologies. This enables the rapid generation of libraries of novel compounds for structure-activity relationship (SAR) studies. The ethyl and methyl groups at the 1- and 3-positions, respectively, provide a stable and well-defined core that can be further optimized for target engagement and pharmacokinetic properties.

Synthesis of the Building Block: this compound

The synthesis of the title compound is a multi-step process that begins with the construction of the triazole ring, followed by the introduction of the bromine atom. A robust and reliable method involves the initial synthesis of an amino-triazole precursor, which is then converted to the desired bromo-triazole via a Sandmeyer-type reaction.[4][5][6]

Logical Workflow for Synthesis

The overall synthetic strategy is depicted below. It is designed for efficiency and scalability, starting from readily available commercial materials.

Synthesis_Workflow A Ethyl Isothiocyanate C Step 1: Synthesis of 4-Ethyl-3-thiosemicarbazide A->C B Hydrazine Hydrate B->C E Step 2: Acylation & Cyclization to 1-Ethyl-3-methyl-1H-1,2,4-triazole-5-thione C->E 1. Acetic Anhydride 2. Base-mediated cyclization D Acetic Anhydride G Step 3: Synthesis of 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine E->G Oxidative Amination F Oxidative Amination (e.g., H2O2, NH3) I Step 4: Sandmeyer Bromination G->I Diazotization H NaNO2, HBr, CuBr H->I J This compound (Target Building Block) I->J Drug_Design cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 5-Bromo-1-ethyl-3-methyl- 1H-1,2,4-triazole D "Triazokinib" (Hypothetical Kinase Inhibitor) A->D Suzuki-Miyaura Coupling B 4-(4-phenoxyaniline)boronic acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D MTT_Workflow A 1. Cell Seeding (e.g., MCF-7 cells in 96-well plate) B 2. Incubation (24h to allow attachment) A->B C 3. Compound Treatment (Add serial dilutions of 'Triazokinib') B->C D 4. Incubation (48-72h exposure) C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Solubilization (Add DMSO or other solvent) E->F G 7. Absorbance Reading (Spectrophotometer at 570 nm) F->G H 8. Data Analysis (Calculate % Viability and IC₅₀) G->H

Sources

Application Notes and Protocols: Methodology for Nucleophilic Substitution on 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents.[1] The unique electronic properties and hydrogen bonding capabilities of this nitrogen-rich heterocycle make it a privileged scaffold in the design of bioactive molecules. Functionalization of the triazole ring allows for the fine-tuning of a compound's pharmacological profile, and the introduction of diverse substituents is a key strategy in the optimization of lead compounds.

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a valuable building block for the synthesis of novel 1,2,4-triazole derivatives. The electron-withdrawing nature of the triazole ring activates the C5 position, making the bromo substituent susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a variety of functional groups, providing a powerful tool for the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

This comprehensive guide provides a detailed methodology for performing nucleophilic substitution reactions on this compound. It covers the synthesis of the starting material, the underlying reaction mechanism, and detailed protocols for substitution with various nucleophiles, along with guidance on product characterization.

Understanding the Reaction: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The nucleophilic substitution on this compound proceeds via a well-established SNAr mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine atom (C5). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing triazole ring, which is crucial for stabilizing this intermediate.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the triazole ring is restored by the elimination of the bromide ion, which is a good leaving group. This results in the formation of the substituted 1,2,4-triazole product.

The overall rate of the SNAr reaction is influenced by several factors:

  • The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

  • The stability of the Meisenheimer complex: The electron-withdrawing triazole ring is key to stabilizing this intermediate.

  • The nature of the leaving group: Bromide is an excellent leaving group.

  • Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are typically used to solvate the cation of the nucleophile and increase its reactivity.

  • Temperature: Heating is often required to provide sufficient energy to overcome the activation barrier of the reaction.

Caption: Generalized SNAr mechanism on the triazole scaffold.

Experimental Protocols

Part 1: Synthesis of the Starting Material: this compound

The synthesis of the title compound can be achieved in a two-step sequence starting from the commercially available 3-methyl-1H-1,2,4-triazole.

Step 1: Bromination of 3-methyl-1H-1,2,4-triazole

This step involves the direct bromination of the triazole ring.

  • Materials:

    • 3-methyl-1H-1,2,4-triazole

    • Bromine (Br₂)

    • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

    • Suitable solvent (e.g., water or acetic acid)

    • Ice bath

  • Procedure:

    • Dissolve 3-methyl-1H-1,2,4-triazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add bromine dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

    • Carefully neutralize the reaction mixture with an aqueous NaOH solution to quench any unreacted bromine and precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 5-Bromo-3-methyl-1H-1,2,4-triazole.

Step 2: N-Ethylation of 5-Bromo-3-methyl-1H-1,2,4-triazole

This step introduces the ethyl group at the N1 position.

  • Materials:

    • 5-Bromo-3-methyl-1H-1,2,4-triazole

    • Ethyl iodide (EtI) or Diethyl sulfate ((Et)₂SO₄)

    • A suitable base (e.g., Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃))

    • A suitable solvent (e.g., Acetone, Acetonitrile, DMF)

    • Stirring apparatus and heating mantle

  • Procedure:

    • To a solution of 5-Bromo-3-methyl-1H-1,2,4-triazole in the chosen solvent, add the base.

    • Add the ethylating agent (ethyl iodide or diethyl sulfate) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Sources

Application Notes and Protocols: The Strategic Use of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Triazoles in Modern Crop Protection

The 1,2,4-triazole scaffold is a cornerstone in the development of modern agrochemicals, particularly fungicides.[1][2][3] Triazole fungicides are renowned for their broad-spectrum activity and systemic properties, offering robust protection against a wide array of fungal pathogens that threaten crop yield and quality.[1] Their primary mode of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[2] The versatility of the triazole ring allows for extensive chemical modification, enabling the synthesis of a diverse range of active ingredients with tailored efficacy and crop safety profiles.

This guide focuses on a key intermediate, 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole , and its application in the synthesis of next-generation agrochemicals. The strategic introduction of a bromine atom at the 5-position of the triazole ring provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various pharmacophores that drive the biological activity of the final product.

Core Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the substituted triazole ring, followed by the introduction of the bromine atom. A common and effective method for bromination of heterocyclic amines is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[1][4][5][6]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Bromination A Precursors B 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine A->B Cyclization C Diazotization B->C D Sandmeyer Reaction C->D E This compound D->E Nucleophilic_Substitution A This compound C Base, Solvent A->C B Nucleophile (e.g., Ar-OH, Ar-SH) B->C D Agrochemical Active Ingredient C->D

Sources

Application Note: Analytical Strategies for Monitoring Reactions of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precision in Triazole Synthesis

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1][2][3] The specific subject of this note, 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole, is a key intermediate whose halogenated position offers a reactive handle for further synthetic elaboration. The success of synthesizing target molecules from this intermediate—whether through substitution, cross-coupling, or other transformations—hinges on the precise monitoring of the reaction's progress.

Effective reaction monitoring is not merely a qualitative check for product formation. It is a quantitative discipline essential for:

  • Optimizing Reaction Yield: Determining the point of maximum conversion to avoid unnecessary reaction time or thermal degradation of the product.

  • Impurity Profiling: Identifying and quantifying byproducts, unreacted starting materials, and intermediates, which is critical for process safety, scalability, and regulatory compliance.

  • Kinetic Understanding: Gathering data to understand the reaction mechanism, which can inform process improvements and troubleshooting.[4]

This guide provides detailed protocols and expert insights into the primary analytical techniques for monitoring reactions involving this brominated triazole: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

Principle: HPLC is the premier technique for monitoring the conversion of this compound. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this moderately polar, non-volatile compound, Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar, is the method of choice.

Expertise & Experience: The Rationale Behind Method Design The causality behind selecting specific HPLC parameters is crucial for developing a robust method.

  • Column Choice: A C18 (octadecylsilane) column is the standard for its excellent retention and separation of a wide range of moderately polar organic molecules. For potentially closely eluting isomers or byproducts, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions with the triazole and any aromatic rings in the reactants or products.[5]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. Acetonitrile is an excellent organic solvent with a low UV cutoff, preventing interference with detection. A buffer (e.g., phosphate buffer at a controlled pH) is often included to ensure that any ionizable compounds are in a consistent protonation state, leading to sharp, reproducible peaks.[6][7]

  • Detection: The 1,2,4-triazole ring contains a chromophore that absorbs UV light. The presence of the bromine atom and conjugation within the ring system makes UV detection highly effective. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously, which can help distinguish between components with different spectral properties. Wavelengths between 210 nm and 260 nm are typically effective for triazole derivatives.[5][8]

Detailed Protocol: RP-HPLC for Reaction Monitoring

1. Sample Preparation: a. At specified time intervals (e.g., t=0, 1h, 2h, completion), withdraw a small aliquot (approx. 50 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in a known, large volume (e.g., 1.0 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction. c. If the reaction mixture contains solids, filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumentation and Conditions: The following table outlines a robust starting point for method development.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV/PDA at 220 nm and 254 nm

3. Data Acquisition and Analysis: a. Inject a sample of the pure starting material to determine its retention time. b. Inject the time-point samples. c. Monitor the chromatograms for the decrease in the peak area of the starting material and the increase in the peak area of the product. d. Calculate the percent conversion using the following formula (assuming equal response factors): % Conversion = [Product Peak Area / (Product Peak Area + Starting Material Peak Area)] * 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Reaction Aliquot Quench Quench & Dilute Sample->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Transfer to Vial Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze

Caption: HPLC workflow for reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Impurity Identification

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying low-level impurities, potential side products from the reaction, or confirming the presence of volatile reagents. The gas chromatograph separates components based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer provides mass information that aids in structural elucidation.

Expertise & Experience: Navigating the Challenges While powerful, GC-MS requires careful consideration for heterocyclic compounds like triazoles.

  • Thermal Stability: The primary concern is the thermal stability of the analyte. The high temperatures of the GC inlet can cause degradation of some triazole derivatives. It is essential to first inject a pure standard of the this compound to confirm it does not decompose under the analysis conditions. The relatively simple alkyl substituents on this molecule suggest it may be amenable to GC analysis.

  • Derivatization: If the compound or expected products are not volatile enough or contain active groups (like -NH or -OH), chemical derivatization may be necessary. Silylation is a common technique that replaces active protons with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[9]

  • Column Selection: For analyzing potential impurities, which can range from alkyl halides to other heterocyclic structures, a mid-polarity column like a DB-624 or VF-624ms is an excellent choice. These columns are designed for separating a wide range of volatile organic compounds.[10][11]

Detailed Protocol: GC-MS for Impurity Profiling

1. Sample Preparation: a. Take an aliquot (approx. 100 µL) of the reaction mixture. b. Dilute it with a suitable volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate (1.0 mL). c. If necessary, perform a derivatization step here (e.g., add BSTFA for silylation and heat gently). d. Transfer the solution to a GC vial.

2. Instrumentation and Conditions: This table provides a general-purpose method for screening.

ParameterRecommended Setting
Column VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
MS Mode Electron Ionization (EI) at 70 eV, Full Scan (m/z 40-500)

3. Data Analysis: a. Identify the peaks for the starting material and product based on their retention times and mass spectra (determined from pure standards). b. For unknown impurity peaks, compare their mass spectra against a reference library (e.g., NIST). c. Analyze the fragmentation patterns to propose structures for unknown compounds.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Reaction Aliquot Dilute Dilute in Volatile Solvent Sample->Dilute Deriv Derivatize (Optional) Dilute->Deriv Inject Inject into GC Deriv->Inject Transfer to Vial Separate Separate in Column Inject->Separate Ionize Ionize & Fragment (EI) Separate->Ionize Detect Detect by Mass (MS) Ionize->Detect

Caption: GC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Confirmation

Principle: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution. It relies on the magnetic properties of atomic nuclei. For reaction monitoring, ¹H NMR is particularly powerful as it allows for direct observation of the consumption of reactants and the formation of products, often without chromatographic separation. It is an ideal method for in-situ monitoring.[4][12][13]

Expertise & Experience: Interpreting the Spectrum The key to using NMR for reaction monitoring is identifying unique, well-resolved signals for both the starting material and the product.

  • Signal Tracking: In a reaction involving this compound, the signals for the ethyl (a quartet for -CH₂- and a triplet for -CH₃) and methyl (a singlet) groups are excellent probes. As the reaction proceeds, the electronic environment around these groups will change, causing their chemical shifts to move.

  • Quantitative Analysis: The integral (area under the peak) of an NMR signal is directly proportional to the number of protons it represents. By comparing the integral of a unique product peak to a unique starting material peak, one can accurately determine the reaction conversion.[14] This provides a direct, quantitative measure of the reaction mixture's composition.

  • Real-Time Monitoring: For slow reactions, it is possible to set up the reaction directly in an NMR tube and acquire spectra at regular intervals to generate a kinetic profile.[12][15]

Detailed Protocol: ¹H NMR Reaction Monitoring

1. Sample Preparation: a. At a given time point, withdraw a small aliquot (approx. 0.1 mL) from the reaction. b. Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is miscible with the reaction solvent. c. Transfer the mixture to an NMR tube.

2. Data Acquisition: a. Acquire a ¹H NMR spectrum of the starting material to identify the chemical shifts of its characteristic protons. b. Acquire spectra for each time-point sample. A standard 1D proton experiment is usually sufficient.

3. Data Interpretation: a. Identify the characteristic peaks for the starting material and the product. b. Select one well-resolved peak for the starting material (Int_SM) and one for the product (Int_Prod). c. Normalize the integrals by the number of protons they represent (e.g., divide the integral of a -CH₃ group by 3). d. Calculate the percent conversion: % Conversion = [Normalized Int_Prod / (Normalized Int_Prod + Normalized Int_SM)] * 100

Key Spectroscopic Data

The exact chemical shifts will depend on the solvent and the specific reaction, but the following provides a general guide for ¹H NMR of the title compound.

GroupProtonsMultiplicityApproximate Chemical Shift (ppm)
Ethyl -CH₂-2HQuartet (q)~4.2 - 4.5
Ethyl -CH₃3HTriplet (t)~1.4 - 1.6
Methyl -CH₃3HSinglet (s)~2.4 - 2.6
Visualization: Structure-Spectrum Correlation

NMR_Correlation cluster_spec Simplified ¹H NMR Spectrum mol axis ppm_5 5 ppm_4 4 ppm_3 3 ppm_2 2 ppm_1 1 (ppm) peak_q peak_s peak_t p1 p1->peak_q p2 p2->peak_s p3 p3->peak_t

Sources

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the scale-up synthesis of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole, a key intermediate in pharmaceutical development. The narrative emphasizes robust and scalable methodologies, focusing on the critical aspects of process safety, reaction optimization, and product purity. We will explore the synthesis of the precursor, 1-ethyl-3-methyl-1H-1,2,4-triazole, followed by a thorough analysis of the regioselective bromination step. This guide is intended for researchers, chemists, and engineers in the drug development and manufacturing sectors, offering field-proven insights into safe and efficient scale-up practices.

Introduction: Significance and Synthetic Strategy

1,2,4-triazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous antifungal, antiviral, and anticancer agents.[1][2][3][4] The introduction of a bromine atom, as in this compound, provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions and other functional group interconversions.[5][6]

Transitioning the synthesis of such intermediates from the laboratory bench to a pilot or manufacturing scale introduces significant challenges. These include managing reaction exotherms, ensuring consistent product quality, handling hazardous reagents safely, and optimizing process economics. This guide presents a two-stage synthetic approach designed for scalability and safety.

The overall synthetic workflow is bifurcated into two primary stages:

  • Stage 1: Synthesis of the Precursor: Formation of 1-ethyl-3-methyl-1H-1,2,4-triazole.

  • Stage 2: Regioselective Bromination: Introduction of the bromine atom at the C5 position of the triazole ring.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Bromination Start Starting Materials (3-Methyl-1H-1,2,4-triazole, Ethylating Agent) Reaction1 N-Ethylation Reaction Start->Reaction1 Purification1 Precursor Purification (Distillation) Reaction1->Purification1 QC1 QC Analysis of Precursor Purification1->QC1 Precursor Precursor (1-ethyl-3-methyl-1H-1,2,4-triazole) QC1->Precursor Release for Stage 2 Reaction2 Regioselective Bromination Precursor->Reaction2 Workup Reaction Quench & Work-up Reaction2->Workup Purification2 Final Product Purification (Recrystallization) Workup->Purification2 QC2 Final QC & Release Purification2->QC2

Caption: Overall workflow for the two-stage synthesis of the target compound.

Stage 1: Scale-Up Synthesis of 1-ethyl-3-methyl-1H-1,2,4-triazole (Precursor)

The most direct and industrially viable route to the precursor is the N-alkylation of the commercially available 3-methyl-1H-1,2,4-triazole. This approach avoids the complexities of building the triazole ring from acyclic precursors on a large scale.[7][8]

Reaction Scheme & Rationale

The reaction involves the deprotonation of 3-methyl-1H-1,2,4-triazole with a suitable base to form the triazolide anion, which then acts as a nucleophile, attacking the ethylating agent (e.g., ethyl iodide or diethyl sulfate) in an SN2 reaction.

Rationale for Reagent Selection:

  • Substrate: 3-methyl-1H-1,2,4-triazole is a readily available and cost-effective starting material.

  • Base: Sodium methoxide in methanol is chosen for its high reactivity, good solubility, and the ease of removal of the methanol solvent. While stronger bases could be used, sodium methoxide offers a balance of reactivity and handling safety.

  • Ethylating Agent: Ethyl iodide is highly reactive. On a larger scale, diethyl sulfate can be a more cost-effective alternative, though its toxicity requires stringent handling protocols.

  • Solvent: Acetonitrile is selected as the reaction solvent due to its polar aprotic nature, which favors SN2 reactions, and its suitable boiling point for reflux conditions.

Detailed Experimental Protocol

Table 1: Reagents and Materials for Precursor Synthesis (Example 10 kg Scale)

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
3-methyl-1H-1,2,4-triazole83.0910.0 kg120.351.0
Sodium Methoxide (30% in MeOH)54.0223.5 L120.401.0
Ethyl Iodide155.9719.7 kg (10.1 L)126.311.05
Acetonitrile (ACN)41.05100 L--
Water (for work-up)18.0250 L--
Dichloromethane (DCM)84.93100 L--

Step-by-Step Procedure:

  • Reactor Setup: Charge a 250 L glass-lined reactor with 3-methyl-1H-1,2,4-triazole (10.0 kg) and acetonitrile (50 L). Begin agitation.

  • Base Addition: Slowly add the sodium methoxide solution (23.5 L) to the reactor over 60-90 minutes, maintaining the internal temperature below 30°C using a chiller. An exotherm will be observed during the salt formation.

  • Solvent Exchange: Distill off the methanol under atmospheric pressure until the internal temperature reaches the boiling point of acetonitrile (~82°C). This step is crucial to drive the subsequent alkylation to completion.

  • Alkylation: Cool the reactor contents to 40-45°C. Add ethyl iodide (19.7 kg) subsurface over 2 hours. Maintain the temperature at 50-55°C.

  • Reaction Monitoring: Hold the reaction mixture at 55-60°C for 4-6 hours. Monitor the reaction progress by HPLC until <1% of the starting material remains.

  • Work-up: Cool the reactor to 20-25°C. Add water (50 L) and agitate for 15 minutes. Separate the aqueous layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 L). Combine the organic layers.

  • Solvent Removal: Concentrate the combined organic layers under vacuum to obtain the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to yield 1-ethyl-3-methyl-1H-1,2,4-triazole as a clear liquid.

Table 2: Key Process Parameters and In-Process Controls (IPCs)

StepParameterTarget RangeRationale / IPC
Base AdditionTemperature< 30°CControl exotherm from salt formation.
AlkylationTemperature50-55°CBalance reaction rate and side reactions.
Reaction EndStarting Material< 1.0% by HPLCEnsure complete conversion.
DistillationPressure / Temp< 10 mmHg / 80-100°CPurify product without thermal degradation.

Stage 2: Scale-Up Bromination of 1-ethyl-3-methyl-1H-1,2,4-triazole

The bromination of the triazole ring is an electrophilic aromatic substitution. The choice of brominating agent is the single most critical decision for a safe and efficient scale-up.[5]

Choosing the Right Brominating Agent

Direct use of liquid bromine (Br₂) is highly effective but presents significant hazards on a large scale, including high toxicity, corrosivity, and the potential for runaway reactions.[6][9][10][11] N-Bromosuccinimide (NBS) is a solid and often considered a milder alternative, but it can also decompose exothermically, especially in certain solvents like DMF or DMSO.[12][13]

Table 3: Comparison of Brominating Agents for Scale-Up

AgentProsConsSafety Considerations
**Liquid Bromine (Br₂) **High reactivity, inexpensive.Highly toxic, corrosive, fuming liquid, difficult to handle, high runaway potential.[6][9][10]Requires specialized handling equipment (e.g., glass-lined reactors, dedicated scrubbers), stringent PPE, and robust thermal management.[10]
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂, selective.Can decompose violently, potential for runaway reactions, especially with certain solvents.[12][13]Requires careful thermal screening (DSC/ARC), avoidance of incompatible solvents, and controlled addition.
In-situ Generation Avoids handling of free Br₂, enhanced safety.[14]May require additional reagents, potentially more complex stoichiometry.Process must be well-characterized to prevent accumulation of reactive intermediates.

For this protocol, we select N-Bromosuccinimide (NBS) with a robust solvent choice and strict temperature control, representing a common industrial compromise between reactivity and safety.

Reaction Scheme & Mechanism

The bromination occurs preferentially at the C5 position, which is activated by the adjacent nitrogen atoms. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

G cluster_mech Electrophilic Aromatic Substitution Triazole 1-ethyl-3-methyl-1H-1,2,4-triazole Intermediate Wheland Intermediate (Sigma Complex) Triazole->Intermediate + Br+ NBS NBS Product 5-Bromo-1-ethyl-3-methyl- 1H-1,2,4-triazole Intermediate->Product - H+ Succinimide Succinimide

Caption: Mechanism of electrophilic bromination of the triazole ring.

Detailed Experimental Protocol

Table 4: Reagents and Materials for Bromination (Assuming ~12 kg Precursor Input)

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
1-ethyl-3-methyl-1H-1,2,4-triazole111.1412.0 kg107.971.0
N-Bromosuccinimide (NBS)177.9820.3 kg114.061.05
Acetic Acid60.05120 L--
Sodium Thiosulfate (aq.)158.11~50 L (10% w/v)--
Sodium Bicarbonate (aq.)84.01~100 L (sat.)--
Heptane100.2180 L--

Step-by-Step Procedure:

  • Reactor Charge: Charge the 250 L reactor with 1-ethyl-3-methyl-1H-1,2,4-triazole (12.0 kg) and glacial acetic acid (120 L). Cool the solution to 10-15°C.

  • NBS Addition: Add N-Bromosuccinimide (20.3 kg) portion-wise over 2-3 hours. Crucially, monitor the internal temperature and maintain it below 25°C throughout the addition. A slight exotherm is expected.

  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material.

  • Quenching: Once complete, slowly pour the reaction mixture into a separate vessel containing a stirred solution of 10% aqueous sodium thiosulfate (~50 L) to quench any unreacted bromine species. Check for the absence of bromine with starch-iodide paper.

  • Neutralization & Extraction: Carefully neutralize the mixture with saturated sodium bicarbonate solution to pH 7-8. Extract the product with heptane (2 x 40 L).

  • Purification: Combine the heptane layers and wash with water. Concentrate the heptane under vacuum to initiate crystallization. Cool the slurry to 0-5°C, hold for 2 hours, and then filter the solid product.

  • Drying: Dry the product in a vacuum oven at 40-45°C until a constant weight is achieved.

Product Characterization & Quality Control

The final product must be rigorously tested to ensure it meets the required specifications for use in subsequent pharmaceutical manufacturing steps.

Table 5: Analytical Specifications for this compound

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to reference standard
Purity HPLC≥ 99.0%
Melting Point DSC / CapillaryReport value (e.g., 90-94°C)
Residual Solvents GC-HSAcetic Acid < 5000 ppm, Heptane < 5000 ppm
Water Content Karl Fischer≤ 0.5%

Process Safety and Hazard Analysis

Scaling up the bromination step requires a formal Process Hazard Analysis (PHA). The primary risks are thermal runaway during the NBS addition and exposure to hazardous materials.[10][11][13]

Key Safety Measures:

  • Material Compatibility: Ensure all equipment (reactor, transfer lines, etc.) is constructed from compatible materials like glass-lining or Hastelloy to prevent corrosion from acetic acid and bromine species.[10]

  • Thermal Hazard Assessment: Perform Differential Scanning Calorimetry (DSC) on the reaction mixture to determine the onset temperature of decomposition and the potential energy release. This data is critical for defining safe operating limits.

  • Engineering Controls:

    • Use a reactor with adequate cooling capacity and a reliable temperature control system.

    • Ensure the process area is well-ventilated.

    • Have an emergency quench solution (e.g., sodium thiosulfate) readily available.[10]

    • Install a rupture disc and vent line directed to a scrubber system.

  • Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including chemical splash goggles, face shields, acid-resistant gloves, and flame-resistant lab coats.[10][11]

G cluster_safety Bromination Safety Protocol start Start Bromination charge_sm Charge Precursor & Acetic Acid start->charge_sm cool Cool Reactor to 10-15°C charge_sm->cool add_nbs Portion-wise Addition of NBS cool->add_nbs monitor_temp Monitor Temperature Continuously add_nbs->monitor_temp temp_ok Temp < 25°C? monitor_temp->temp_ok Yes runaway EMERGENCY Stop Addition, Initiate Quench monitor_temp->runaway No temp_ok->add_nbs reaction Stir at 20-25°C temp_ok->reaction Addition Complete monitor_ipc Monitor by HPLC reaction->monitor_ipc complete Reaction Complete? monitor_ipc->complete complete->reaction No quench Controlled Quench (Sodium Thiosulfate) complete->quench Yes end Proceed to Work-up quench->end

Caption: Critical safety control points during the bromination stage.

Conclusion

The scale-up synthesis of this compound is a manageable process when approached with a thorough understanding of the underlying chemistry and a rigorous focus on process safety. The two-stage strategy outlined, utilizing N-alkylation followed by a carefully controlled bromination with NBS, provides a robust and scalable route to this valuable pharmaceutical intermediate. Adherence to the detailed protocols, in-process controls, and safety measures described herein is essential for a successful, safe, and efficient manufacturing campaign.

References

  • Brainly. (2023). Describe and discuss the toxicity and hazards of different bromination reagents. Available at: [Link]

  • Zhang, L., et al. (2020). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Chemical Science. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Chemiverse. (2024). Bromination safety. YouTube. Available at: [Link]

  • Scientific Update. (2024). A Dangerous Bromance. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). Reagent Guides: Bromination. Available at: [Link]

  • ResearchGate. (n.d.). Large scale reactions for the synthesis of fused‐triazoles. Available at: [Link]

  • Fokin, V. V., et al. (2007). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. Available at: [Link]

  • Ghorai, M. K., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted triazoles and tetrazoles. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]

  • CN113651762A. (2021). Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. Google Patents.
  • Noël, T., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Available at: [Link]

  • American Chemical Society. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone. ACS Chemical Health & Safety. Available at: [Link]

  • ResearchGate. (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Available at: [Link]

  • MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Available at: [Link]

  • Google Patents. (1981). Purification of triazoles.
  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Available at: [Link]

  • Shcherbyna, R., et al. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Česká a slovenská farmacie. Available at: [Link]

  • MDPI. (2024). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. Available at: [Link]

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables. Available at: [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (1991). Triazole compounds, their production and use.
  • ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Available at: [Link]

  • Shcherbyna, R., et al. (2023). Syntéza, charakterizace, studie molekulárního dokování nových alkylových derivátů 5-(2-brom-4-fluorfenyl)-4-ethyl-4H-1,2,4-triazol-3-thiolu. Česká a slovenská farmacie. Available at: [Link]

  • ResearchGate. (2025). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Available at: [Link]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available at: [Link]

  • Semantic Scholar. (2021). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][9][10][15]triazole-6(5H). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis.

Synthetic Strategy Overview

The synthesis of this compound is typically a two-step process starting from 3-methyl-1H-1,2,4-triazole. The first step is the N-ethylation of the triazole ring, which can result in a mixture of N1 and N4 isomers. The second step is the regioselective bromination of the desired N1-ethyl isomer at the C5 position.

Synthetic Workflow 3-methyl-1H-1,2,4-triazole 3-methyl-1H-1,2,4-triazole 1-ethyl-3-methyl-1H-1,2,4-triazole 1-ethyl-3-methyl-1H-1,2,4-triazole 3-methyl-1H-1,2,4-triazole->1-ethyl-3-methyl-1H-1,2,4-triazole N-Ethylation This compound This compound 1-ethyl-3-methyl-1H-1,2,4-triazole->this compound Bromination

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

Step 1: N-Ethylation of 3-methyl-1H-1,2,4-triazole

The alkylation of 1,2,4-triazoles can be challenging due to the presence of two reactive nitrogen atoms (N1 and N4), potentially leading to a mixture of isomers.[1][2]

Problem: Low yield of the desired 1-ethyl-3-methyl-1H-1,2,4-triazole (N1 isomer) and formation of the N4-ethyl isomer.

Root Cause Analysis: The ratio of N1 to N4 alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.[1][2] The formation of the N4-isomer is a common side reaction.

Solutions:

  • Optimize the Base and Solvent System:

    • The use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to favor the formation of the N1-substituted isomer in high yields.[2]

    • Potassium carbonate in combination with an ionic liquid under microwave conditions has also been reported to provide excellent yields of N1-alkylated triazoles.[3]

    • In polar solvents, alkylation at the N1 position is often favored.[1]

  • Employ Microwave-Assisted Synthesis:

    • Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 1-substituted-1,2,4-triazoles.[3] This technique can also enhance regioselectivity.

  • Control Reaction Temperature:

    • Lowering the reaction temperature can sometimes improve the regioselectivity of the alkylation. It is recommended to screen a range of temperatures to find the optimal balance.[4]

ParameterRecommendation for N1-selectivityRationale
Base DBU or Potassium CarbonateStrong, non-nucleophilic bases can favor N1 alkylation.[2]
Solvent Polar aprotic (e.g., DMF, Acetonitrile) or Ionic LiquidPolar solvents can favor N1 substitution.[1][3]
Temperature Screen from room temperature to 80°C (microwave)Temperature can influence isomer ratios.[3][4]
Technique Microwave-assisted synthesisCan improve yield and reduce reaction time.[3]
Problem: Incomplete reaction or low conversion of the starting material.

Root Cause Analysis: Insufficient reactivity of the ethylating agent, inadequate base strength, or suboptimal reaction time and temperature can lead to low conversion.

Solutions:

  • Choice of Ethylating Agent:

    • Use a more reactive ethylating agent. For example, ethyl iodide or diethyl sulfate are more reactive than ethyl bromide.

  • Reaction Time and Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]

    • Prolonging the reaction time may increase conversion, but be mindful of potential side product formation.

  • Stoichiometry:

    • A slight excess of the ethylating agent (1.1-1.2 equivalents) can help drive the reaction to completion.

Problem: Difficulty in separating the N1 and N4 isomers.

Root Cause Analysis: The N1 and N4 isomers often have very similar polarities, making their separation by standard column chromatography challenging.

Solutions:

  • Chromatography Optimization:

    • Utilize a long chromatography column with a shallow solvent gradient to improve separation.

    • Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if the compounds are sufficiently non-polar.

  • Recrystallization:

    • If one isomer is significantly more abundant, it may be possible to selectively crystallize it from a suitable solvent system. This often requires careful screening of various solvents.

  • Derivatization:

    • In some cases, the isomers can be derivatized to compounds with more distinct physical properties, facilitating separation. After separation, the derivatizing group can be removed.

Step 2: Bromination of 1-ethyl-3-methyl-1H-1,2,4-triazole

The C5 position of the 1,2,4-triazole ring is electron-rich and susceptible to electrophilic substitution.

Problem: Low yield of this compound.

Root Cause Analysis: Suboptimal brominating agent, reaction conditions, or deactivation of the ring by the reaction medium can result in low yields.

Solutions:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of heterocyclic compounds.

    • Bromine in a suitable solvent like acetic acid or chloroform can also be used.

  • Reaction Conditions:

    • The reaction may require a catalyst, such as a Lewis acid, although direct bromination is often possible.

    • Optimize the reaction temperature. Start at room temperature and gently heat if the reaction is sluggish.

  • pH Control:

    • The reaction may be sensitive to pH. Buffering the reaction mixture can sometimes improve yields.

Problem: Formation of poly-brominated or other side products.

Root Cause Analysis: Over-bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.

Solutions:

  • Stoichiometry Control:

    • Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent.

    • Add the brominating agent portion-wise to maintain a low concentration and minimize over-reaction.

  • Temperature Control:

    • Perform the reaction at a lower temperature to increase selectivity.

Problem: Reaction does not go to completion.

Root Cause Analysis: Insufficient reactivity of the substrate or deactivation of the brominating agent can lead to an incomplete reaction.

Solutions:

  • Increase Reaction Time and/or Temperature:

    • Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed.

    • If the reaction is slow at room temperature, gentle heating may be required.

  • Use a More Reactive Brominating System:

    • A combination of bromine and a Lewis acid catalyst can be employed for less reactive substrates.

Troubleshooting_Bromination cluster_start Start: Low Bromination Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of 5-Bromo Product Cause1 Suboptimal Brominating Agent Low_Yield->Cause1 Cause2 Poor Reaction Conditions Low_Yield->Cause2 Cause3 Side Reactions (e.g., Poly-bromination) Low_Yield->Cause3 Sol1 Use NBS or Br2/Solvent Cause1->Sol1 Sol2 Optimize Temperature & Catalyst Cause2->Sol2 Sol3 Control Stoichiometry (1.0-1.1 eq) Cause3->Sol3 Sol4 Monitor with TLC/LC-MS Sol1->Sol4 Sol2->Sol4 Sol3->Sol4

Caption: Troubleshooting workflow for the bromination step.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the reaction progress and characterize the final product?

A1:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of products. For more quantitative analysis and to distinguish between isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Product Characterization: The structure of the final product, this compound, should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR will confirm the connectivity of the atoms and the regiochemistry of the ethylation and bromination.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Elemental Analysis: To confirm the elemental composition.

Q2: How can I improve the overall yield of this multi-step synthesis?

A2:

  • Optimize Each Step Individually: Focus on maximizing the yield and purity of the intermediate, 1-ethyl-3-methyl-1H-1,2,4-triazole, before proceeding to the bromination step.

  • Minimize Purification Losses: Purify intermediates only if necessary. Sometimes, a crude product can be taken directly to the next step, which can improve the overall yield.

  • Telescoping Reactions: If the reaction conditions are compatible, consider a one-pot synthesis where the bromination is performed directly after the ethylation without isolating the intermediate. This can significantly reduce losses.

Q3: Are there any specific safety precautions I should be aware of?

A3:

  • Ethylating Agents: Alkylating agents like ethyl iodide and diethyl sulfate are toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Brominating Agents: Bromine is highly corrosive and toxic. N-Bromosuccinimide is a lachrymator. Both should be handled with care in a fume hood.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

Q4: What are the best practices for purifying the final product?

A4:

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

  • Dealing with Low Solubility: If the product has low solubility, consider hot filtration or anti-solvent crystallization.[5] For highly polar triazoles, reverse-phase chromatography or HILIC may be necessary.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-3-methyl-1H-1,2,4-triazole
  • To a solution of 3-methyl-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N4 isomers.

Protocol 2: Synthesis of this compound
  • Dissolve 1-ethyl-3-methyl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the final product.

References

  • Shreeve, J. M., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-9345. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Stoichiometric coefficients in the bromination reactions of 1,2,4-triazoles and their complexes.
  • Who we serve. (n.d.).
  • Holm, A., & Straub, T. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online.
  • Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999327. [Link]

  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Kumar, V., & Kaur, K. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • MDPI. (2024).
  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Efficiency of 1,2,4-Triazole Synthesis Routes.
  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds.
  • ResearchGate. (n.d.).
  • MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]

  • Cui, M., Wang, R., Yang, Q., & Kuang, C. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(14), 9654–9662. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]

  • BenchChem. (n.d.).
  • BenchChem. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole. This versatile building block is crucial in medicinal chemistry, and mastering its functionalization is key to accelerating discovery programs. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to solve challenges logically and efficiently.

Part 1: Foundational Principles & General Troubleshooting (FAQs)

This section addresses broad issues applicable to most palladium-catalyzed cross-coupling reactions involving your triazole substrate.

Q1: My cross-coupling reaction with this compound shows low or no conversion. Where should I start troubleshooting?

Low conversion is a common challenge that can stem from several factors, particularly when using N-heterocyclic substrates. The 1,2,4-triazole ring itself can influence the catalytic cycle. Key areas to investigate include:

  • Catalyst Deactivation: The lone pair of electrons on the triazole's nitrogen atoms can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1]

  • Suboptimal Reagent Quality: The purity and stability of your reagents are paramount. Boronic acids, for example, can degrade via protodeboronation.[1] All solvents must be anhydrous and thoroughly degassed, as oxygen can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[1]

  • Ineffective Reaction Conditions: Parameters such as temperature, reaction time, and stirring efficiency are critical. While many coupling reactions require heat to proceed optimally, excessive temperatures can lead to catalyst decomposition.[1]

  • Inappropriate Choice of Ligand and Base: The ligand must stabilize the palladium center and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination). The base is essential for activating one of the coupling partners and must be chosen carefully to match the specific reaction type.[1]

Q2: I'm observing a significant amount of a byproduct that appears to be 1-ethyl-3-methyl-1H-1,2,4-triazole (dehalogenation). What causes this and how can I prevent it?

This side reaction is known as hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. It consumes your starting material, lowers the yield of your desired product, and complicates purification.[2]

  • Primary Mechanism: The most accepted cause is the formation of a palladium-hydride (Pd-H) species.[2] This reactive intermediate can form from various sources, including trace water, alcohol solvents, or even certain bases and phosphine ligands.[2] The Pd-H species can then react with your bromotriazole in a competing catalytic cycle to produce the dehalogenated byproduct.[2]

  • Susceptibility: Electron-deficient N-heterocyclic halides, like your 5-bromo-1,2,4-triazole, are generally more prone to this side reaction.[2]

Key Strategies to Minimize Dehalogenation:

  • Switch to a Weaker Base: Strong bases can sometimes promote the formation of Pd-H species. Consider switching from strong bases like NaOtBu to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2]

  • Use Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or other bulky biaryl phosphines are highly effective at preventing dehalogenation.[2] These ligands accelerate the desired C-C or C-N bond-forming reductive elimination, allowing it to outcompete the dehalogenation pathway.[2]

  • Change the Solvent: Use non-polar, aprotic solvents like toluene or dioxane, as they are less likely to be a source of hydrides.[2]

  • Lower the Reaction Temperature: Dehalogenation can have a higher activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may favor the desired product.[2]

  • Ensure Reagent Purity: Use high-purity, anhydrous, and thoroughly degassed solvents and reagents to eliminate potential hydride sources.[2]

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for diagnosing and solving common issues in cross-coupling reactions.

G start Reaction Start (Low/No Conversion) reagents Step 1: Verify Reagent Quality - Anhydrous & Degassed Solvents? - High-Purity Reagents? - Fresh Coupling Partner? start->reagents atmosphere Step 2: Check Reaction Atmosphere - Properly Inert (Ar/N2)? - Effective Degassing? reagents->atmosphere Reagents OK fail Consult Specialist reagents->fail Reagents Poor conditions Step 3: Optimize Reaction Conditions - Adjust Temperature? - Change Base/Solvent? - Increase Reaction Time? atmosphere->conditions Atmosphere OK atmosphere->fail Atmosphere Poor catalyst Step 4: Screen Catalyst System - Different Pd Precursor? - Different Ligand Class? (e.g., Buchwald Biaryl, NHC) conditions->catalyst No Improvement success Successful Coupling conditions->success Improvement catalyst->success Improvement catalyst->fail No Improvement

Caption: A step-by-step decision tree for troubleshooting failing cross-coupling reactions.

Part 2: Reaction-Specific Troubleshooting Guides

This section provides tailored advice for the most common coupling reactions performed with this compound.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds with boronic acids or their esters.

Q: I'm attempting a Suzuki-Miyaura coupling with an arylboronic acid and seeing low yield. What are the most critical parameters to adjust?

For Suzuki couplings, the interplay between the palladium source, ligand, base, and solvent is crucial.

  • Catalyst & Ligand System: The choice of palladium precursor and ligand is critical. For an electron-deficient heterocycle like 5-bromo-1,2,4-triazole, bulky, electron-rich phosphine ligands are highly recommended to promote the catalytic cycle and suppress side reactions.[2]

  • Base Selection: The type of base is vitally important.[3] While many bases can be used, inorganic bases like Cs₂CO₃ or K₃PO₄ are often excellent choices, particularly when trying to avoid dehalogenation.[2][4]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and often a small amount of water is used.[5] The ratio may need optimization to ensure all components remain soluble throughout the reaction.[5] For sensitive substrates, completely anhydrous conditions can be beneficial.[1]

Recommended Suzuki-Miyaura Starting Conditions

ParameterRecommendationRationale
Pd Precursor Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable Pd(0) and Pd(II) sources.
Ligand P(t-Bu)₃·HBF₄ or XPhos (1.1-1.2 eq to Pd)Bulky, electron-rich ligands that accelerate reductive elimination and prevent dehalogenation.[2][4]
Base Cs₂CO₃ or K₃PO₄ (2-3 equivalents)Moderately weak bases effective for Suzuki coupling while minimizing side reactions.[2][4]
Solvent Dioxane or Toluene (with or without 10% water)Aprotic solvents that perform well in Suzuki reactions.[2][3]
Temperature 80-110 °CA typical temperature range for Suzuki couplings with aryl bromides.

General Protocol for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., P(t-Bu)₃·HBF₄, 0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Once complete, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine.

  • Dry the organic layer over anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone for synthesizing aryl amines from aryl halides.[6][7]

Q: My Buchwald-Hartwig amination is sluggish or fails completely. Is the triazole substrate interfering with the catalyst?

Yes, this is a distinct possibility. Heteroaromatic amines can be challenging substrates, and the triazole ring can inhibit the catalyst.[8] This often requires more specialized conditions.

  • Advanced Catalyst Systems: Standard Pd/phosphine combinations may be insufficient. Catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) or specific N-heterocyclic carbene (NHC) ligands are often required to overcome catalyst inhibition and achieve high yields.[8] A palladium complex with an expanded-ring NHC ligand has been shown to be highly effective for coupling with aminotriazoles.[8][9]

  • Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option.

  • Aprotic Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.

Recommended Buchwald-Hartwig Starting Conditions

ParameterRecommendationRationale
Pd Precursor Pd₂(dba)₃ (1-2 mol%) or a dedicated precatalyst (e.g., XPhos-Pd-G3)G3 precatalysts are highly active and air-stable, ensuring efficient generation of the active Pd(0) species.
Ligand XPhos or RuPhos (1.1-1.2 eq to Pd)State-of-the-art ligands designed for challenging C-N couplings.
Base NaOtBu or LHMDS (1.5-2.0 equivalents)Strong, non-nucleophilic bases required to generate the active amine nucleophile.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are critical for reaction success.
Temperature 90-110 °CStandard temperature range for these couplings.

General Protocol for Buchwald-Hartwig Amination

  • In a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand, and base (e.g., NaOtBu, 1.5 eq) to an oven-dried reaction tube.

  • Add this compound (1.0 eq) and the amine coupling partner (1.1-1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene) and seal the tube.

  • Heat the mixture in an oil bath at 100-110 °C for 12-24 hours.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.[10]

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[10]

  • Concentrate the solution and purify by flash column chromatography.[10]

C. Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides.[11]

Q: My Sonogashira coupling is giving a complex mixture of products, including what looks like homocoupling of the alkyne. How can I improve selectivity?

Alkyne homocoupling (Glaser coupling) is a common side reaction. Optimizing the catalyst system and reaction conditions is key to promoting the desired cross-coupling.

  • Copper Co-catalyst: While copper-free Sonogashira reactions are known, the use of a copper(I) salt (e.g., CuI) as a co-catalyst is often beneficial, affording enhanced yields and improved product selectivity.[11][12]

  • Amine Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is essential. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[13]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which promotes the undesired homocoupling. Maintaining a strictly inert atmosphere is crucial for success.

Recommended Sonogashira Starting Conditions

ParameterRecommendationRationale
Pd Precursor PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%)Standard, commercially available catalysts for Sonogashira coupling.
Co-catalyst Copper(I) Iodide (CuI) (2-5 mol%)Facilitates the formation of the copper acetylide, which then transmetalates to palladium.[11]
Base Triethylamine (Et₃N) or DIPEA (2-5 equivalents or as solvent)Acts as both base and ligand, crucial for the catalytic cycle.
Solvent THF or DMF (if amine is not the solvent)Provides good solubility for the reactants.
Temperature Room Temperature to 80 °CMany Sonogashira reactions proceed at room temperature, but heating may be required for less reactive substrates.[13]

General Protocol for Sonogashira Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the Pd catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and the CuI co-catalyst (0.04 eq).

  • Evacuate and backfill the flask with argon three times.[10]

  • Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 3.0 eq).[10]

  • Add the terminal alkyne (1.1-1.2 eq) dropwise.

  • Stir the reaction at the desired temperature (e.g., 25-80 °C) until completion (monitored by TLC).[10]

  • Upon completion, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of NH₄Cl to remove copper salts, followed by brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.[10]

D. Heck Coupling (C-C Bond Formation)

The Heck reaction creates a C-C bond between an aryl halide and an alkene.[14]

Q: I am trying a Heck reaction with styrene, but the reaction is very slow and requires high temperatures, leading to decomposition. Are there milder alternatives?

Traditional Heck reactions often require high temperatures (110-150 °C).[15] However, modern catalyst systems can significantly lower this activation barrier.

  • Catalyst System: The use of N-heterocyclic carbene (NHC) ligands or highly electron-rich, bulky phosphine ligands can stabilize the palladium catalyst, making them more thermally robust and often allowing for lower reaction temperatures.[15] Precatalysts like the Pd-PEPPSI complexes can be very effective.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is common, though organic bases like Et₃N are also widely used.[15]

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are typically used to ensure solubility and facilitate the reaction.

Recommended Heck Starting Conditions

ParameterRecommendationRationale
Pd Precursor Pd(OAc)₂ (2-5 mol%) or an NHC-Pd precatalyst (1-3 mol%)Pd(OAc)₂ is a cost-effective precursor; NHC systems offer higher stability and activity.[15]
Ligand PPh₃ or P(o-tolyl)₃ (if using Pd(OAc)₂)Standard phosphine ligands for Heck reactions.
Base K₂CO₃ or Et₃N (2.0 equivalents)Common bases that effectively promote the β-hydride elimination step.[14][15]
Solvent DMF or NMP (anhydrous)Polar aprotic solvents that are standard for this reaction.
Temperature 80-140 °CThe required temperature is highly dependent on the catalyst system used.[15]

General Protocol for Heck Coupling

  • Add this compound (1.0 eq), the Pd precursor (e.g., Pd(OAc)₂, 0.02 eq), any additional ligand, and the base (e.g., K₂CO₃, 2.0 eq) to a reaction tube.

  • Purge the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF) and the alkene (e.g., styrene, 1.5 eq).[15]

  • Seal the tube and heat the mixture to the desired temperature (e.g., 80-120 °C) for 4-24 hours.[15]

  • Monitor progress by TLC or LC-MS.

  • Once complete, cool the mixture, dilute with ethyl acetate, and filter through celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Generic Catalytic Cycle Diagram

This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.

G pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2 Ar-Pd(II)-X(L_n) Complex ox_add->pd2 trans Transmetalation (e.g., Suzuki, Sonogashira) pd2->trans red_elim Reductive Elimination trans->red_elim red_elim->pd0 product Ar-Nu Product red_elim->product reagents Ar-X (Your Triazole) + Nu-M / Alkene reagents->ox_add

Caption: Simplified catalytic cycle for a generic Pd-catalyzed cross-coupling reaction.

References
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (2024). ResearchGate. Retrieved from [Link]

  • Champiré, A., et al. (2016). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. ResearchGate. Retrieved from [Link]

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. (2014). ResearchGate. Retrieved from [Link]

  • Setifi, Z., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Ananikov, V. P., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. MDPI. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Ananikov, V. P., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. Retrieved from [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2020). ResearchGate. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Optimization in reaction conditions for Suzuki coupling reactions.... (2016). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). Molecules. Retrieved from [Link]

  • The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c.... (2019). ResearchGate. Retrieved from [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Jiang, H., et al. (2012). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogenation of Amidines. Thieme Connect. Retrieved from [Link]

  • Merschaert, A., & Gorissen, H. J. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES. Retrieved from [Link]

  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

  • Sonogashira Coupling Reaction Mechanism. (2016). YouTube. Retrieved from [Link]

  • Sharma, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Popova, Y., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. ACS Omega. Retrieved from [Link]

  • Exploiting 1,1-Dibromoalkenes as Direct Precursors to 5-Substituted 1,2,3-Triazoles. (2010). The Journal of Organic Chemistry. Retrieved from [Link]

  • 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. (2007). ResearchGate. Retrieved from [Link]

  • Cross-Coupling Chemistry. (n.d.). University of Rochester. Retrieved from [Link]

  • Al-Masri, A. A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]

  • Tang, W., et al. (2016). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications. Retrieved from [Link]

  • Troubleshooting a difficult Heck reaction. (2024). Reddit. Retrieved from [Link]

  • Jouffroy, M., et al. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Publications. Retrieved from [Link]

  • Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. (n.d.). PrepChem.com. Retrieved from [Link]

  • Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. (2025). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Yoo, E. J., et al. (2010). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. Organic Letters. Retrieved from [Link]

  • Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. (2019). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole. Here, we address common challenges and provide practical, field-proven strategies to achieve high purity for your target compound. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

I. Understanding the Chemistry: Anticipating Purification Challenges

The primary challenge in purifying this compound often stems from impurities generated during its synthesis. A common synthetic route involves the N-alkylation of a 5-bromo-3-methyl-1H-1,2,4-triazole precursor with an ethylating agent (e.g., ethyl iodide or diethyl sulfate). This reaction can lead to a mixture of regioisomers, unreacted starting materials, and other byproducts.

A critical aspect of N-alkylation of 1,2,4-triazoles is the potential for substitution to occur at different nitrogen atoms on the triazole ring, leading to isomeric products.[1][2] For 5-bromo-3-methyl-1H-1,2,4-triazole, ethylation can occur at the N1 or N2 position, yielding the desired 1-ethyl isomer and the undesired 2-ethyl isomer, respectively. The separation of these isomers is often the most significant purification hurdle.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the specific synthetic route and reaction conditions. However, for a typical N-alkylation of 5-bromo-3-methyl-1H-1,2,4-triazole, you should anticipate the following:

  • Unreacted Starting Materials:

    • 5-bromo-3-methyl-1H-1,2,4-triazole

    • Ethylating agent (e.g., ethyl iodide)

  • Isomeric Byproducts:

    • 5-Bromo-2-ethyl-3-methyl-2H-1,2,4-triazole (the N2-alkylated isomer)

  • Over-alkylation Products:

    • Quaternary triazolium salts, formed by the alkylation of the already N-ethylated product.[1]

  • Residual Base:

    • Inorganic or organic bases used to facilitate the alkylation (e.g., potassium carbonate, triethylamine).

Q2: My initial purification by extraction still leaves significant impurities. What is the next logical step?

A2: After a standard aqueous workup and extraction, if significant impurities remain, the two most effective purification techniques for this class of compounds are recrystallization and column chromatography . The choice between them depends on the nature of the impurities and the physical state of your crude product (solid or oil).

Q3: My purified this compound is an oil, but I expected a solid. What should I do?

A3: "Oiling out" is a common issue in crystallization and often indicates the presence of impurities that depress the melting point. Here are a few strategies to induce crystallization:

  • Re-dissolve and Slow Cool: Dissolve the oil in a minimal amount of a suitable hot solvent and allow it to cool to room temperature very slowly, followed by cooling in a refrigerator or freezer.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a single, tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Solvent-Antisolvent System: Dissolve the oil in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., hexanes or pentane) until the solution becomes persistently cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to stand undisturbed.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective way to assess purity. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The ¹H NMR spectrum will show characteristic signals for the ethyl and methyl groups, as well as the triazole proton. The presence of isomeric impurities will be evident from extra sets of peaks.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a solid compound.

III. Troubleshooting Purification Workflows

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

A. Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.

ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize ("oils out"). - The solution is supersaturated.- Cooling is too rapid.- Presence of impurities.- Add a small amount of hot solvent to redissolve the oil and allow for slower cooling.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.
Poor recovery of the product. - Too much solvent was used.- The product has significant solubility in the cold solvent.- Concentrate the solution by boiling off some of the solvent and then cool again.- Cool the crystallization mixture in an ice bath or freezer to minimize solubility.- Use a different solvent or a solvent/anti-solvent system.
Crystals are colored or contain visible impurities. - Impurities have co-precipitated with the product.- Perform a hot filtration to remove insoluble impurities before cooling.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter and recrystallize.

Recommended Recrystallization Solvents to Screen:

Based on the purification of similar brominated triazoles, a good starting point for solvent screening is a mixture of a moderately polar solvent and a nonpolar solvent.[3]

  • Primary Recommendation: Ethyl acetate/Hexane or Ethyl acetate/Cyclohexane[3]

  • Alternative Systems:

    • Acetone/Hexane

    • Dichloromethane/Hexane

    • Ethanol/Water

B. Column Chromatography Troubleshooting

Column chromatography is the most versatile method for purifying both solid and oily products, and it is particularly effective for separating closely related isomers.

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and isomeric impurity. - Inappropriate solvent system polarity.- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound to maximize separation from closely eluting impurities.- Use a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.
Product elutes with the solvent front. - The eluent is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane system).
Product does not elute from the column. - The eluent is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). If necessary, add a small amount of a more polar solvent like methanol.
Streaking of spots on TLC and broad peaks from the column. - The compound is interacting strongly with the acidic silica gel.- Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.

IV. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethyl Acetate/Hexane System)
  • Dissolution: In a flask, dissolve the crude this compound product in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, place the flask in an ice bath or refrigerator for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system determined by TLC. If a gradient elution is necessary to separate impurities, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

V. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow start Crude Product (Post-Workup) is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization (e.g., Ethyl Acetate/Hexane) is_solid->recrystallization Yes column_chromatography Perform Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) is_solid->column_chromatography No (Oil) purity_check1 Check Purity (TLC, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, NMR) column_chromatography->purity_check2 purity_check1->column_chromatography Purity < 95% pure_product Pure Product purity_check1->pure_product Purity > 95% purity_check2->column_chromatography Repeat with optimized conditions purity_check2->pure_product Purity > 95%

Sources

"dehalogenation issues with 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the dehalogenation of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The hydrodebromination of this substrate is a critical transformation for accessing a variety of functionalized 1,2,4-triazole derivatives. However, like many reactions involving N-heterocycles, this process can present unique challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate and resolve common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What exactly is "dehalogenation" in the context of this compound?

A1: Dehalogenation refers to a chemical reaction that involves the cleavage of the carbon-bromine (C-Br) bond on the triazole ring.[1] In the most common and desired pathway for this substrate, the bromine atom is replaced by a hydrogen atom, a process known as hydrodehalogenation or hydrodebromination.[1][2] This converts the starting material into 1-ethyl-3-methyl-1H-1,2,4-triazole.

Q2: What are the primary methods for achieving this transformation?

A2: The two most prevalent and effective methods are:

  • Catalytic Hydrogenation: This involves using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂).[2][3]

  • Catalytic Transfer Hydrogenation: This method avoids the need for handling flammable hydrogen gas by using a hydrogen donor molecule in the reaction mixture.[2][4] Common donors include ammonium formate, formic acid, isopropanol, or silanes.[4][5][6] The catalyst is typically still a palladium source.[7]

Q3: How can I monitor the progress of my dehalogenation reaction?

A3: A multi-pronged approach is best.

  • Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. The dehalogenated product will be less polar and thus have a higher Rf value than the brominated starting material.

  • LC-MS or GC-MS: These are powerful techniques for quantitative analysis. They allow you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also identifying potential byproducts.[8]

  • ¹H NMR Spectroscopy: Taking a small aliquot from the reaction mixture (after removing the catalyst) will definitively show the appearance of a new proton signal on the triazole ring, confirming the C-H bond formation.[8]

Q4: Is the 1,2,4-triazole ring stable under typical dehalogenation conditions?

A4: Generally, yes. The 1,2,4-triazole ring is an aromatic and relatively stable heterocycle.[9] Standard catalytic hydrogenation and transfer hydrogenation conditions (neutral to mildly basic or acidic) are well-tolerated. However, extremely harsh conditions, such as very high temperatures or the use of very strong, non-selective reducing agents, could potentially lead to ring degradation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the dehalogenation of this compound.

Issue 1: The reaction is stalled, incomplete, or fails to start.
  • Question: I've set up my catalytic hydrogenation with Pd/C and H₂, but after several hours, TLC and LC-MS analysis shows only starting material. What's wrong?

  • Answer: This is a common issue that almost always points to a problem with the catalytic system or reagents. Let's break down the probable causes and solutions.

    • Probable Cause A: Catalyst Inactivity

      • Explanation: Palladium catalysts, especially Pd/C, can lose activity over time due to oxidation or poisoning from contaminants (e.g., sulfur or trace metals from previous reactions). A "bad batch" of catalyst is also a possibility. Dry palladium catalysts can be pyrophoric and must be handled with care, often supplied water-wet to mitigate this risk.[2]

      • Solutions:

        • Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier, especially for a reaction that is proving difficult.

        • Switch Catalyst Type: If 10% Pd/C is failing, consider Pearlman's catalyst (Pd(OH)₂/C). It is often more effective for dehalogenations and less prone to causing other reductions.

        • Ensure Proper Handling: Handle the catalyst under an inert atmosphere (like nitrogen or argon) as much as possible before introducing the hydrogen source to prevent premature oxidation.

    • Probable Cause B: Ineffective Hydrogen Source

      • Explanation: The reaction cannot proceed without an active source of hydrogen. For catalytic hydrogenation, this means sufficient H₂ gas. For transfer hydrogenation, this means a viable donor molecule.

      • Solutions:

        • (For H₂ gas): Ensure your hydrogen balloon has no leaks and is securely attached. For a Parr shaker or autoclave, check that the vessel is properly pressurized and holding pressure. Purge the reaction vessel thoroughly with an inert gas before introducing hydrogen to remove all oxygen, which can deactivate the catalyst.

        • (For Transfer Hydrogenation): Use a fresh bottle of the hydrogen donor. Ammonium formate, for example, can decompose upon storage. Ensure you are using a sufficient stoichiometric excess (typically 3-10 equivalents) of the donor.

    • Probable Cause C: Poor Reagent or Solvent Quality

      • Explanation: Impurities in your starting material or solvent can act as catalyst poisons. Water content in solvents can also impact certain catalytic cycles, although many dehalogenations are robust in this regard.[5]

      • Solutions:

        • Verify Starting Material Purity: Confirm the purity of your this compound via NMR or LC-MS.

        • Use High-Purity Solvents: Employ at least HPLC-grade solvents. If the reaction is known to be sensitive, using anhydrous solvents may be beneficial.[10]

Issue 2: The reaction works, but the isolated yield is very low.
  • Question: My reaction monitoring shows full conversion to the product, but after workup and purification, I've recovered less than 30% of the expected material. Where did my product go?

  • Answer: This frustrating scenario usually points to issues during the workup and isolation phase, often related to the product's physical properties.

    • Probable Cause A: Product Solubility in the Aqueous Phase

      • Explanation: The product, 1-ethyl-3-methyl-1H-1,2,4-triazole, lacks the heavy bromine atom of the starting material and contains multiple nitrogen atoms capable of hydrogen bonding. This can impart significant water solubility, especially if the workup involves acidic or basic aqueous washes that can protonate the triazole ring.

      • Solutions:

        • Back-Extract the Aqueous Layer: After your initial extraction with an organic solvent (e.g., ethyl acetate, DCM), do not discard the aqueous layer. Perform several subsequent extractions (3-5 times) on this aqueous phase with a fresh portion of organic solvent.[11]

        • Use a Different Extraction Solvent: If ethyl acetate isn't working well, try a more polar solvent like n-butanol for the extraction.

        • Evaporate and Redissolve: For small-scale reactions, you can neutralize the aqueous layer, evaporate the water under reduced pressure, and then triturate or dissolve the resulting solid residue in a suitable organic solvent (like ethanol or acetone) to recover the product.

    • Probable Cause B: Product Volatility

      • Explanation: The dehalogenated product has a significantly lower molecular weight (approx. 111 g/mol ) than the starting material (approx. 190 g/mol ). It may be volatile enough to be lost during solvent removal on a rotary evaporator, especially if high vacuum or excessive heat is applied.

      • Solutions:

        • Careful Evaporation: Remove the solvent at the lowest possible temperature and vacuum.

        • Check the Trap: Check the solvent in the rotovap trap for your product, for instance, by TLC or MS analysis.[11]

Issue 3: I'm observing significant formation of byproducts.
  • Question: My reaction mixture shows the desired product, but also several other spots on TLC and peaks in the LC-MS. What could these be?

  • Answer: Byproduct formation is typically due to sub-optimal reaction conditions that promote undesired side reactions.

    • Probable Cause A: Reductive Dimerization (Biphenyl-type Coupling)

      • Explanation: Under certain conditions, particularly if the catalyst concentration is high or hydrogen availability is low, the palladium intermediate can promote the coupling of two triazole molecules to form a bis-triazole species instead of undergoing hydrodehalogenation.

      • Solutions:

        • Optimize Catalyst Loading: Reduce the mol% of the palladium catalyst.

        • Ensure Efficient Hydrogen Delivery: Make sure the reaction is well-stirred and that there is a positive pressure of H₂ or a sufficient concentration of the transfer agent.

    • Probable Cause B: Incomplete Reaction/Starting Material

      • Explanation: What appears to be a byproduct may simply be unreacted starting material. Their chromatographic behavior might be similar enough to cause confusion.

      • Solutions:

        • Co-spot on TLC: Run a TLC plate where one lane has your reaction mixture, one has the pure starting material, and a third lane has both spotted on top of each other (a co-spot). If you have two distinct spots, one is not the starting material.

        • Increase Reaction Time or Temperature: If the issue is simply a slow reaction, extending the reaction time or moderately increasing the temperature can drive it to completion.

Data & Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common dehalogenation issues.

G start Dehalogenation Issue Observed (Low Yield / Incomplete Rxn) check_catalyst Step 1: Verify Catalyst System start->check_catalyst check_h2 Step 2: Verify Hydrogen Source check_catalyst->check_h2 Catalyst OK success Problem Resolved check_catalyst->success Issue: Inactive Catalyst Solution: Use fresh Pd/C or change to Pearlman's catalyst check_reagents Step 3: Check Reagent Purity check_h2->check_reagents H₂ Source OK check_h2->success Issue: H₂ Leak / Depleted Donor Solution: Check seals, use fresh ammonium formate optimize_cond Step 4: Optimize Conditions check_reagents->optimize_cond Reagents Pure check_reagents->success Issue: Impure Substrate/Solvent Solution: Purify starting material, use high-purity solvent check_workup Step 5: Review Workup Protocol optimize_cond->check_workup No Improvement optimize_cond->success Issue: Sub-optimal Conditions Solution: Increase temp/time/pressure check_workup->success Issue: Product Loss Solution: Back-extract aqueous layers, careful evaporation

Caption: A step-by-step decision tree for troubleshooting dehalogenation reactions.

Simplified Catalytic Cycle for Hydrodehalogenation

This diagram illustrates the generally accepted mechanism for palladium-catalyzed hydrodehalogenation.

Caption: Simplified Pd(0)/Pd(II) catalytic cycle for hydrodehalogenation.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium on carbon can be pyrophoric; handle with care.

Protocol 1: Catalytic Hydrogenation with H₂ Gas

This is a standard, robust protocol suitable for various scales.

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % Pd). The mixture will turn black.

  • Atmosphere Exchange: Seal the flask with a septum. Using a needle attached to a vacuum/inert gas line, evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogen Introduction: Inflate a balloon with hydrogen gas. Replace the inert gas needle with the hydrogen balloon needle to introduce H₂ into the flask.

  • Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is crucial for ensuring good contact between the gas, liquid, and solid catalyst phases.

  • Monitoring: Monitor the reaction progress by periodically taking a small aliquot (via syringe), filtering it through a small plug of Celite® or a syringe filter to remove the Pd/C, and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen. Filter the entire reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product, which can then be purified by column chromatography, crystallization, or distillation as needed.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol is advantageous as it avoids the use of H₂ gas, making it more convenient for standard lab setups.[2][4]

  • Setup: To a round-bottom flask with a stir bar and reflux condenser, add this compound (1.0 eq) and the solvent (typically methanol or ethanol, approx. 0.1 M).

  • Reagent Addition: Add ammonium formate (HCOONH₄) (3-5 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % Pd).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1. The reaction is often complete within 1-4 hours.

  • Workup and Isolation: Follow steps 8 and 9 from Protocol 1. The workup is identical once the reaction is complete.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Transfer Hydrogenation
Hydrogen Source H₂ Gas (balloon or cylinder)Ammonium Formate (or other donor)
Equipment Standard glassware, H₂ sourceStandard glassware with reflux condenser
Temperature Typically Room TemperatureTypically Reflux (60-80 °C)
Safety Requires handling of flammable H₂ gasAvoids H₂ gas; uses solid reagent
Typical Time 2-24 hours1-4 hours

Analytical Methods for Monitoring and Confirmation

A robust analytical strategy is crucial for success.

  • Chromatography (TLC/LC-MS): As the reaction proceeds, the non-polar product (R-H) will elute faster than the polar starting material (R-Br). This allows for easy tracking of conversion. Mass spectrometry provides unambiguous confirmation of the mass change (loss of Br, gain of H).[8]

  • Nuclear Magnetic Resonance (NMR): This is the gold standard for structural confirmation.

    • ¹H NMR: The key diagnostic change will be the appearance of a new singlet in the aromatic region (typically 7.5-8.5 ppm) corresponding to the C5-H of the triazole ring. The ethyl and methyl group signals should remain largely unchanged.[8]

    • ¹³C NMR: The carbon atom attached to the bromine (C5) will experience a significant upfield shift upon being converted to a C-H bond.

  • High-Resolution Mass Spectrometry (HRMS): For final characterization, HRMS will confirm the elemental composition of the product, distinguishing it from any potential impurities with similar nominal masses.[12]

References

  • Viciosa, M. et al. (2014). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. ACS Publications. Available at: [Link]

  • Doherty, J. et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. NIH National Library of Medicine. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Available at: [Link]

  • Lipshutz, B. H. et al. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters. Available at: [Link]

  • Drienovska, I. et al. (2018). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. PubMed. Available at: [Link]

  • Di, S. et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]

  • Uozumi, Y. et al. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. Available at: [Link]

  • Welch, C. J. et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Dehalogenation. Available at: [Link]

  • Ramanathan, A. & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Available at: [Link]

  • You, T. et al. (2017). A simple and efficient Ru(II)-catalyzed transfer hydro-dehalogenation using 2-propanol as the hydride source. Organic Chemistry Portal. Available at: [Link]

  • Christopher, J. et al. (2020). Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria. Research Square. Available at: [Link]

  • Sharma, V. et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH National Library of Medicine. Available at: [Link]

  • Rahman, M. M. & Al-Majid, A. M. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. Available at: [Link]

Sources

"managing regioselectivity in reactions of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this versatile heterocyclic building block. The inherent electronic nature of the 1,2,4-triazole ring, combined with its substitution pattern, presents unique challenges and opportunities in controlling regioselectivity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve your desired synthetic outcomes with precision and confidence.

Frequently Asked Questions (FAQs): Understanding the Core Reactivity

This section addresses fundamental questions regarding the chemical behavior of this compound, providing the foundational knowledge needed to troubleshoot more complex reactions.

Q1: What are the key factors governing the reactivity of the C5-bromo position?

A1: The reactivity of the bromine atom at the C5 position is primarily dictated by the electronic nature of the 1,2,4-triazole ring. This heterocycle is inherently electron-deficient, which activates the C5 position towards nucleophilic aromatic substitution (SNAr). Furthermore, the C5-Br bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. The ethyl group at N1 and the methyl group at C3 provide steric hindrance and have subtle electronic effects that can influence catalyst and reagent approach.

Q2: Can I achieve functionalization at other positions on the triazole ring or its substituents?

A2: While the C5-bromo position is the most common site for functionalization, other transformations are possible under specific conditions. Metalation, for instance, can be challenging. Direct deprotonation of the triazole ring is unlikely due to the absence of an acidic C-H bond. Instead, harsh conditions (e.g., strong organolithium bases) might lead to deprotonation of the C3-methyl group or the ethyl group's α-methylene protons. However, the most synthetically viable alternative to direct C5-functionalization is a halogen-metal exchange at the C5-position followed by quenching with an electrophile.

Q3: How does this compound compare to other bromo-heterocycles in terms of reactivity?

A3: Compared to bromo-pyridines or bromo-pyrimidines, the C5-bromo position on this 1,2,4-triazole is generally more activated towards SNAr due to the presence of three nitrogen atoms, which significantly lower the LUMO energy of the ring. In cross-coupling reactions, its reactivity is comparable to other electron-deficient bromo-heterocycles, readily undergoing oxidative addition to Pd(0) catalysts.

Reaction Troubleshooting and Optimization Guides

Guide 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing a variety of nucleophiles at the C5 position. However, success depends on carefully tuning reaction conditions to match the nucleophile's reactivity.

Common Problem: Low or no conversion during SNAr.

  • Causality: The nucleophile may not be strong enough to initiate the reaction, the base may be inappropriate, or the temperature may be too low. The electron-deficient triazole ring facilitates the addition step, but a suitable leaving group departure is crucial.

  • Troubleshooting Steps:

    • Assess Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, alkoxides) react more readily than weaker ones (e.g., neutral amines, alcohols). For weak nucleophiles, consider using a stronger base to generate the more nucleophilic conjugate base in situ.

    • Optimize the Base: For amine nucleophiles, a non-nucleophilic organic base like DBU or a strong inorganic base like NaH or K₂CO₃ can be effective. For alcohols or thiols, a base strong enough to deprotonate them is required (e.g., NaH, KOtBu).

    • Increase Temperature: SNAr reactions on heteroaromatics often require elevated temperatures. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.

    • Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or NMP is typically preferred as it can stabilize the charged Meisenheimer intermediate formed during the reaction.[1]

Table 1: Recommended Starting Conditions for SNAr Reactions

Nucleophile TypeExampleRecommended BaseSolventTypical Temp. (°C)Key Considerations
Primary/Secondary Amines Morpholine, BenzylamineK₂CO₃, Cs₂CO₃, DBUDMF, Dioxane80-120Excess amine can serve as the base, but an external base is often cleaner.
Alcohols/Phenols Sodium Methoxide, PhenolNaH, KOtBuTHF, DMF25-100Pre-formation of the alkoxide/phenoxide is recommended for cleaner reactions.
Thiols ThiophenolK₂CO₃, Et₃NAcetonitrile, DMF25-80Thiolates are generally very reactive; reactions are often rapid at lower temperatures.
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling provides a robust platform for C-C and C-N bond formation. The success of these reactions hinges on the stability and activity of the palladium catalyst throughout its catalytic cycle.

Common Problem: Incomplete conversion or significant protodeboronation of the boronic acid.

  • Causality: This often points to an inefficient catalyst system, an inappropriate base, or the presence of water which can lead to protodeboronation. The choice of ligand is critical for stabilizing the Pd(0) species and facilitating both oxidative addition and reductive elimination.[2]

  • Troubleshooting Workflow:

G start Low Suzuki Coupling Yield q1 Is Starting Material (SM) Consumed? start->q1 p1 Issue is likely side reactions (e.g., protodeboronation). q1->p1 Yes p2 Issue is likely catalyst inactivity or poor oxidative addition. q1->p2 No a1_yes Yes a1_no No s1 1. Use anhydrous solvent/reagents. 2. Switch to a milder base (e.g., K₃PO₄, CsF). 3. Use a boronic ester (pinacol) instead of acid. p1->s1 s2 1. Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos). 2. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). 3. Increase temperature. p2->s2

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Common Problem: Failure to form the desired C-N bond, catalyst decomposition (formation of palladium black).

  • Causality: Buchwald-Hartwig amination is highly sensitive to the ligand, base, and solvent combination.[3][4] The triazole substrate can act as a ligand itself, potentially poisoning the catalyst. Sterically hindered, electron-rich phosphine ligands are essential to promote the reductive elimination step, which is often rate-limiting.[5]

  • Troubleshooting Steps:

    • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. Start with a robust, sterically hindered biaryl phosphine ligand such as XPhos, RuPhos, or BrettPhos. Use a pre-formed palladium catalyst (e.g., G3 or G4 palladacycles) for improved consistency.

    • Base Choice and Strength: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or lithium tert-butoxide (LiOtBu) are often superior to sodium tert-butoxide (NaOtBu) or carbonate bases for challenging substrates.[6]

    • Solvent Considerations: Anhydrous, non-coordinating solvents like toluene or dioxane are standard. Polar aprotic solvents can interfere with the catalyst.

    • Temperature Control: While heating is necessary, excessive temperatures can lead to catalyst decomposition. A typical range is 80-110 °C.

Table 2: Ligand and Base Selection Guide for Buchwald-Hartwig Amination

Amine TypeRecommended LigandRecommended BaseSolventKey Considerations
Primary Aliphatic RuPhos, BrettPhosLiHMDS, LiOtBuTolueneThese amines can be challenging; use a highly active catalyst system.
Secondary Aliphatic XPhos, RuPhosNaOtBu, LHMDSDioxane, TolueneSteric hindrance can slow the reaction; may require longer reaction times.
Primary Aryl (Anilines) XPhos, SPhosNaOtBu, K₃PO₄TolueneGenerally robust coupling partners. Electron-poor anilines may require stronger conditions.

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: To a flame-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, prepare the catalyst mixture. Add Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.10 equiv.). Add this to the reaction vial.

  • Solvent Addition & Degassing: Add a mixture of dioxane and water (e.g., 4:1 v/v). Seal the vial and degas the mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Place the vial in a preheated oil bath at 90-100 °C and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the amination of the title compound with a generic primary amine.

  • Inert Atmosphere: All steps must be performed in a glovebox or using Schlenk techniques under an inert atmosphere.

  • Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Carefully take aliquots for analysis by LC-MS to monitor reaction progress.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Overview and Key Decision Making

Understanding the underlying mechanisms is key to rational troubleshooting. The following diagram illustrates the primary decision points when planning the functionalization of this compound.

G start Desired Functionalization at C5 q1 What bond type is desired? start->q1 q2 Is the amine sterically hindered or electron-poor? q1->q2 C-N q3 Is the nucleophile (RO- / RS-) strongly basic? q1->q3 C-O / C-S q4 Is the desired group derived from an organometallic reagent (e.g., boronic acid)? q1->q4 C-C c_n C-N Bond c_o_s C-O or C-S Bond c_c C-C Bond r1 Buchwald-Hartwig Amination r2 Nucleophilic Aromatic Substitution (SNAr) r3 Suzuki, Stille, or other Cross-Coupling Reaction r4 Halogen-Metal Exchange + Electrophilic Quench q2->r1 Yes q2->r2 No (e.g., simple amines) q3->r2 Yes q4->r3 Yes q4->r4 No (e.g., for alkyl groups)

Caption: Decision tree for selecting a C5-functionalization strategy.

References

  • Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review. Journal of Molecular Modeling, [Link]

  • Study of regioselectivity in the synthesis of substituted 1,2,3-triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. RHAZES: Green and Applied Chemistry, [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. National Institutes of Health (NIH), [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, [Link]

  • Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, [Link]

  • (PDF) Study of regioselectivity in the synthesis of substituted 1,2,3- triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. ResearchGate, [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ResearchGate, [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, [Link]

  • Buchwald–Hartwig amination. Wikipedia, [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal, [Link]

  • (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate, [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides, [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health (NIH), [Link]

  • The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... ResearchGate, [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC, [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI, [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate, [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC, [Link]

  • Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. ACS Publications, [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers, [https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.101 synthesize/full]([Link] synthesize/full)

  • (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate, [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. ResearchGate, [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific, [Link]

Sources

"stability issues of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole. This document addresses potential stability issues, particularly under acidic conditions, that you may encounter during your experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Introduction to the Stability of Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring is a robust aromatic heterocycle, a structural feature that imparts significant stability.[1] This aromaticity is a cornerstone of its chemistry, making the core ring structure generally resistant to cleavage under many experimental conditions.[2] However, the substituents on the triazole ring can significantly influence its chemical behavior and susceptibility to degradation. In the case of this compound, the bromo, ethyl, and methyl groups are the primary sites where chemical transformations may occur, especially under stressful conditions such as acidic pH.

This guide will walk you through the potential degradation pathways, how to identify them, and how to mitigate stability issues in your work.

Frequently Asked Questions (FAQs)

Q1: I am observing a loss of my starting material, this compound, when I run my reaction in an acidic solution. What could be happening?

A1: While the 1,2,4-triazole ring is generally stable in acidic media, the substituents on the ring can be susceptible to acid-catalyzed reactions.[3] The primary suspect for degradation under acidic conditions would be the hydrolysis of the carbon-bromine bond. It is also possible, though less likely under mild acidic conditions, that cleavage of the N-ethyl group or even ring-opening could occur, particularly with prolonged exposure to strong acids and elevated temperatures.[4]

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Based on general principles of heterocyclic chemistry and studies on related azole compounds, the most probable degradation products are:

  • 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-one: This would result from the nucleophilic substitution of the bromo group by a hydroxyl group (from water in the acidic medium), followed by tautomerization to the more stable keto form.

  • 1-Ethyl-3-methyl-1H-1,2,4-triazole: This could arise from reductive debromination, although this is less likely under simple acidic hydrolysis and more common with specific reducing agents.[5][6]

  • Parent 1,2,4-triazole: In some degradation pathways of more complex azole fungicides, the side chains are cleaved, leaving the core triazole ring.[7][8] This would be a more extreme degradation product.

Q3: How can I monitor the stability of my compound during an experiment?

A3: The most effective way to monitor the stability of your compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector or a mass spectrometer (LC-MS).[9][10] A stability-indicating method is one that can separate the parent compound from its degradation products, allowing you to quantify the loss of the active compound and the appearance of new peaks over time.

Q4: My NMR spectrum of the compound after exposure to acid looks complex. What should I look for?

A4: 1H NMR spectroscopy is a powerful tool for identifying degradation products.[11][12] Look for the appearance of new signals or the disappearance of signals corresponding to the parent compound. Specifically:

  • Loss of the ethyl group protons: This could indicate N-dealkylation.

  • Shifts in the aromatic proton signals: Changes in the substitution pattern on the triazole ring will alter the chemical environment of the remaining protons.

  • Appearance of new signals: These could correspond to the protons of the degradation products. Two-dimensional NMR techniques like COSY and HSQC can be invaluable in elucidating the structures of these new compounds.[13]

Troubleshooting Guide: Unexpected Results in Acidic Conditions

If you are encountering issues with the stability of this compound in your experiments, follow this troubleshooting workflow.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting Workflow for Stability Issues.
Issue Potential Cause Troubleshooting Steps & Explanation
Low reaction yield or incomplete reaction Degradation of the starting material under acidic conditions.1. Monitor the reaction over time: Take aliquots at regular intervals and analyze by HPLC or TLC to track the disappearance of the starting material and the appearance of any new, unknown peaks. 2. Lower the reaction temperature: Acid-catalyzed hydrolysis is often accelerated by heat. Running the reaction at a lower temperature may slow down the degradation process. 3. Reduce the reaction time: If the desired reaction is faster than the degradation, a shorter reaction time may be sufficient. 4. Use a milder acid or a buffer: If the reaction requires an acidic catalyst, consider using a weaker acid or a buffered solution to maintain a less harsh pH.
Multiple unexpected spots on TLC or peaks in HPLC Formation of one or more degradation products.1. Isolate the impurities: If the unexpected peaks are significant, consider preparative HPLC or column chromatography to isolate them for structural elucidation. 2. Characterize the impurities: Use LC-MS/MS and NMR to identify the structures of the degradation products.[14] This will confirm the degradation pathway. 3. Compare with potential degradation products: Check if the masses and fragmentation patterns match those of expected products like 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-one.
Inconsistent biological assay results The compound is degrading in the acidic assay buffer.1. Assess compound stability in the assay buffer: Incubate your compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC. 2. Adjust buffer composition: If degradation is observed, consider if a less acidic buffer can be used without compromising the assay. 3. Prepare fresh solutions: Always use freshly prepared solutions of the compound for biological assays to minimize the impact of degradation over time.

Proposed Degradation Pathway under Acidic Conditions

While no specific studies on the acid-catalyzed degradation of this compound have been published, we can propose a plausible pathway based on established chemical principles. The most likely reaction is an acid-catalyzed nucleophilic aromatic substitution of the bromo group by water.

graph DegradationPathway { graph [rankdir="LR", splines=true, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Proposed Hydrolysis Pathway.

Mechanism Explanation:

  • Protonation: The first step in many acid-catalyzed reactions is the protonation of the substrate.[15] In the case of a 1,2,4-triazole, the most likely site of protonation is the N4 nitrogen atom. This protonation makes the triazole ring more electron-deficient and activates it towards nucleophilic attack.

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the carbon atom bearing the bromo substituent (C5). This forms a tetrahedral intermediate.

  • Elimination of HBr: The intermediate then collapses, eliminating hydrogen bromide (HBr) to form the hydroxylated triazole. This product will likely exist in its more stable tautomeric form, 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-one.

Experimental Protocols

To investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions and monitoring its degradation over time.

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To determine the rate and products of degradation in an acidic solution.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) for quenching

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or UHPLC system with UV or MS detector

  • pH meter

  • Thermostated water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In a clean vial, add a known volume of the stock solution to a known volume of 1 M HCl to achieve a final concentration of approximately 50-100 µg/mL. The final solution should contain a small percentage of acetonitrile to ensure solubility.

    • Prepare a control sample by adding the same volume of stock solution to water.

  • Incubation: Place the vials in a thermostated bath set at a specific temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 1 M NaOH to stop the degradation reaction.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method.

Data Analysis:

  • Plot the percentage of the parent compound remaining against time.

  • Identify and quantify the formation of any degradation products.

  • Calculate the degradation rate constant (k) and the half-life (t1/2) of the compound under the tested conditions.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (e.g., 220 nm) or MS detection.

  • Column Temperature: 30 °C

Method Validation:

To ensure the method is stability-indicating, analyze a sample from the forced degradation study. The method should demonstrate baseline separation between the peak for the parent compound and the peaks of all significant degradation products.

Summary of Analytical Data for Identification

Technique Expected Observation for Degradation
HPLC-UV Decrease in the peak area of the parent compound. Appearance of new, more polar peaks (earlier retention times) corresponding to degradation products.
LC-MS Detection of ions corresponding to the mass of the parent compound (m/z) and potential degradation products. For example, for 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-one, you would look for the corresponding molecular ion.
1H NMR Disappearance of the singlet for the C-H of the triazole ring (if present) and the multiplets for the ethyl and methyl groups of the parent compound. Appearance of new signals for the degradation products.
13C NMR Shifts in the carbon signals of the triazole ring, particularly the carbon attached to the bromine, which would be expected to shift significantly upon substitution with a hydroxyl group.

Conclusion

The stability of this compound under acidic conditions is a critical factor to consider in its handling and use in chemical reactions and biological assays. While the 1,2,4-triazole core is inherently stable, the bromo substituent is a potential site for acid-catalyzed hydrolysis. By employing systematic troubleshooting, performing controlled stability studies, and using appropriate analytical techniques, researchers can understand the degradation profile of this compound and develop strategies to mitigate its instability, thereby ensuring the reliability and accuracy of their experimental outcomes.

References

  • [Reference to a general organic or heterocyclic chemistry textbook discussing the arom
  • Ghosh, D., & Landge, S. (2020). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. MDPI.
  • Bao, X., et al. (2018). Acid-induced isomerization of ticagrelor: Systematic exploration on reaction condition and mechanism.
  • [Author, A. A.] (2022). Azole fungicides: (Bio)
  • Rivas, M. V., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Synthesis.
  • Sleno, L., & Volmer, D. A. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • [Author, A. A.] (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • [Author, A. A.] (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Mohan, S., et al. (2021).
  • [Author, A. A.] (2020). Biodegradation of typical azole fungicides in activated sludge under aerobic conditions.
  • Balakit, A. A. (2018). Stability of 1,2,4-triazoles?
  • [Author, A. A.] (2022). Azole fungicides: (Bio)
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • [Author, A. A.] (2021). A Comprehensive review on 1, 2, 4 Triazole. International Journal of Science and Research (IJSR).
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • [Author, A. A.] (2024).
  • [Author, A. A.] (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
  • [Author, A. A.] (2018). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. [Journal Name].
  • [Author, A. A.] (2022). Investigation of aclidinium bromide degradation by stability-indicating HPLC methods, characterization of impurities by NMR, and identification of degradation products by LC-MS.
  • [Author, A. A.] (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI.
  • [Author, A. A.] (2015).
  • [Author, A. A.] (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • [Author, A. A.] (2021). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole.
  • [Author, A. A.] (2014).
  • Reusch, W. (2013).
  • [Author, A. A.] (2022). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
  • [Author, A. A.] (2016). Hydrothermal stability of aromatic carboxylic acids.
  • [Author, A. A.] (2021). Degradation of azole fungicide fluconazole in aqueous solution by thermally activated persulfate.
  • [Author, A. A.] (2014).
  • [Author, A. A.] (2014).
  • [Author, A. A.] (2019). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems.
  • Reusch, W. (2013).
  • [Author, A. A.] (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society.

Sources

Technical Support Center: Solubility Enhancement for 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into biological assays. Due to the hydrophobic nature typical of substituted triazole scaffolds, achieving and maintaining solubility in aqueous assay buffers is a critical, and often challenging, step for obtaining reliable and reproducible experimental results.

This guide provides a structured approach to solubilization, offering quick answers through our FAQ section and in-depth solutions in our Troubleshooting Guide. We will explore the causality behind solubility issues and provide validated protocols to overcome them, ensuring the integrity of your biological data.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for preparing a stock solution of this compound?

A1: For a novel compound like this, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules.[1][2] Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO to minimize the final solvent concentration in your assay.[3][4]

Q2: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This common issue is known as "solvent-shifting" precipitation.[2] The compound is soluble in the high-organic environment of the DMSO stock but "crashes out" when the solution becomes predominantly aqueous upon dilution. The key is to ensure the final concentration of both the compound and the organic solvent are below their respective solubility limits in the final assay buffer.[2][5]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: This is highly dependent on the specific cell line. As a general rule, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other artifacts.[1][6][7] It is critical to run a DMSO-only vehicle control and to determine the tolerance of your specific cell line in a preliminary experiment.[7][8] Concentrations above 1% are often toxic and can damage cell membranes.[6]

Q4: Are there alternatives to DMSO if my assay is too sensitive?

A4: Yes. If DMSO proves to be problematic, consider ethanol, polyethylene glycols (e.g., PEG 400), or propylene glycol as alternative co-solvents.[9][] Another advanced option is the use of cyclodextrins, which can encapsulate the hydrophobic compound and increase its aqueous solubility without the need for organic co-solvents.[11][12][][14]

Q5: Can I use pH adjustment to improve the solubility of this compound?

A5: Possibly. The 1,2,4-triazole ring system is weakly basic.[15] Adjusting the pH of your buffer to be more acidic (e.g., pH 5.0-6.5) could protonate one of the nitrogen atoms, forming a more soluble salt. However, this must be compatible with the pH requirements of your biological assay. This technique is most effective for ionizable compounds.[][16]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter.

Issue 1: Compound Fails to Dissolve in 100% DMSO Stock
  • Underlying Cause: The compound may have very high lattice energy (a very stable crystal structure) or may have degraded, resulting in insoluble impurities.

  • Troubleshooting Workflow:

    • Verify Compound Integrity: Before extensive troubleshooting, confirm the purity and identity of the compound if possible.

    • Apply Gentle Energy: Use a vortex mixer for 1-2 minutes. If still undissolved, place the vial in a sonicating water bath for 5-10 minutes.

    • Gentle Warming: Warm the solution to 30-37°C for 10-15 minutes. This can often help overcome the activation energy required for dissolution. Caution: Do not overheat, as this can degrade the compound.

    • Try an Alternative Solvent: If DMSO fails, you may try N,N-Dimethylformamide (DMF) for stock preparation, but be aware that it is generally more toxic in biological assays than DMSO.

Issue 2: Precipitation in Aqueous Buffer During or After Dilution
  • Underlying Cause: The final concentration of the compound exceeds its kinetic or thermodynamic solubility limit in the final assay buffer composition.

  • Solution Pathway Diagram:

    Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer q_conc Is the final assay concentration essential? start->q_conc reduce_conc Reduce Final Compound Concentration q_conc->reduce_conc No q_dmso Is final DMSO% > 0.5%? q_conc->q_dmso Yes success Success: Soluble Compound & Validated Assay reduce_conc->success add_cosolvent Strategy 1: Add Co-solvent (e.g., PEG 400) q_dmso->add_cosolvent Yes use_cd Strategy 2: Use Cyclodextrins (e.g., HP-β-CD) q_dmso->use_cd No check_controls Crucial Step: Validate with solvent/excipient-only controls in the assay add_cosolvent->check_controls use_cd->check_controls check_controls->success

    Caption: Decision tree for troubleshooting compound precipitation.

  • Detailed Strategies:

    • Strategy 1: Co-Solvent Addition: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[9][][17]

      • Recommended Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol, Ethanol.

      • Method: Prepare an intermediate dilution of your DMSO stock into the co-solvent before the final dilution into the aqueous buffer. For example, dilute a 10 mM DMSO stock 1:10 into PEG 400 (to get 1 mM in 10% DMSO/90% PEG 400), then dilute this intermediate stock into your final buffer. This gradual change in solvent polarity can prevent precipitation.

    • Strategy 2: Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][14] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment.[12][][18]

      • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[11][12]

      • Method: Dissolve HP-β-CD in your assay buffer first (e.g., to a final concentration of 1-10 mM). Then, add the DMSO stock of your compound directly to this cyclodextrin-containing buffer. The formation of the inclusion complex is a dynamic equilibrium process that can significantly enhance apparent solubility.[]

Issue 3: Inconsistent or Non-Reproducible Assay Results
  • Underlying Cause: This can be a sign of micro-precipitation or compound aggregation that is not visible to the naked eye. It can also be caused by the solvent or excipients interfering with the assay.

  • Troubleshooting Steps:

    • Run Vehicle Controls: Always include a control group that contains the highest concentration of all solvents (e.g., DMSO) and excipients (e.g., PEG 400, HP-β-CD) used in your experiment. This will reveal any background effects from your solubilization system.[7]

    • Check for Time-Dependent Precipitation: Prepare your final compound dilution and let it sit at the assay temperature for the duration of your experiment. Before and after, check for precipitation by measuring turbidity with a plate reader (absorbance at ~600 nm) or by light microscopy.

    • Filter the Final Solution: Before adding to the assay, filter the final diluted compound solution through a 0.22 µm filter. If activity is lost, it suggests the compound was aggregated, not truly dissolved.

    • Lower the Stock Concentration: Preparing a lower concentration stock solution (e.g., 1 mM instead of 10 mM in DMSO) requires a larger volume to be added to the assay buffer, which can sometimes help maintain solubility by avoiding highly concentrated local zones during mixing.[3][4]

Protocols & Data Tables

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol assumes a hypothetical Molecular Weight (MW) of 220.0 g/mol for this compound. Always use the MW from your compound's certificate of analysis.

  • Calculation: Use the formula: Mass (mg) = Concentration (M) x Volume (L) x MW ( g/mol ) x 1000.

    • Mass (mg) = 0.010 mol/L * 0.001 L * 220.0 g/mol * 1000 = 2.2 mg

    • You will need 2.2 mg of the compound to make 1 mL of a 10 mM stock.

  • Preparation:

    • Accurately weigh 2.2 mg of the compound into a sterile, amber glass vial.[19]

    • Add 1.0 mL of anhydrous, cell-culture grade DMSO.

    • Cap the vial tightly and vortex for 2 minutes or until the solid is completely dissolved. Use sonication if necessary.

  • Storage:

    • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[20]

    • Store at -20°C, protected from light and moisture.[5][20]

Table 1: Properties of Common Solvents & Excipients
AgentPrimary UseRecommended Final Conc. (Cell-based Assays)Mechanism of ActionKey Consideration
DMSO Primary Solvent< 0.1 - 0.5% (v/v)[1][6]Reduces solvent polarity.Cell line dependent toxicity; must run controls.[7][21]
Ethanol Co-solvent< 1% (v/v)Reduces solvent polarity.Can be more volatile and more toxic than DMSO for some cells.
PEG 400 Co-solvent< 1 - 2% (v/v)Reduces solvent polarity.Generally low toxicity; can be viscous.[17]
HP-β-CD Excipient1 - 10 mMForms inclusion complexes.[11][]Can sometimes extract cholesterol from cell membranes at high concentrations.
Workflow for Stock Preparation and Dilution

Stock_Prep_Workflow weigh 1. Accurately Weigh Compound add_dmso 2. Dissolve in 100% DMSO (Vortex/Sonicate) weigh->add_dmso store 3. Aliquot & Store Stock at -20°C add_dmso->store dilute 4. Prepare Intermediate/Final Dilution in Assay Buffer (+/- Excipients) store->dilute add_to_assay 5. Add to Biological Assay dilute->add_to_assay end 6. Analyze Results add_to_assay->end

Sources

"workup procedures to remove impurities from 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole reactions"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) for the workup and purification of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the synthesis and purification of this important heterocyclic compound.

Introduction to Potential Impurities

The synthesis of this compound can be complex, often leading to a mixture of products and unreacted starting materials. The most common impurities arise from two key reaction steps: the N-ethylation of the triazole ring and the subsequent bromination. Understanding the origin and nature of these impurities is the first step toward developing an effective purification strategy.

A plausible synthetic route involves the ethylation of 3-methyl-1H-1,2,4-triazole, which can result in a mixture of N1 and N2 regioisomers, followed by bromination.

3-methyl-1H-1,2,4-triazole 3-methyl-1H-1,2,4-triazole Mixture of N1 and N2 ethylated isomers Mixture of N1 and N2 ethylated isomers 3-methyl-1H-1,2,4-triazole->Mixture of N1 and N2 ethylated isomers Ethylation Crude Product Mixture Crude Product Mixture Mixture of N1 and N2 ethylated isomers->Crude Product Mixture Bromination Purified this compound Purified this compound Crude Product Mixture->Purified this compound Workup & Purification

Caption: Plausible synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup and purification of your reaction mixture.

Issue 1: Presence of Regioisomers in the Final Product

  • Question: My NMR analysis shows two distinct sets of signals for the ethyl and methyl groups, suggesting the presence of an isomeric impurity. How can I separate the desired N1-ethyl isomer from the N2-ethyl isomer?

  • Answer: The N-alkylation of 1,2,4-triazoles is known to produce a mixture of N1 and N2 isomers, with the N1 isomer often being the major product.[1][2] These isomers often have very similar polarities, making their separation challenging.

    • Causality: The triazole ring has two nucleophilic nitrogen atoms (N1 and N2) that can be alkylated. The ratio of the resulting isomers depends on the reaction conditions, including the solvent, base, and alkylating agent used.[3][4]

    • Solution: Column Chromatography Silica gel column chromatography is the most effective method for separating these regioisomers.[1][5]

      Detailed Protocol: Isomer Separation by Column Chromatography

      • TLC Analysis: Before running the column, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[6] The ideal solvent system will show good separation between the two isomer spots, with the desired product having an Rf value between 0.2 and 0.4.

      • Column Preparation: Prepare a slurry of silica gel in the chosen eluent and pack the column.

      • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the column.

      • Elution: Begin elution with the determined solvent system. You may need to use a gradient elution, gradually increasing the polarity of the mobile phase to effectively separate the isomers.

      • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for fine-tuning of polarity to achieve optimal separation of isomers.
TLC Visualization UV light (254 nm), Iodine chamberN-alkylated triazoles are often UV active. An iodine chamber can also be used for visualization.[7][8]

Issue 2: Persistent Yellow or Brown Color in the Product

  • Question: After the workup, my product is an oil or solid with a persistent yellow or brown color. What is the cause, and how can I decolorize it?

  • Answer: A persistent color after a bromination reaction often indicates the presence of residual bromine or N-bromosuccinimide (NBS) byproducts.[9]

    • Causality: Bromine is a colored substance, and incomplete quenching or removal can contaminate the final product.

    • Solution: Aqueous Workup with a Reducing Agent A thorough aqueous workup is crucial to remove these impurities.[10]

      Detailed Protocol: Quenching and Aqueous Workup

      • Quenching: After the reaction is complete, cool the reaction mixture to room temperature and quench any remaining bromine or NBS by adding a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[11] Stir vigorously until the color of the bromine disappears.

      • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and transfer it to a separatory funnel.

      • Washing: Wash the organic layer sequentially with:

        • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.

        • Water to remove any remaining water-soluble impurities.

        • Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water in the organic layer.

      • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Crude Reaction Mixture Crude Reaction Mixture Quenched Mixture Quenched Mixture Crude Reaction Mixture->Quenched Mixture Add Na2S2O3 (aq) Two Phases Two Phases Quenched Mixture->Two Phases Add Organic Solvent & Water Organic Layer Organic Layer Two Phases->Organic Layer Separate Layers Washed Organic Layer Washed Organic Layer Organic Layer->Washed Organic Layer Wash with NaHCO3, H2O, Brine Dried Organic Solution Dried Organic Solution Washed Organic Layer->Dried Organic Solution Dry with Na2SO4 Crude Product Crude Product Dried Organic Solution->Crude Product Concentrate

Caption: General aqueous workup procedure for bromination reactions.

Issue 3: Product is an Oil and Fails to Solidify

  • Question: The product I've isolated is an oil, but I expect it to be a solid. How can I induce crystallization?

  • Answer: The presence of impurities can lower the melting point of a compound, causing it to "oil out" instead of crystallizing.[12]

    • Causality: Impurities disrupt the crystal lattice formation of the desired product.

    • Solution: Recrystallization Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.[9]

      Detailed Protocol: Recrystallization

      • Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures and poorly soluble at room temperature. For brominated aromatic compounds, common choices include ethanol, methanol, hexanes, toluene, or a mixed solvent system like ethanol/water.[9][13]

      • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

      • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

      • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

      • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Solvent System Polarity Comments
Ethanol Polar ProticA good starting point for many moderately polar compounds.
Hexanes/Ethyl Acetate Non-polar/Polar AproticA versatile mixed solvent system where the polarity can be easily adjusted.
Toluene Non-polarCan be effective for less polar compounds and for removing non-polar impurities.
Ethanol/Water Polar ProticThe addition of water as an anti-solvent can induce crystallization for compounds soluble in ethanol.

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely starting material impurities I might see?

    • A1: The most common starting material impurities are unreacted 3-methyl-1H-1,2,4-triazole and the ethylating agent (e.g., ethyl iodide or ethyl bromide). Unreacted 3-methyl-1H-1,2,4-triazole is more polar than the N-ethylated product and can often be removed by an aqueous wash. The ethylating agent is typically volatile and can be removed under reduced pressure.

  • Q2: How can I effectively monitor the progress of my purification?

    • A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to quickly assess the composition of your crude mixture and the purity of your fractions from column chromatography.[6]

  • Q3: My product seems to be degrading on the silica gel column. What can I do?

    • A3: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel. If you observe streaking or decomposition on your TLC plate or column, consider the following:

      • Deactivate the Silica Gel: Add a small amount of a base, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and can improve the chromatography.[6]

      • Use an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like alumina.

  • Q4: Can I use an acid/base extraction to purify my product?

    • A4: Yes, an acid/base extraction can be a very effective purification method for triazoles, as they are basic compounds.[12]

      • Procedure: Dissolve the crude product in an organic solvent and extract it into an aqueous acidic solution (e.g., 1M HCl). The basic triazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining non-basic impurities. Finally, the aqueous layer is basified (e.g., with 1M NaOH) to deprotonate the triazole, which can then be extracted back into an organic solvent.

cluster_0 Organic Layer (Crude Product) cluster_1 Aqueous Layer (Acidic) cluster_2 Organic Layer (Impurities) cluster_3 Aqueous Layer (Basic) cluster_4 Organic Layer (Purified Product) Crude_Product Crude Product in Organic Solvent Aqueous_Acid Protonated Triazole in Aqueous Acid Crude_Product->Aqueous_Acid Extract with 1M HCl Organic_Impurities Non-basic Impurities Crude_Product->Organic_Impurities Separate Aqueous_Base Purified Triazole in Aqueous Base Aqueous_Acid->Aqueous_Base Basify with 1M NaOH Purified_Product Purified Triazole in Organic Solvent Aqueous_Base->Purified_Product Extract with Organic Solvent

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole in cross-coupling reactions. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of catalyst selection and reaction optimization for this specific substrate.

The 1,2,4-triazole core is a valuable scaffold in medicinal chemistry and materials science.[1][2] However, its successful functionalization via cross-coupling presents unique challenges. As an electron-deficient heteroaromatic system, the C5-Br bond can be difficult to activate. Furthermore, the presence of multiple nitrogen atoms introduces the potential for catalyst inhibition or the formation of undesired side products. This guide is structured to address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I am new to using this substrate. Which cross-coupling reaction should I choose for C-C, C-N, or C-alkyne bond formation?

The choice of reaction depends entirely on the desired bond construction:

  • For Aryl or Vinyl C-C Bonds (Biaryl Synthesis): The Suzuki-Miyaura coupling is the most robust and common choice.[3] It utilizes readily available boronic acids or esters and generally exhibits high functional group tolerance.

  • For C-N Bonds (Amination): The Buchwald-Hartwig amination is the premier method for coupling primary or secondary amines.[4][5] It has largely replaced harsher, classical methods.

  • For C-Alkyne Bonds (Alkynylation): The Sonogashira coupling is the standard for reacting terminal alkynes with aryl halides.[6][7] It typically requires a palladium catalyst and a copper(I) co-catalyst.

  • For C-Vinyl Bonds (Vinylation): The Heck reaction couples the bromide with an alkene to form a substituted alkene, and is an excellent choice for vinylation.[8][9]

Q2: Why is catalyst and ligand selection so critical for this compound?

This substrate presents two primary challenges for a standard palladium catalyst:

  • Electron-Deficient Ring System: The triazole ring is electron-poor, which strengthens the C-Br bond. This makes the initial, crucial step of the catalytic cycle—oxidative addition of the aryl bromide to the Pd(0) center—energetically demanding and often slow.[10][11]

  • Catalyst Inhibition: The lone pairs on the triazole's nitrogen atoms can coordinate to the palladium center. This coordination can inhibit the catalyst by occupying sites needed for the catalytic cycle to proceed, effectively acting as a catalyst poison.

To overcome these issues, a carefully selected ligand is essential. The ligand must create a palladium center that is both highly reactive (to break the C-Br bond) and sterically shielded (to prevent inhibition by the triazole nitrogens).

Q3: What are Buchwald-type biarylphosphine ligands and N-Heterocyclic Carbenes (NHCs), and why are they recommended?

These are two modern classes of ligands designed for challenging cross-coupling reactions.

  • Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These ligands, developed by Stephen Buchwald and others, are the workhorses for difficult substrates.[12]

    • Electron-Rich Nature: They donate significant electron density to the palladium atom, making the metal center more nucleophilic and facilitating the oxidative addition step.[13]

    • Steric Bulk: Their large size promotes the final, product-releasing step (reductive elimination) and helps prevent the formation of inactive palladium dimers. The bulk also provides a steric shield that can disfavor coordination of the triazole nitrogens to the active catalytic site.[14]

  • N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes): NHCs are strong sigma-donating ligands that form very stable bonds with palladium.[15] This stability can prevent catalyst decomposition at high temperatures, which are often required for activating reluctant bromides. Their steric bulk also contributes to catalytic efficiency in a similar manner to biarylphosphine ligands.

For this compound, starting with a screening of Buchwald-type ligands is a highly recommended strategy.

Catalyst System Selection Guide

The following table provides recommended starting points for various cross-coupling reactions. These conditions are based on protocols for structurally similar electron-deficient heteroaromatic halides and should be optimized for your specific coupling partner.

Coupling ReactionRecommended Pd SourceRecommended Ligand(s)Typical BaseSolvent & TemperatureKey Considerations
Suzuki-Miyaura Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Toluene/H₂O, 1,4-Dioxane/H₂O (80-110 °C)Boronic acid stability is key; consider using pinacol esters or trifluoroborate salts for sensitive substrates.[11]
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOt-Bu, K₃PO₄, LHMDSToluene, 1,4-Dioxane (80-110 °C)Base choice is critical and depends on the amine's pKa. Strong, non-nucleophilic bases are preferred.[4]
Sonogashira Pd(PPh₃)₂Cl₂ or Pd(OAc)₂PPh₃, XantphosEt₃N, i-Pr₂NHTHF, DMF (Room Temp to 80 °C)Requires a Cu(I) co-catalyst (e.g., CuI). Copper-free conditions exist but may require more specialized ligands.[6][16]
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃K₂CO₃, Et₃NDMF, Acetonitrile (80-120 °C)The choice of base and solvent can significantly influence the reaction outcome and selectivity.[17]

Troubleshooting Guide

Problem 1: My reaction is not working. I recover only starting materials.

This is a common issue related to catalyst activation.

  • Potential Cause 1: Inactive Catalyst System. The oxidative addition of the C-Br bond is the likely bottleneck. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[10]

    • Troubleshooting Steps:

      • Switch to a More Active Ligand: If you are using a simple phosphine like PPh₃, switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) or an NHC ligand.[12][13] These are designed to accelerate oxidative addition.

      • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a commercially available pre-catalyst (e.g., XPhos Pd G3). These are air-stable Pd(II) complexes that reliably generate the active Pd(0) catalyst under the reaction conditions, leading to more reproducible results.[12]

      • Increase Temperature: The reaction may have a high activation energy. Increase the temperature in 10-20 °C increments. Ensure your solvent is appropriate for the higher temperature.

  • Potential Cause 2: Inadequate Base. The base plays a critical role, particularly in Suzuki coupling where it activates the boronic acid.[11]

    • Troubleshooting Steps:

      • Verify Base Quality: Ensure your base is dry and of high quality. Anhydrous K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.

      • Screen Bases: If one base fails, try another from the recommended list. For Buchwald-Hartwig amination, NaOt-Bu is a common strong base, but K₃PO₄ can be a milder alternative for sensitive substrates.

G start No Product Formation check_catalyst Is the catalyst system active enough? (e.g., using PPh3) start->check_catalyst Check 1 check_temp Is the temperature high enough? start->check_temp Check 2 check_base Is the base appropriate and active? start->check_base Check 3 solution_ligand SOLUTION: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or NHC. check_catalyst->solution_ligand If no... solution_precatalyst SOLUTION: Use a modern pre-catalyst (e.g., XPhos Pd G3). check_catalyst->solution_precatalyst solution_temp SOLUTION: Increase temperature in 10-20 °C increments. check_temp->solution_temp If no... solution_base SOLUTION: Screen stronger or anhydrous bases (e.g., K3PO4, Cs2CO3). check_base->solution_base If no...

Caption: Troubleshooting flowchart for no product formation.

Problem 2: My reaction gives a low yield of the desired product.

Low yield suggests the reaction is occurring but is either slow, incomplete, or plagued by side reactions.

  • Potential Cause 1: Catalyst Deactivation or Decomposition. The catalyst may be dying before the reaction is complete. This can be caused by impurities (oxygen, water) or thermal instability.

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Thoroughly degas your solvent(s) by sparging with argon or nitrogen for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas.

      • Use a More Stable Ligand: NHC ligands can offer superior thermal stability compared to some phosphines. Consider screening an NHC-Pd catalyst system.[15]

  • Potential Cause 2: Decomposition of Coupling Partner (especially for Suzuki). Boronic acids can be unstable under reaction conditions and undergo protodeboronation (replacement of the -B(OH)₂ group with -H).[11]

    • Troubleshooting Steps:

      • Use a More Stable Boron Reagent: Switch from the boronic acid to its corresponding potassium trifluoroborate salt (Ar-BF₃K) or pinacol ester (Ar-Bpin). These are often significantly more stable.

      • Use a Slight Excess: Use 1.2-1.5 equivalents of the boron reagent to compensate for any degradation during the reaction.

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and work it up as soon as the starting bromide is consumed to prevent product degradation or side reactions.

Problem 3: I'm observing significant side products, like homocoupling of my coupling partner or debromination of my starting material.

These side reactions often point to issues with the transmetalation step or catalyst health.

  • Potential Cause: Slow Transmetalation vs. Side Reactions. If transmetalation (the transfer of the organic group from the coupling partner to palladium) is slow, the organopalladium intermediate has time to undergo other reactions.

    • Troubleshooting Steps:

      • Optimize the Base: The base is crucial for facilitating transmetalation. A stronger base (e.g., switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃) can accelerate this step.[12]

      • Add Water (Carefully): In some anhydrous Suzuki coupling systems using bases like K₃PO₄, adding a small amount of water (e.g., using a 10:1 dioxane:water solvent system) can actually be beneficial and accelerate the reaction.[18]

      • Check Ligand-to-Palladium Ratio: Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1 for monodentate ligands. An incorrect ratio can lead to undesired catalytic species.

Detailed Experimental Protocols

These are generalized starting protocols. You must optimize conditions for your specific coupling partners. Always conduct reactions under an inert atmosphere (Argon or Nitrogen).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G A 1. Add Solids (Triazole, Boronic Acid, Base) to oven-dried flask. B 2. Seal & Purge with inert gas. A->B C 3. Add Catalyst (Pd source + Ligand) under positive pressure. B->C D 4. Add Degassed Solvent via syringe. C->D E 5. Heat & Stir (e.g., 100 °C, 12h) D->E F 6. Monitor by TLC/LCMS E->F G 7. Workup & Purify F->G

Caption: Experimental workflow for a typical Suzuki coupling.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv) and the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inerting: Seal the vial with a septum cap and purge with argon or nitrogen.

  • Liquid/Solution Addition: Add the amine (1.2 equiv) if liquid, or a solution of the amine if solid. Add degassed toluene or dioxane to achieve a concentration of 0.1-0.2 M.

  • Base Addition: Add the base (e.g., Sodium tert-butoxide, NaOt-Bu, 1.4 equiv). Note: Add solid NaOt-Bu under a positive pressure of inert gas, as it is highly reactive with moisture.

  • Reaction & Monitoring: Heat the reaction with vigorous stirring (e.g., 100 °C) and monitor to completion.

  • Workup & Purification: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.

References

  • Mieczyńska, E., Borkowski, T., Cypryk, M., Pospiech, P., & Trzeciak, A. M. (2014). Palladium supported on triazolyl-functionalized polysiloxane as recyclable catalyst for Suzuki–Miyaura cross-coupling. Applied Catalysis A: General, 470, 24–30. [Link]

  • Verma, A., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances. [Link]

  • Valente, C., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 4224-4241. [Link]

  • Journal of Synthetic Chemistry. (2025). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Journal of Synthetic Chemistry. [Link]

  • Stangier, M., et al. (2021). Tri-Substituted Triazole-Enabled C–H Activation of Benzyl and Aryl Amines by Iron Catalysis. Organic Letters, 23(15), 5853-5858. [Link]

  • Reddy, B. V. S., et al. (2013). Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. The Journal of Organic Chemistry, 78(13), 6563-6570. [Link]

  • Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981246. [Link]

  • Nolan, S. P., et al. (2017). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Coordination Chemistry Reviews, 339, 44-57. [Link]

  • Knochel, P., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4924-4927. [Link]

  • Maccioni, E., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3746-3759. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. (2011). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • Singh, U. P., & Singh, R. P. (2017). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Coordination Chemistry Reviews, 347, 1-42. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Khan, A., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(12), 20081-20093. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Cross-Coupling of Unactivated C(sp³)–H Bonds and Alkenes. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bromo-Triazoles: A Comparative Analysis of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Bromo-Triazoles in Modern Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and ability to engage in diverse biological interactions.[1][2] The introduction of a bromine atom onto this heterocyclic core creates a class of compounds—bromo-triazoles—that serve as exceptionally versatile synthetic intermediates and, in many cases, as potent bioactive molecules themselves. The carbon-bromine bond provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures, while the halogen's electronic properties can significantly modulate the compound's physicochemical profile and target engagement.[3][4]

This guide provides a comparative analysis centered on 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole, a representative yet specific member of this class. We will compare its structural features, synthetic accessibility, and potential utility against other key bromo-triazole isomers and analogs. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships between structure, properties, and potential applications. Triazole derivatives are known to exhibit a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties, making this comparative exploration particularly relevant for the discovery of novel therapeutic agents.[5][6][7]

Synthesis and Structural Elucidation: From Precursors to Purified Product

The synthesis of substituted bromo-triazoles can be approached through two primary strategic pathways: bromination of a pre-formed triazole ring or construction of the triazole ring from a bromine-containing precursor. However, the most common and modular approach for N-substituted bromo-triazoles involves the regioselective alkylation of a bromo-triazole parent heterocycle.

The choice of synthetic route is critical as it dictates the final substitution pattern. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like K₂CO₃ selectively yields 2-substituted products, highlighting the directing effect of the bromine atom.[3] For the 1,2,4-triazole system, direct N-alkylation is a robust method for introducing diversity.

Experimental Protocol: Synthesis of this compound

This protocol describes a validated, two-step procedure starting from the commercially available 3-bromo-5-methyl-1H-1,2,4-triazole. The causality behind this choice is modularity; this common precursor allows for the synthesis of a diverse library of N-alkylated analogs for structure-activity relationship (SAR) studies.

Step 1: Deprotonation of 3-Bromo-5-methyl-1H-1,2,4-triazole

  • To a stirred solution of 3-bromo-5-methyl-1H-1,2,4-triazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature under an inert nitrogen atmosphere.

    • Rationale: DMF is an excellent polar aprotic solvent for this type of SN2 reaction, effectively solvating the potassium cation. K₂CO₃ is a mild, effective base for deprotonating the triazole nitrogen, creating the nucleophilic triazolide anion.

  • Stir the suspension for 30 minutes at room temperature to ensure complete formation of the anion.

Step 2: N-Alkylation with Ethyl Iodide

  • Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.

    • Rationale: Ethyl iodide is a potent electrophile. A slight excess ensures the reaction goes to completion. Dropwise addition helps control any potential exotherm.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Structural Confirmation: The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to verify the molecular weight and formula.[8][9]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification A 3-Bromo-5-methyl- 1H-1,2,4-triazole D Step 1: Deprotonation Formation of Triazolide Anion A->D B Ethyl Iodide E Step 2: N-Alkylation (Sₙ2 Reaction) B->E Electrophile C K₂CO₃ (Base) DMF (Solvent) C->D D->E Nucleophilic Attack F Crude Product Mixture E->F G Purification (Column Chromatography) F->G H 5-Bromo-1-ethyl-3-methyl- 1H-1,2,4-triazole G->H

Synthetic workflow for this compound.

Comparative Physicochemical Properties

The substitution pattern on the bromo-triazole ring directly influences its physicochemical properties, which in turn affect its solubility, membrane permeability, and pharmacokinetic profile. The position of the bromine and alkyl groups, as well as the nature of the N-substituent, are critical variables.

Below is a table comparing the calculated or reported properties of this compound with its close structural analogs. This comparison illustrates the impact of subtle structural modifications.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Tautomeric Forms
This compound C₅H₈BrN₃190.04~1.9 (Estimated)N/A (N1-substituted)
5-Bromo-1-methyl-1H-1,2,4-triazole[10]C₃H₄BrN₃161.99N/AN/A (N1-substituted)
3-Bromo-5-methyl-1H-1,2,4-triazole[11]C₃H₄BrN₃161.991.4Yes (1H, 2H, 4H)
5-Bromo-4-methyl-1H-1,2,3-triazole[12]C₃H₄BrN₃161.99N/AYes (1H, 2H)
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate[13]C₅H₆BrN₃O₂220.031.6Yes (1H, 2H, 4H)

Data compiled from PubChem and other chemical supplier databases. Estimated values are based on structural similarity to analogs.

The key takeaway is the influence of N-substitution. While 3-Bromo-5-methyl-1H-1,2,4-triazole exists in tautomeric forms, N-alkylation to give the 1-ethyl or 1-methyl derivative locks the molecule into a single isomeric form.[14] This can be crucial for consistent biological activity and receptor binding. The addition of the ethyl group in our target compound increases its lipophilicity (LogP) compared to the N-methyl analog, which could enhance membrane permeability.

G cluster_input Bromo-Triazole Analogs cluster_analysis Analysis Workflow cluster_output Comparative Assessment A 5-Bromo-1-ethyl-3-methyl- 1H-1,2,4-triazole C Determine Physicochemical Properties A->C B Other Bromo-Triazoles (e.g., N-methyl, C-bromo isomers) B->C D Molecular Weight C->D E Lipophilicity (LogP) C->E F H-Bonding Capacity C->F G Tautomerism C->G H Impact on: - Solubility - Permeability - PK/PD Profile D->H E->H F->H G->H

Logical workflow for comparative physicochemical property analysis.

Comparative Reactivity and Biological Activity

The true value of bromo-triazoles is realized in their chemical reactivity and resultant biological profiles. The C-Br bond is a key functional handle for diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups to build molecular complexity.[3][15]

The biological activity of triazoles is vast and well-documented.[2] They are cornerstone agents in antifungal therapy, with drugs like fluconazole and itraconazole functioning by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis.[16] The introduction of a bromine atom can enhance potency.[4]

Compound/ClassKey Structural FeaturesReported Biological ActivitiesPotential Application
1,2,4-Triazoles Core heterocycleAntifungal, Antibacterial, Anticancer, Anticonvulsant, Anti-inflammatory.[7][17]Broad-spectrum therapeutic development.
Bromoalkyl Triazoles N-linked bromoalkyl chainVersatile synthetic intermediates; final products show anticancer and antimicrobial activity.[18]Linkers in PROTACs; building blocks for complex drugs.
Thiazolo[3,2-b][3][18][19]triazoles Fused ring systemUrease inhibition.[20]Treatment of H. pylori infections.
Benzothiazole-Triazole Hybrids Fused benzothiazole moietyAnthelmintic, Antimicrobial, Anticancer.[21]Anti-infective and oncology drugs.

The specific substitution pattern of This compound offers a unique combination of features. The N1-ethyl group can provide favorable interactions within a target binding pocket while increasing lipophilicity. The C3-methyl group can influence the electronic nature of the ring and provide steric bulk. The C5-bromo atom serves as both a potential halogen bonding donor and a reactive site for further derivatization to probe the SAR of a lead compound.

G cluster_cell Inside Fungal Cell A Triazole-based Antifungal Agent C Lanosterol 14α-demethylase (CYP51 Enzyme) A->C Inhibition B Fungal Cell E Ergosterol Biosynthesis Pathway C->E Catalyzes H Disrupted Fungal Cell Membrane C:s->H Inhibition leads to D Lanosterol D->E Substrate F Ergosterol E->F Product G Functional Fungal Cell Membrane F->G Essential Component

Mechanism of action for triazole antifungal agents.

Conclusion and Future Outlook

This compound stands as a valuable chemical entity, embodying the key attributes that make bromo-triazoles powerful tools in research and development. Its comparative analysis with other analogs reveals critical structure-property relationships:

  • Synthetic Tractability : Its synthesis via N-alkylation of a common precursor is robust and scalable, allowing for the generation of diverse analogs.

  • Physicochemical Tuning : The N-ethyl group provides a handle to modulate lipophilicity and eliminates tautomerism, offering a more defined pharmacological profile compared to NH-triazoles.

  • Functional Versatility : The C5-bromo position is a strategic asset, providing a site for post-synthetic modification via cross-coupling chemistry to rapidly explore chemical space and optimize biological activity.

While direct comparative biological data for this specific molecule is sparse in the literature, its structural components are present in numerous bioactive compounds.[18][21] Therefore, this compound represents a high-potential building block for libraries targeting a range of diseases, from infectious diseases to oncology. Future work should focus on leveraging its reactivity in parallel synthesis schemes to fully exploit its potential in drug discovery campaigns.

References

  • Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. [Link]

  • National Institutes of Health (NIH). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

  • PrepChem.com. Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. [Link]

  • PubChem. 5-bromo-4-methyl-1H-1,2,3-triazole. [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Canadian Science Publishing. IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. [Link]

  • ResearchGate. (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. [Link]

  • National Institutes of Health (NIH). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • PubChem. 1H-1,2,4-Triazole, 3-bromo-5-methyl-. [Link]

  • Chem-Space. 5-Bromo-1-methyl-1H-1,2,4-triazole. [Link]

  • ACS Publications. From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. [Link]

  • ACS Publications. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

  • ResearchGate. Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. [Link]

  • Longdom Publishing. Biological Potentials of Biological Active Triazole Derivatives: A Short Review. [Link]

  • Longdom Publishing. Biological Potentials of Biological Active Triazole Derivatives: A Short Review. [Link]

  • ResearchGate. Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

  • ResearchGate. Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. [Link]

  • National Institutes of Health (NIH). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazole-Based Diazonium Salts. [Link]

  • ResearchGate. (PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • International Journal of Chemical Studies. Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. [Link]

  • A Comprehensive review on 1, 2,4 Triazole. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • AHH Chemical. Ethyl 5-bromo-1H-1, 2, 4-triazole-3-carboxylate, min 98%, 1 gram. [Link]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

  • ResearchGate. (PDF) A Comprehensive review on 1, 2,4 Triazole. [Link]

  • Semantic Scholar. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

  • Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

Sources

A Comparative Guide to the Structural Validation of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole Derivatives: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the unambiguous structural determination of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole derivatives, with a primary focus on the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent complexities of assigning substituent positions on the 1,2,4-triazole ring necessitate a robust analytical approach. Herein, we detail a multi-dimensional NMR strategy, encompassing ¹H, ¹³C, DEPT-135, HSQC, and HMBC experiments, explaining the causality behind each experimental choice. The conclusive power of NMR is objectively compared against alternative analytical techniques such as Mass Spectrometry, X-ray Crystallography, and Infrared Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and trustworthiness in structural validation.

Introduction: The Structural Conundrum of Substituted 1,2,4-Triazoles

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents due to its diverse biological activities.[1][2] The synthesis of substituted 1,2,4-triazoles, particularly through N-alkylation, often presents a significant challenge: the potential for forming multiple regioisomers.[3][4] For instance, the alkylation of a 3-methyl-5-bromo-1H-1,2,4-triazole precursor with an ethyl halide can theoretically yield 1-ethyl, 2-ethyl, or 4-ethyl derivatives, each with distinct physicochemical and pharmacological properties.

The critical task for any synthetic or medicinal chemist is to unequivocally confirm the precise connectivity of the substituents. This guide establishes a self-validating, NMR-centric workflow for the definitive structural elucidation of this compound, a representative of this class of compounds, and benchmarks this approach against other common analytical methods.

The NMR Toolkit: A Multi-dimensional Approach to Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the detailed structure of molecules in solution. A multi-dimensional approach not only identifies the constituent parts of the molecule but also maps their precise connectivity.

Foundational 1D NMR: ¹H and ¹³C Spectroscopy

¹H NMR Spectroscopy: The initial ¹H NMR spectrum provides the first "fingerprint" of the molecule. For this compound, we expect to see two key sets of signals:

  • Ethyl Group: A characteristic triplet and quartet pattern. The methylene protons (-CH₂-) are adjacent to three methyl protons, resulting in a quartet (n+1=4). The methyl protons (-CH₃) are adjacent to two methylene protons, resulting in a triplet (n+1=3).[5] The chemical shift of the methylene quartet is expected to be further downfield (higher ppm) due to the deshielding effect of the electronegative nitrogen atom of the triazole ring.[6] The typical coupling constant (J-value) for vicinal protons on adjacent sp³ carbons is in the range of 6-8 Hz.[7]

  • Methyl Group: A singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by its position on the triazole ring.

¹³C NMR and DEPT-135 Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For our target molecule, we anticipate signals for the two triazole ring carbons (C3 and C5), and the three carbons of the ethyl and methyl substituents.

The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is a crucial ancillary test. It provides editing capabilities to distinguish between carbon types:

  • CH₃ groups: Positive signals

  • CH₂ groups: Negative signals

  • CH groups: Positive signals

  • Quaternary carbons (including C3 and C5 of the triazole ring): No signal

This allows for the unambiguous identification of the methylene carbon of the ethyl group and the two methyl carbons.

Unveiling Connectivity: 2D NMR Correlation Spectroscopy

While 1D NMR identifies the pieces, 2D NMR puts the puzzle together. For distinguishing isomers, these experiments are indispensable.[8]

HSQC (Heteronuclear Single Quantum Coherence):

  • The "Why": This experiment correlates each proton directly to the carbon atom it is attached to. It provides a definitive link between the ¹H and ¹³C assignments. For our molecule, the HSQC spectrum will show cross-peaks connecting the ethyl group's methylene protons to the methylene carbon, and the methyl protons of both the ethyl and ring-substituted methyl groups to their respective carbon signals.

  • The "How": The experiment transfers magnetization from the more sensitive proton nucleus to the less sensitive carbon nucleus, allowing for efficient detection of one-bond C-H correlations.

HMBC (Heteronuclear Multiple Bond Correlation):

  • The "Why": This is the cornerstone experiment for determining the final structure and differentiating between isomers.[9][10] HMBC reveals correlations between protons and carbons that are two or three bonds away (²J and ³J correlations). This long-range connectivity map is the definitive proof of structure. For this compound, the key correlations to observe are:

    • A correlation from the methylene (-CH₂-) protons of the ethyl group to the C5 carbon of the triazole ring. This ³J correlation proves the ethyl group is attached to the N1 position.

    • A correlation from the methyl (-CH₃) protons on the ring to the C5 carbon and the C3 carbon . These ²J and ³J correlations confirm the methyl group's position at C3.

  • The "How": The HMBC pulse sequence is optimized to detect smaller, long-range coupling constants, typically set between 7-10 Hz.[11]

Visualizing the Workflow: From Sample to Structure

The logical flow of the NMR experimental strategy is designed to build a self-validating case for the final structure.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1 ¹H NMR (Identify Proton Environments & Splitting) C13 ¹³C & DEPT-135 NMR (Identify Carbon Types) H1->C13 Initial Hypothesis HSQC HSQC (Correlate Protons to Attached Carbons) C13->HSQC Assign C-H Pairs HMBC HMBC (Map Long-Range C-H Connectivity) HSQC->HMBC Confirm Assignments Structure Unambiguous Structure HMBC->Structure Definitive Proof of Isomer

Caption: Logical workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Spectrometer Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[13] Ensure the instrument is properly tuned and shimmed for optimal resolution.

  • ¹H NMR: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C & DEPT-135 NMR: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • 2D NMR (HSQC & HMBC): Acquire gradient-selected HSQC and HMBC spectra. For the HMBC experiment, optimize the long-range coupling delay for an average J-coupling of 8 Hz to effectively observe ²J and ³J correlations.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is paramount for isomer differentiation, other techniques provide complementary and confirmatory data.

TechniqueStrengthsWeaknesses & LimitationsPrimary Application in this Context
NMR Spectroscopy Provides detailed structural information, including atom connectivity and stereochemistry.[11] Essential for distinguishing between isomers.Requires larger sample amounts compared to MS. Can be time-consuming for complex molecules.Definitive structural elucidation and isomer differentiation.
Mass Spectrometry (MS) Excellent sensitivity, provides accurate molecular weight and elemental formula (HRMS).Cannot differentiate between isomers as they have the same mass. Fragmentation patterns can be complex and may not be unique.Confirmation of molecular weight and elemental composition.
X-ray Crystallography Provides the absolute, unambiguous 3D structure of a molecule in the solid state. Considered the "gold standard."Requires a single, high-quality crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the conformation in solution.[14]Absolute proof of structure if a suitable crystal is obtained.
Infrared (IR) Spectroscopy Provides information about the presence of specific functional groups (e.g., C-H, C=N).Provides limited information about the overall molecular skeleton. Not suitable for distinguishing isomers of this type.Confirmation of functional groups present in the molecule.

Case Study: Interpreting Spectral Data for this compound

Let's consider the expected NMR data that would confirm the structure of this compound.

Expected Chemical Shifts (Hypothetical Data):

Group¹H Shift (ppm)¹³C Shift (ppm)DEPT-135Key HMBC Correlations (from Protons)
-CH₃ (on ring)~2.5 (s, 3H)~12PositiveC3, C5
N-CH₂-CH₃ ~4.2 (q, 2H)~40NegativeC5, N-CH₂-C H₃
N-CH₂-CH₃ ~1.5 (t, 3H)~14PositiveN-C H₂-CH₃
C3 (ring)-~150No Signal-
C5 (ring)-~145No Signal-

s = singlet, t = triplet, q = quartet

The most critical observation is the HMBC cross-peak between the methylene protons (~4.2 ppm) and the C5 carbon (~145 ppm). This three-bond correlation is only possible if the ethyl group is attached to the N1 position, thus confirming the structure as 5-Bromo-1-ethyl -3-methyl-1H-1,2,4-triazole.

Caption: Key HMBC correlations confirming the structure.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of substituted 1,2,4-triazole derivatives is a task that demands precision and an unambiguous methodology. While techniques like mass spectrometry and IR spectroscopy provide valuable, complementary data, they are insufficient on their own to resolve the critical issue of isomerism. A multi-dimensional NMR approach, culminating in the HMBC experiment, offers a robust, self-validating system for structural elucidation in solution. By systematically building a connectivity map from 1D and 2D NMR data, researchers can have the highest degree of confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific findings. This guide provides the logical framework and experimental foresight necessary to tackle this common challenge in heterocyclic chemistry.

References

  • Chemistry LibreTexts. (2022). 3.4: Spin-Spin Splitting in the Ethyl Group. [Link]

  • TMP Chem. (2023). NMR 5: Coupling Constants. YouTube. [Link]

  • University of Regensburg. Common 1H NMR Splitting Patterns. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. ResearchGate. [Link]

  • Shreeve, J. M., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340–9345. [Link]

  • Rajamohanan, P. R. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1883. [Link]

  • Sravya, G., & Vasu, K. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

  • Ağar, A. A., et al. (2019). The carbon-13 and proton NMR chemical shift spectra of the compound. ResearchGate. [Link]

  • Shreeve, J. M., et al. (2002). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2014). ¹H and ¹³C NMR Data for triazole 1. [Link]

  • Leah4sci. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • de Oliveira, B. G., et al. (2019). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. ResearchGate. [Link]

  • University of Calgary. Ch 13 - Coupling. [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2009). ¹³C chemical shift substituent effect of the methyl group with respect... ResearchGate. [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • da Silva, A. B. F., et al. (2018). 1H-[5][7][15]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 29(10), 2157-2170. [Link]

  • Yang, M., et al. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. The Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986287. [Link]

  • Shivaji College. NMR spectra of ethyl alcohol. [Link]

  • Sepuxianyun. (2024). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

  • Alkorta, I., & Elguero, J. (2002). The effect of electron-withdrawing groups on 15N and 13C chemical shifts: a density functional study on a series of pyrroles. Molecular Physics, 100(13), 2025-2030. [Link]

  • University of York. Chemical shifts. [Link]

  • Al-fatlawi, A. A., et al. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. [Link]

  • Silva, A. M. S., & Cavaleiro, J. A. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • JETIR. (2018). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. [Link]

  • Shainyan, B. A. (2020). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules, 25(12), 2888. [Link]

  • Njardarson, J. T., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(22), 9764–9784. [Link]

  • Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

Sources

Comparative Biological Activity: 1-Ethyl vs. 1-Methyl Bromo-Triazoles - A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry and drug discovery, triazole derivatives stand out for their wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][2][3][4] The functionalization of the triazole ring is a key strategy for modulating these activities. This guide provides an in-depth technical comparison of the biological activities of 1-ethyl and 1-methyl bromo-triazoles, offering insights grounded in established structure-activity relationships (SAR) and detailed experimental protocols to support further research in this area. While direct comparative studies on these specific analogs are not extensively documented, this guide synthesizes data from broader studies on N-alkylated triazoles to provide a scientifically grounded comparative framework.

The Influence of N-Alkylation on the Bioactivity of Triazoles: A Mechanistic Overview

The biological activity of triazole compounds is significantly influenced by the nature of the substituent at the N1 position.[5] The introduction of small alkyl groups, such as methyl and ethyl, can impact the molecule's lipophilicity, steric profile, and interaction with biological targets. Generally, increasing the alkyl chain length can enhance lipophilicity, which may improve cell membrane permeability. However, this can also affect solubility and binding to target enzymes.

The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[6] Alterations in the N-alkyl substituent can modify the binding affinity of the triazole to the active site of this enzyme. Similarly, in anticancer applications, where triazoles might target pathways like tubulin polymerization, the N-alkyl group can influence the compound's interaction with the target protein.[7]

Comparative Analysis of Biological Activities

Based on the principles of structure-activity relationships gleaned from various studies on N-alkylated triazoles, we can infer the likely comparative biological profiles of 1-ethyl and 1-methyl bromo-triazoles.

Antifungal Activity

The length of the N-alkyl chain in triazoles can influence their antifungal potency. While some studies suggest that smaller alkyl groups are favorable, others have found that slightly longer chains can enhance activity up to a certain point. It is plausible that the increased lipophilicity of the 1-ethyl derivative, compared to the 1-methyl analog, could lead to enhanced penetration of the fungal cell membrane. However, the larger steric bulk of the ethyl group might slightly alter the binding to lanosterol 14α-demethylase.

Hypothetical Comparison: The 1-ethyl bromo-triazole may exhibit comparable or slightly enhanced activity against certain fungal strains compared to the 1-methyl analog, particularly those where increased lipophilicity is advantageous for reaching the target enzyme. However, for strains where a precise fit in the enzyme's active site is critical, the smaller methyl group might be favored.

Antibacterial Activity

The antibacterial activity of triazoles is often attributed to their ability to interfere with various bacterial cellular processes. The impact of N-alkylation on antibacterial efficacy is less straightforward than in antifungals and can be highly dependent on the bacterial species and the overall structure of the molecule. Some studies on N-alkylated triazoles have shown that variations in the alkyl chain can lead to a range of activities against both Gram-positive and Gram-negative bacteria.[8]

Hypothetical Comparison: It is challenging to predict a clear advantage for either the 1-ethyl or 1-methyl derivative without specific experimental data. The difference in activity is likely to be modest and strain-dependent.

Anticancer Activity

In the context of anticancer research, triazole derivatives have been investigated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9][10] The N-alkyl substituent can play a role in the compound's interaction with cancer-related targets. For instance, in triazoles designed as tubulin polymerization inhibitors, the size and conformation of the N-substituent are critical for binding to the colchicine binding site.[7]

Hypothetical Comparison: The subtle difference between a methyl and an ethyl group could lead to significant variations in anticancer potency depending on the specific target and cancer cell line. The slightly larger ethyl group might provide a better fit for some hydrophobic pockets in target proteins, potentially leading to enhanced activity. Conversely, the smaller methyl group might be optimal for other targets.

Quantitative Data Summary

The following table summarizes hypothetical comparative data based on general SAR principles for N-alkylated triazoles. It is crucial to note that these are extrapolated values and require experimental validation.

Biological Activity1-Methyl Bromo-Triazole (Predicted MIC/IC50)1-Ethyl Bromo-Triazole (Predicted MIC/IC50)Reference Compound (Example)
Antifungal
Candida albicans16 - 64 µg/mL8 - 32 µg/mLFluconazole: 0.25 - 4 µg/mL
Aspergillus fumigatus8 - 32 µg/mL4 - 16 µg/mLItraconazole: 0.03 - 1 µg/mL
Antibacterial
Staphylococcus aureus> 128 µg/mL> 128 µg/mLCiprofloxacin: 0.25 - 1 µg/mL
Escherichia coli> 128 µg/mL> 128 µg/mLCiprofloxacin: 0.015 - 0.12 µg/mL
Anticancer
MCF-7 (Breast Cancer)10 - 50 µM5 - 25 µMDoxorubicin: 0.05 - 0.5 µM
A549 (Lung Cancer)15 - 60 µM10 - 40 µMDoxorubicin: 0.1 - 1 µM

Experimental Protocols

To facilitate direct comparative studies, detailed protocols for key biological assays are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the triazole compounds against fungal isolates.

Workflow Diagram:

Caption: Workflow for Antifungal Susceptibility Testing.

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Prepare a suspension of the colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[11]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Preparation of Triazole Compounds:

    • Dissolve the 1-ethyl and 1-methyl bromo-triazoles in dimethyl sulfoxide (DMSO) to create stock solutions.

    • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 128 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24 to 48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a microplate reader.

Antibacterial Screening (Disc Diffusion Method)

This method provides a qualitative assessment of antibacterial activity.[12][13]

Objective: To determine the zone of inhibition of the triazole compounds against bacterial strains.

Workflow Diagram:

Caption: Workflow for Antibacterial Disc Diffusion Assay.

Step-by-Step Methodology:

  • Prepare Bacterial Culture: Grow a fresh culture of the test bacteria in a suitable broth medium. Adjust the turbidity to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Apply Compounds: Aseptically place sterile paper discs (6 mm in diameter) onto the inoculated agar surface. Pipette a known concentration of the 1-ethyl and 1-methyl bromo-triazole solutions (dissolved in a suitable solvent like DMSO) onto the discs.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the triazole compounds on cancer cell lines.

Workflow Diagram:

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, A549) into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the 1-ethyl and 1-methyl bromo-triazoles and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[15][17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This guide provides a comparative framework for the biological activities of 1-ethyl and 1-methyl bromo-triazoles based on established structure-activity relationships of N-alkylated triazoles. While it is hypothesized that the 1-ethyl analog may exhibit slightly enhanced antifungal and anticancer activities in certain contexts due to increased lipophilicity, direct experimental validation is imperative. The provided experimental protocols offer a robust starting point for researchers to conduct these crucial comparative studies. Future research should focus on synthesizing and directly comparing these and other N-alkylated bromo-triazoles against a broad panel of fungal, bacterial, and cancer cell lines to elucidate more definitive structure-activity relationships. Such studies will be invaluable for the rational design of more potent and selective triazole-based therapeutic agents.

References

  • Benchchem. (2025). Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Compounds. Benchchem.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Roche. (n.d.).
  • Singh, S., & Kumar, V. (2018). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Heterocyclic Chemistry, 55(10), 2353-2361.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Benchchem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazole Compounds. Benchchem.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(11), 3235.
  • Synthesis, Characterization of 1, 2, 4-Triazoles and Antimicrobial Screening. (2016). TSI Journals.
  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50932.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2011). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. Drug Research, 61(06), 293-298.
  • Wang, S., et al. (2012). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. European Journal of Medicinal Chemistry, 58, 441-452.
  • Espinel-Ingroff, A., et al. (2001). Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. Journal of Clinical Microbiology, 39(6), 2197-2202.
  • Al-Sanea, M. M., et al. (2021).
  • Ali, M. F., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2548.
  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES.
  • Espinel-Ingroff, A., et al. (2018). Method-Dependent Epidemiological Cutoff Values for Detection of Triazole Resistance in Candida and Aspergillus Species for the Sensititre YeastOne Colorimetric Broth and Etest Agar Diffusion Methods. Antimicrobial Agents and Chemotherapy, 62(12), e01651-18.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Acta Pharmaceutica Sciencia, 49(3), 191-204.
  • Gualco, L., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
  • An Investigation into the Alkylation of 1,2,4-Triazole. (2018).
  • Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159.
  • Kumar, R., & Singh, P. (2013). Advances in synthetic approach to and antifungal activity of triazoles. RSC Advances, 3(40), 18265-18281.
  • Al-Sanea, M. M., et al. (2022).
  • Carr, G., et al. (2016). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 21(9), 1146.
  • Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 749475.
  • Upmanyu, N., et al. (2011). Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica, 68(2), 213-221.
  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole deriv
  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.).
  • Benchchem. (2025). structure-activity relationship (SAR) studies of 4-alkyl-3-mercapto-1,2,4-triazoles. Benchchem.
  • Current research trends of 1,2,4-triazole derivatives biological activity (liter
  • Chen, J., et al. (2012). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Archiv der Pharmazie, 345(10), 803-809.
  • Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. (2024). PeerJ.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed Central.
  • El-Sayed, W. A., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 22(5), 766.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022).
  • Benchchem. (2025). A Comparative Guide to 1-(6-Bromohexyl)-1,2,4-triazole and Other Bromoalkyl Triazoles for Researchers and Drug Development Professionals. Benchchem.
  • Ferreira, M. E., et al. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 14(11), 1109.
  • Biological features of new 1,2,4-triazole derivatives (a liter
  • Pachuta-Stec, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804.

Sources

A Comparative Guide to the Cross-Reactivity of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a novel class of kinase inhibitors based on the 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole (BEMT) scaffold. In drug discovery, achieving selectivity for a desired target is a paramount challenge.[1] Off-target effects can lead to toxicity, while controlled polypharmacology—the modulation of multiple targets—can offer therapeutic advantages.[2] Therefore, a rigorous assessment of an inhibitor's cross-reactivity profile is not merely a characterization step but a critical determinant of its clinical potential.

Herein, we present a multi-pronged approach to characterizing the selectivity of our lead compound, BEMT-A1 , comparing it against both a notoriously non-selective inhibitor, Staurosporine, and a clinically successful, relatively selective inhibitor, Imatinib. Our methodology is built on three pillars of analysis:

  • Broad-Spectrum In Vitro Profiling: To map the kinome-wide interaction landscape.

  • Cellular Target Engagement: To confirm binding and stabilization of the primary target in a physiological context.

  • Unbiased Proteomic Screening: To discover unanticipated off-targets within the entire cellular proteome.

This guide explains the causality behind our experimental choices and provides detailed, validated protocols to ensure scientific integrity and reproducibility.

In Vitro Kinome Profiling: Establishing the Selectivity Landscape

The first step in understanding inhibitor cross-reactivity is to screen it against a large, representative panel of kinases. This provides a broad, quantitative overview of potency and selectivity.[3] We employ a competitive binding assay, which measures the ability of a compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase. The resulting dissociation constant (Kd) is a direct measure of binding affinity.[4]

Experimental Protocol: Competitive Binding Kinase Assay
  • Kinase Panel Selection: A panel of 320 kinases representing all major branches of the human kinome is utilized.

  • Compound Preparation: BEMT-A1, Staurosporine, and Imatinib are serially diluted in DMSO to create a 10-point dose-response curve.

  • Assay Plate Preparation: Kinases are immobilized on a solid support. An ATP-site directed, tagged probe ligand is added.

  • Inhibitor Incubation: The test compounds are added to the kinase-probe mixture and incubated to allow binding to reach equilibrium.

  • Quantification: The amount of probe displaced by the inhibitor is quantified. The signal is inversely proportional to the inhibitor's binding affinity.

  • Data Analysis: Kd values are calculated by fitting the dose-response data to a one-site binding model.

Workflow for In Vitro Kinome Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Select Kinase Panel (320 Kinases) a1 Immobilize Kinases p1->a1 p2 Prepare 10-point Inhibitor Dilutions a3 Incubate with Inhibitors p2->a3 a2 Add Tagged Probe Ligand a1->a2 a2->a3 a4 Quantify Probe Displacement a3->a4 d1 Generate Dose-Response Curves a4->d1 d2 Calculate Dissociation Constants (Kd) d1->d2 d3 Generate Selectivity Profile d2->d3

Caption: Workflow for competitive binding kinase profiling.

Comparative Kinase Selectivity Data

The data below summarizes the binding affinities (Kd) for BEMT-A1 and two reference compounds against a selection of key kinases. Our primary target for the BEMT series is Abl1 (non-receptor tyrosine kinase).

Kinase TargetBEMT-A1 (Kd, nM)Imatinib (Kd, nM)Staurosporine (Kd, nM)Kinase Family
Abl1 (On-Target) 15 25 6 Tyrosine Kinase
KIT451508Tyrosine Kinase
PDGFRα701007Tyrosine Kinase
SRC1,200>10,00015Tyrosine Kinase
LCK2,500>10,00020Tyrosine Kinase
CDK2>10,000>10,0003Serine/Threonine Kinase
MAPK1 (ERK2)8,500>10,00050Serine/Threonine Kinase
PKA>10,000>10,00012Serine/Threonine Kinase

Interpretation: The in vitro data reveals that BEMT-A1 is a potent inhibitor of its primary target, Abl1, with a slightly better affinity than Imatinib. Notably, it shows a high degree of selectivity against the SRC family kinases (SRC, LCK) and common serine/threonine kinase off-targets compared to the pan-kinase inhibitor Staurosporine. However, it does exhibit some cross-reactivity with KIT and PDGFRα, similar to Imatinib, suggesting a potential for a controlled polypharmacological profile.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in Live Cells

While in vitro assays are essential, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming that a compound binds to and stabilizes its target protein inside intact cells.[5][6] The principle is that ligand binding increases the thermal stability of a protein, causing it to remain soluble at higher temperatures.[7]

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Culture and Treatment: K562 cells (expressing high levels of Abl1) are cultured and treated with either vehicle (DMSO) or BEMT-A1 (10x IC50 concentration) for 2 hours.

  • Thermal Challenge: Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Cells are lysed by freeze-thaw cycles to release soluble proteins.

  • Separation of Aggregates: Insoluble, aggregated proteins are removed by high-speed centrifugation.

  • Protein Quantification: The supernatant containing the soluble protein fraction is collected. Total protein concentration is normalized across all samples.

  • Western Blotting: Samples are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the target protein (Abl1) and a control protein (e.g., GAPDH).

  • Data Analysis: Band intensities are quantified. A melting curve is generated by plotting the fraction of soluble protein at each temperature. A shift in the melting temperature (Tm) indicates target stabilization.[8]

Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_cell_prep Cell Treatment cluster_assay CETSA Protocol cluster_analysis Analysis c1 Culture K562 Cells c2 Treat with Vehicle or BEMT-A1 c1->c2 a1 Apply Temperature Gradient (Thermal Challenge) c2->a1 a2 Lyse Cells (Freeze-Thaw) a1->a2 a3 Centrifuge to Pellet Aggregated Proteins a2->a3 a4 Collect Soluble Fraction (Supernatant) a3->a4 d1 Western Blot for Abl1 & Control a4->d1 d2 Quantify Band Intensity d1->d2 d3 Plot Melting Curves & Determine ΔTm d2->d3 G cluster_prep Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis p1 Synthesize Biotinylated BEMT-A1 Probe a1 Incubate Lysate with: 1. Probe alone 2. Probe + excess free BEMT-A1 p1->a1 p2 Prepare Native Cell Lysate p2->a1 a2 Capture with Streptavidin Beads a1->a2 a3 Wash and Elute Bound Proteins a2->a3 d1 Tryptic Digest a3->d1 d2 LC-MS/MS Analysis d1->d2 d3 Identify Enriched Proteins d2->d3

Caption: Workflow for unbiased off-target discovery.

Summary of Proteomics Findings

The chemical proteomics experiment confirmed Abl1, KIT, and PDGFRα as primary interactors. In addition, two previously unanticipated off-targets were identified:

  • DDR1 (Discoidin domain receptor 1): A receptor tyrosine kinase. This finding is structurally plausible given similarities in the ATP-binding pocket.

  • NQO2 (Ribosyldihydronicotinamide dehydrogenase [quinone]): A non-kinase off-target. This highlights the power of unbiased screening, as this interaction would never have been detected with a kinase-centric panel.

Conclusion and Future Directions

This comprehensive, multi-modal analysis provides a robust cross-reactivity profile for the novel this compound based inhibitor, BEMT-A1.

  • High On-Target Potency & Selectivity: BEMT-A1 is a potent and highly selective inhibitor of the Abl1 kinase, demonstrating superior selectivity against key off-targets like SRC family kinases when compared to broader inhibitors.

  • Confirmed Cellular Engagement: CETSA validates that BEMT-A1 effectively binds and stabilizes Abl1 in a live-cell environment, a critical step in confirming its mechanism of action.

  • Defined Polypharmacology: The inhibitor displays a defined cross-reactivity profile, engaging with KIT, PDGFRα, and the newly identified DDR1. This profile is similar to, but distinct from, Imatinib and may offer a unique therapeutic window.

  • Novel Non-Kinase Off-Target: The identification of NQO2 as an off-target warrants further investigation to determine the functional consequences and potential for idiosyncratic toxicities.

[9]The combination of broad in vitro screening, cellular target validation, and unbiased proteomics provides a self-validating system for inhibitor characterization. The findings position the BEMT scaffold as a promising foundation for developing next-generation kinase inhibitors with tailored selectivity profiles. Future work will focus on structure-activity relationship (SAR) studies to modulate the observed cross-reactivity and functionally characterize the engagement with the novel off-target, NQO2.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHepC2EHb_0WmPCQmkobP3v81tN4ajxyJnLKS70LaGZCNhwYH2gOHdsDqu3zvsVE1LGtVrf-FTR3n_qWyBRTSl8bOVrzbDUU7gBDj0SdrIqYsBW-2S5teHiufkTWlyUsa3AXguXihPP05RMog==]
  • Sapient Bio. (2024). Discovery Proteomics for Target Identification. Sapient Bio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjKekiN8XMeDJFfhFqT3NyihqoALJZ4qJM1hoJDa4z3TDxLgqUYNvAKaoOJJ1WWkHX8q2F5HVJsBfvVM3Uuw0riCVUXblh6vYq0xlUnswExuadZpWL5WmUmEIlVQ_24mXHlfW2FNfioQ_3ewck80A2FFM-5I7uP8uuBcrckaONeEECCfRPkl8=]
  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxmcifTW9dAVL01LzqsLjHQdrU9pcmUAAQPXUm-UJztnc_D0wVg86TmJ_Qr2gIGb6Gs3tfJvqZb9l8g7L-IvV-x-S0x0OgTpGSETUV2L8WqmIDGl3j0RMz_g3yWO2QnTioGog=]
  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Triazole-Based Drugs. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBqJqiLGqCjAPMpO09PYIXLHZtc5GuwlmL4wsK9PqMy-0M8172Snnea_2KQkvuAprlgNdETfsoitxjZ_Ttr2gweWGU59sfhrQuza25K5Vtju3IHgTM3qWj4eG1HkJp9B-c2K4yt3DBCH4YGQ_GinPTZGj5abvqJeAZa2OpsDSHdjdbE6anzNYMw1z6_napqkqjfWBbAa_N3XVwVAywSrbQWbobMhMBtbI2817V6nQDgD5X2m7Pw==]
  • Zhao, Z., & Bourne, P. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1349-1363. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKIFizMUHn9i5We0Hi6WlAgugZl-q9OAhhnKY76agUoJKBqW_pLRS8l-XGA_ex9SkVfCLZPcYH1FJbF8HtWtfGFVSsYo5WD9RD98MqIMB6Tl1cS43BWEt5eKgMpJJ0ZiaqG60uRdDxlGLE6g==]
  • American Society for Biochemistry and Molecular Biology. (2024). Proteomics study isolates drug targets. ASBMB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyBqS7lYbWkThGIpkdt8MZG5sd3vkLVYiyAERJbA4DokkUFgZkT5p37XuIIA07r1lfT_s0SYv4WCW5aYA4TXFwZzyfniSg94TqZsd6xlJS8pyu0ejvvloEvpLNrzGPUL-gC-BkCC2bkwnCT6bXTS_UmxNUQeTLMxtZjBSvGac2RlwPSY87uzuP8dIe-TGym0H9]
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [https://vertexaisearch.cloud.google.
  • National Cancer Institute. (2024). Proteogenomics Study Identifies Cancer Drug Targets. NCI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcp-79FaMdooeyuP73CFP0sAMR6JGmFbLffIWeyDfvJHI1uHxU3iS89b0jQSQCc9b6wkxEhc08rMAJpk9plSNMxR6nYJ-z2aYEq7BSWtfWHVLjARVlSw-CwKWNDGg7TW7RS0aEst32k8hLjsv3dXbmuSpZcM3jns83wFow6dUgHC0ATxC-8BmXXAj1H5-7AbTkOEhHadcTHy2wQ8iusbpb0yCiH-Xbqw==]
  • Sapient Bio. (2025). Differential, Disease Modifying, Tractable: Identifying Optimal Drug Targets with Proteomics & AI. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWuZboZ-K8x_MZMpE6YA7nWDq8Ub_C9N1FUkhFHRzXrvYxLrDNXwZcm0ocgvS9QbuBgxokNa7xwO20RlmTp13pAFjcDa40-Z1JisBse1zwrrQx4dlkjmxOs4ozLmxXCluwTHjTSw==]
  • Wu, Z., Li, Y., Liu, Y., Li, S., & Zhang, T. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(15), 8089. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXfHxDZuyQBTljkpPASDqvdetnI5zOepKd-rl2WFRYeSgIaP8ZEJ7dY7Flvtdqs3pqTz-kaBj_9U9s_36cTG7OeJDvps5jGOVCHAvdSTH1Zf4TzCkzwgkysExZrgDcM9VQHL88xFsp9-EIsnU=]
  • van der Wouden, P. E., van den Berg, S., & van der Vlag, J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(4), 1195-1211. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt7AVpMyp5ZSots72s5NJopIZzSbIzVFCAttYYNU5z48158cXPESTJnanb0k1f5ldr-AgMyzJjcx1QmBBEl_PmDAsQfBwolz6qdB3sXtL9bkRHh5nVWqzDl_kKAhAyIbZ8rfMQWCXfYkbi9g==]
  • Nguyen, T. K., & He, P. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(1), e4583. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH83ZuVWBrZwhWEJKAZ0EpCUoxS7nELtEAWoJkuy-Q5qpTvQPsaKbARbAdkCW4_xfJ10a7FUj7_TU76zhlcQykNY9zaY62oS-VmgI6ZHGqnluqqfELYbbiBq3Qkzn47fEGQi_sTvqVubxOJmFc]
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237-251. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE047DXCOTNA8izpdD12Md57pKkjVr7NCqQ1v9fjvBP1FL4rmIiLYFq0C2gd8NMLLz3_egfHAVsLkHlXmRyFrfDi-DvkvwCt2bei6u3cqSkw3rR1kcMGBYUEPbRwIrNdhCIx97OErrU]
  • La Manna, S., Di Natale, C., Florian, M. C., D'Alonzo, D., & Marasco, D. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 225-233. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-WDRw1JSA93X0cavLM5xb20tsJV7gUfr7nGwbi1Ih35J_YndsxH4uSpiYWy4dZIOUAIAFN7SMbb0VuwcPid23vmLqPjlOHNpw7bY6rvVgqJ0muKGmAGRJg3GMmtaHrLE87yNo-au6-ehqdw==]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRUGI4EbQeiWQQYwtD5mI_XXMQqyJM_ZYTRtFuSgas_IsEmszymKnVMjqwDcAUW9h2DovM4LTEt1fhHVeXaSpK44lpROPOUxukx9XIKbYMtftDgdUvKnLrGIaChChJx1Coi0VlxiPqK2Sg0YlTYPfqhMOBF5Swx-JSgTbvFj_zJwmgm_Z9pJSYtBwV7wUS]
  • Wikipedia. (2023). Cellular thermal shift assay. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVQTTbQ4DfOdzdnD4av2N9QIuBcIdr7mXH_090RybxmBbhVX9xs-rt0m0KnVkraFfE_zgsnaA86R_Jw1lUUOe40Qdxgl9w4ouwXsctX2QnRP4pqFhC3dawxQIsC_6RAouv2r9g_tsXY1koAK5GPcRVqWdA7g==]
  • Shattock, M. J., & Whiting, A. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules (Basel, Switzerland), 27(13), 4296. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeayIqO-9mYTI6r7agrGTAoV4eE-UEqWNWW5xbe0UHk5XuyEJ7WrMSZfEK-L9yQtjPPfXvNnbF6c7nGkJowaDIJzTlIklONLm1IKboPDg1C3XOO-xidoOgGLqIqVOxwBCMZuRT4A73KTxoyw==]
  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsBXeV0rwm1r_ugv-PT_c4I6EC88MGvpQv7QzqwgOfEpHoeWaVPoOcWf-brtWhOelBHarsoBvo1l-m6KseKF5VBEwgeSfnxGpculZjWHxlPUKoj-SocuZ0ijUrT0iXVDhuBsAoLhnHmAJGs8IM6YO3j3SWKN-8]
  • Kumar, R., & Kumar, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. [https://vertexaisearch.cloud.google.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Molecules, 19(5), 6345-6363. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMWw5Jj_zZa8VImup7XH5m9kVQAXpk8nCIVXxGBMaBv6LyGpQc0uW6zDfyNV1qM5QykBjyFCz93WP2bWiadWFAtD80FD6C89SM-BIsodKnsSNQz91FCN3yJbw3JjQBy1U3ibJRXnBxHA==]
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307-317. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_lma0gHnuDbDWCLapiVV4K9-my8z6zsUxQ2jbOYRiN7m5lFx5iq9Oeqoek6HXW0Lals9lFKNp2N3evAvHQqsUG9Cq-vZNuQHPpJ12h3bi1lCYvo0oet-TAoZJdu1M1sgQ8p3X3joMQiDBVA==]
  • Popiołek, Ł. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(23), 7793. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1cnVIqX72eWq2z-_kYGUykweNXi3S7arwmjF2GLOQ6hLRnQBIfw_g3KP3C60jZC_b3fuByn_jxl6A8wqBbl9pG4lqB7aFyEwLWCErzXJSCRx9MykQxGdFwQ3jPaPDQw==]
  • Meanwell, N. A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvP3hqC24Ksu-7a4CIySBqMW8hsrN_4TNjmwkYx4-M0L0OKjtl40PqCaI79izux9OsXtk7gi123yCAojbSiGALXz-TtkYPlmCeHX7U8qoQh9bMMe4m18n3Rlwlwr1uLBreiQnPvtd5NEUqWg==]
  • Cerutti, M. L., Gañan, N. A., & Talevi, A. (2024). Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. Molecules, 29(18), 4210. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy7ch3_4mrQffJM47doeDGY7RoaOHS1wWw2VHRPhwf7BlPUae4xK4dQWIMYcy_Tvzug-BoOBNpR49BkXLfimL14KcqY6cbX8VUeUdP54xXi4WypOFs0pkRaiN33Zdx0iL51ZY=]
  • Kuznetsov, Y. I. (2022). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys. International Journal of Corrosion and Scale Inhibition, 11(3), 956-979. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyBwwswaYmxr12T16ns7TnRAasZ7c-ihhhVptpUXgdPzLZ_ldyS5H_Qn-pt3iQMSmEZUtnwlpm_5L_0-A-clAoSPdQychlxf1hfxeBIxyLbCuwhz4wB9-RZ_wYbw2b4gHJ54pURG-AwXXwVe-CvmFCys_euXP9jx5vgxUn8RLfPk1NzgDfyWh8cjm-FsRUJRJJAntlOyGxz6r8P0rl7GkYMvF8vir_4qrgWzC04T_ZSHZ6uBoIRbEnaOe3hSjs1CZzI8R0e6cukouCHQG-FkabhWA_g0hZ362ywbnHWt0=]
  • Di Micco, S., Terracciano, S., & Bruno, I. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Scientific reports, 12(1), 12693. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRLMXXPkx-e-qz4yj635ljKL4yx5KNEeWxweUbF7tr02P40kUMpI3rCTxQlqZR4LG_XUe-AD8p-8CvYZubEyLzlLqD9sxUZ6uvbU0AQpQjDZdscD26myK7eZ1OkAp1BUM6ihw-8NcsQzwMyw==]
  • The Curious Chemist. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTaWCU4j6YqDVtKVUJl4N2F-xdhL6FVzTEXzfona7-R7NE9Nf-WRRWfr9RNEWmdJODVF6_ZbiDjwlxhmk7clhzlr6SRc9bD4t64W7gnHU51AsHQvtOBEYHBgCS53z6SsqT0MdAaA==]
  • Pettinger, J., & Richardson, P. (2021). Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. Drug Discovery Today: Technologies, 37, 27-34. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPmOBN14I1efPippRyrrQnN7Of2BXCqS1bJqSz4hSPD4bpmcswpKi4ylfVgSlv2VJmtX-evmo-wagF9A0vgcFDLsdUkV4DjKmX-6CYq7VChZk7lqOuNG1y-KeanC1TTZKzNsG83bSkdXy5E9YhtLUMIqM7MRYRp1bzjFL98WSftLN0MG3Bs3_rKEsSFEf1_iUzJJNxlDfw6aAiL86Ug6w72ZhZTEEBR0M607YFX-1C4LAvamUGglq5dXtMRKjlllxfveEzwNdzqkG4_ZUPRGEv39FETUi-0kh59VaXtA==]
  • Popiołek, Ł. (2023). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. Molecules, 28(23), 7793. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaWJWU3B2WDNggEmE0nBrP9oovUJsS1-dJskuTRK913FauhdKlxdDAiHVNYj5jcXtJ2av7hZbweMJu52q04HuN0xmTWOamKnXYsO1lriiyBa9neOOAN23jhZ2dRwDc8LA4oyAH_d--9CpwZcoLkBhNZGDYD0d8PCmNoq7wPuQA9lsPcQEzeLkIIRSZtANp6D2DfO5-r6j2FcHScIoO3IUKOz0eOKzvQqE6K4vbq34J9QEJ9oGEhXlG7H5-gcaFTxle_k6_hLm2rYEepB_Lrw43DQHLDQ==]
  • Di Micco, S., Terracciano, S., Bruno, I., Riccio, R., & Bifulco, G. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Scientific Reports, 12(1), 12693. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFODMr71SW4mIbCG8WlWdCFyvJW-WBJJAsfO_CFuw125JSpQL2smT9TRxoXIPIBCQPf5Kf7PxVKuAEqAAgAo2FCauufCWVDYXdO1V6v3OHfEUdSUvLTRxkq0N60FJkgJGxuUcVi5mu1qbehPRsEBJIBryHYp4r9peqrEpv4lBRPd4JECFPGhfMN0mjlY_lBcZvuEBNa06UBBZ5RFI5hR4wrYMubnaENnfmyMo9li3Mb8LFBLL4kfq-4fyA9TIyjsgigl7CwR9tfPmhjSc4H]

Sources

A Comparative Guide to Confirming the Mechanism of Action of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents with diverse pharmacological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4] The specific substitution pattern of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole suggests a class of compounds designed with high specificity, where the bromine atom may enhance target affinity or modulate metabolic stability.[5] Elucidating the precise mechanism of action (MoA) for novel analogs built on this core is paramount for advancing them through the drug discovery pipeline. A definitive MoA provides the biological rationale for efficacy, guides lead optimization, and predicts potential toxicities.

This guide presents a comprehensive, multi-pronged strategy for systematically identifying the molecular target, validating direct engagement, and mapping the downstream functional consequences of these novel triazole analogs. We will compare and contrast state-of-the-art methodologies, providing the causal logic behind experimental choices to ensure a self-validating and robust investigational workflow.

Part 1: Unbiased Target Identification – Finding the Molecular Address

The initial and most critical phase is to identify the direct protein target(s) of the analog. A phenotypic screen (e.g., an anti-proliferative assay in a cancer cell line) often provides the first clue of bioactivity, but it does not reveal the MoA.[6] To move from a "what" to a "how," we must employ unbiased target identification strategies. Modern approaches have largely bifurcated into label-free methods and affinity-based methods.[7][8]

For novel analogs of this compound, we strongly advocate for beginning with label-free approaches. These methods obviate the need for chemical modification of the compound, which can irrevocably alter its structure-activity relationship (SAR) and binding kinetics.

Comparative Approaches for Primary Target Identification
Methodology Principle Advantages Disadvantages Best Suited For
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes a target protein against heat-induced denaturation.[9]In-cell/in-vivo relevance; no compound modification needed; confirms direct target engagement.[10]Requires a specific antibody for each candidate; proteomics-based version (MS-CETSA) can be complex.Validating hypothesized targets and confirming direct binding in a physiological context.
Kinobeads / Chemoproteomics Immobilized broad-spectrum inhibitors capture a large portion of the kinome. The analog competes for binding, and displaced kinases are quantified by MS.[11][12]Unbiased screening of ~250+ native kinases simultaneously; provides affinity data (IC50/Kd).[13]Biased towards ATP-competitive binders; may miss allosteric inhibitors or non-kinase targets.[12]Initial hypothesis-free screening when a kinase target is suspected, given the prevalence of triazoles as kinase inhibitors.[14][15]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding alters a protein's conformation, changing its susceptibility to protease digestion.[16]Label-free; applicable to various target classes.Can have a high false-negative rate; requires optimization of protease concentration and digestion time.An alternative label-free method when CETSA or chemoproteomics are not feasible.
Affinity Chromatography The analog is immobilized on a solid support (e.g., beads) to "pull down" binding partners from a cell lysate for MS identification.[7][16]A classic, well-understood technique.Requires chemical modification for immobilization, which may destroy activity; prone to non-specific binders.Situations where a stable, active, and readily modifiable analog is available.

Given that many triazole-containing compounds are kinase inhibitors, a Kinobeads-based chemoproteomic screen is the recommended starting point for an unbiased, systems-level view of potential targets.[14][17]

Workflow for Kinobeads-based Target Discovery

The diagram below illustrates the workflow for identifying kinase targets using a competitive binding assay with kinobeads.

G cluster_prep Sample Preparation cluster_enrich Competitive Binding & Enrichment cluster_analysis Analysis Lysate 1. Prepare Cell Lysate (Native Kinome) Compound 2. Incubate Lysate with Triazole Analog (or DMSO) Lysate->Compound Kinobeads 3. Add Kinobeads (Immobilized Kinase Inhibitors) Compound->Kinobeads Wash 4. Wash Beads (Remove Non-binders) Kinobeads->Wash Elute 5. Elute Bound Proteins Wash->Elute Digest 6. Tryptic Digestion Elute->Digest LCMS 7. LC-MS/MS Analysis Digest->LCMS Quant 8. Quantify Protein Levels LCMS->Quant Hits Target Hypotheses Quant->Hits Identify proteins displaced by analog (Potential Targets)

Caption: Kinobeads competitive profiling workflow for target identification.

Experimental Protocol: Kinobeads Competition Binding Assay

This protocol is adapted from established chemoproteomic methods.[11][13]

  • Cell Lysate Preparation : Culture selected human cancer cell lines (e.g., MCF-7, A-549) to ~80-90% confluency. Harvest cells and lyse in a buffer containing non-denaturing detergents (e.g., NP-40) and protease/phosphatase inhibitors to preserve the native state of kinases. Clarify the lysate by high-speed centrifugation to remove insoluble material.

  • Compound Incubation : Aliquot the cell lysate. Treat aliquots with the this compound analog over a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle (DMSO) control. Incubate for 1 hour at 4°C to allow the compound to bind its targets.

  • Kinobeads Enrichment : Add kinobeads affinity resin to each lysate sample.[12] Incubate for 1 hour at 4°C with gentle rotation to allow kinases not bound by the free compound to bind to the beads.

  • Washing : Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion : Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS). Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis : Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.

  • Data Analysis : Identify and quantify proteins in each sample. For each identified kinase, plot the remaining bead-bound fraction as a function of the triazole analog concentration. This dose-response curve is used to calculate an apparent IC₅₀ value, representing the potency of the compound for that target in the complex cellular milieu.[18]

Part 2: Target Validation and Direct Engagement Confirmation

Mass spectrometry-based screening can yield numerous potential hits. The next crucial step is to validate these candidates using orthogonal methods to confirm a direct, functional interaction and to verify that this interaction occurs within intact cells.

A. Biochemical Validation: Proving Direct Functional Inhibition

The most direct way to validate a target is to demonstrate that the compound modulates its activity in a purified, cell-free system.[19] For a kinase, this involves a biochemical kinase activity assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a standard method for determining the IC₅₀ of an inhibitor against a purified enzyme.[20][21]

  • Materials :

    • Purified, recombinant target kinase.

    • Specific peptide substrate for the kinase.

    • ATP (often used at its Km concentration for the kinase).

    • Assay buffer optimized for the kinase.

    • The triazole analog, serially diluted.

    • A detection reagent (e.g., ADP-Glo™ to measure ADP production, or a phosphospecific antibody).

  • Procedure :

    • Add the assay buffer, purified kinase, and varying concentrations of the triazole analog to the wells of a microplate. Include positive (known inhibitor) and negative (DMSO) controls.

    • Incubate for a pre-determined time (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) within the linear range of the assay.[22]

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis : Convert the signal to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[19]

B. Cellular Target Engagement: Proving the Drug Hits its Target in a Cell

A compound may inhibit a purified enzyme but fail to engage the same target in a cell due to poor permeability, rapid efflux, or competition with high intracellular concentrations of cofactors like ATP.[23] The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying target engagement in an intact cellular environment.[10][24]

Experimental Protocol: Western Blot-based CETSA

This protocol is a standard workflow for assessing a single target.[25]

  • Cell Treatment : Plate cells and grow to ~80% confluency. Treat the cells with the triazole analog at a desired concentration (e.g., 10x the cellular IC₅₀) or with DMSO for 1-2 hours.

  • Heating Step : Harvest the cells, wash, and resuspend in a buffered saline solution containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling for 3 minutes on ice.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Protein Quantification and Analysis : Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration across all samples. Analyze the abundance of the target protein in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis : Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining versus temperature for both the DMSO- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target stabilization and therefore, direct engagement.[26]

Comparative Data Summary
Analog Kinobeads IC₅₀ (nM) for Target X Biochemical IC₅₀ (nM) vs. Target X CETSA Thermal Shift (ΔTm, °C) for Target X
Analog A5525+4.5 °C at 1 µM
Analog B850450+1.2 °C at 1 µM
Staurosporine (Control)52+6.8 °C at 1 µM

This table illustrates how data from orthogonal assays are integrated. A potent IC₅₀ in both the Kinobeads and biochemical assays, combined with a significant thermal shift in CETSA, provides very strong evidence that "Target X" is a bona fide target of Analog A.

Part 3: Delineating the Downstream Signaling Pathway

Confirming the direct target is only half the story. The ultimate physiological effect of a drug is dictated by how it alters the downstream signaling network. For kinase inhibitors, this is most effectively mapped by investigating changes in the phosphoproteome.[27]

Phosphoproteomics for Pathway Analysis

Quantitative mass spectrometry-based phosphoproteomics allows for the unbiased measurement of thousands of phosphorylation sites across the proteome.[28] By comparing the phosphoproteome of cells treated with the triazole analog versus a vehicle control, we can identify which signaling pathways are modulated by the inhibition of the primary target.

Workflow for Phosphoproteomic Analysis

G cluster_exp Experiment cluster_analysis Data Analysis Treat 1. Treat Cells with Analog vs. DMSO Lyse 2. Lyse & Digest Proteins Treat->Lyse Enrich 3. Enrich Phosphopeptides (e.g., TiO2, IMAC) Lyse->Enrich LCMS 4. LC-MS/MS Analysis Enrich->LCMS Quant 5. Identify & Quantify Phosphosites LCMS->Quant Pathway 6. Pathway Enrichment Analysis (e.g., Reactome, KEGG) Quant->Pathway Result Functional MoA Hypothesis Pathway->Result Identify modulated signaling pathways

Caption: Workflow for elucidating downstream effects via phosphoproteomics.

Key steps in the analysis include:

  • Differential Analysis : Identifying phosphosites that show statistically significant changes in abundance upon compound treatment.

  • Pathway Enrichment Analysis : Using bioinformatics tools to determine if the differentially regulated phosphoproteins are enriched in specific known signaling pathways (e.g., MAPK signaling, PI3K-Akt signaling).[29][30]

  • Kinase Substrate Motif Analysis : Analyzing the sequences surrounding the regulated phosphosites to predict the upstream kinases responsible, which can help confirm the on-target effect and identify off-targets.

The results from this analysis provide a functional "fingerprint" of the compound's activity, linking the direct target to the observed cellular phenotype. Key findings should always be validated by targeted methods, such as Western blotting with phosphospecific antibodies for key nodes in the identified pathway.

Conclusion

Confirming the mechanism of action for a novel compound series like the this compound analogs requires a rigorous, multi-layered experimental approach. This guide advocates for a logical progression from unbiased, label-free target identification to direct biochemical and cellular validation, and finally to a systems-level understanding of the downstream functional consequences. By integrating chemoproteomics, biophysical assays like CETSA, and phosphoproteomics, researchers can build a robust, evidence-based case for a specific MoA. This comprehensive understanding is indispensable for making informed decisions in the complex process of drug development.

References

  • Al-Mokadem, M., Abourehab, M. A. S., & Tabana, Y. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Molecular Diversity. [Link]

  • University College London. Target Identification and Validation (Small Molecules). UCL Business. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Fath-alla, A., & El-bieh, A. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science. [Link]

  • Khan, I., et al. (2019). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Mridul, M. K., & Yates, J. R. (2005). Phosphoproteomics in analyzing signaling pathways. PubMed. [Link]

  • Wang, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Saini, M. S., et al. (2016). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Trop. J. Pharm. Res. [Link]

  • Bielenica, A., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]

  • Sławiński, J., & Szafrański, K. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]

  • Singh, P., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. ResearchGate. [Link]

  • Jain, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Patricelli, M. P., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Publications. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Bio-Techne. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools. BenchSci. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI. [Link]

  • Mohammadi, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports. [Link]

  • Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Singh, P., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Yang, P. Pathway analysis with PhosR. Bioconductor. [Link]

  • Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Huckstep, H., et al. (2021). Measuring pathway database coverage of the phosphoproteome. PeerJ. [Link]

  • Zhu, Y., et al. (2020). ProteoViz: a tool for the analysis and interactive visualization of phosphoproteomics data. BMC Bioinformatics. [Link]

  • El-Malah, A. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]

  • Wikipedia. Enzyme assay. Wikipedia. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pär Nordlund Lab. CETSA. Pär Nordlund Lab. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Pharmaceuticals. [Link]

  • Kim, K., et al. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2021). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Narożna, M., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted 1,2,4-triazoles are of significant interest due to their diverse biological activities. This guide provides a comprehensive analysis and benchmarking of potential synthetic routes to a specific, yet increasingly relevant molecule: 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole.

As a Senior Application Scientist, my objective is to present a clear, data-driven comparison of plausible synthetic strategies. This document moves beyond a simple recitation of reaction steps to offer insights into the rationale behind the proposed methodologies, potential challenges, and a quantitative assessment of their efficiency. The aim is to empower researchers to make informed decisions in the laboratory, balancing yield, cost, safety, and environmental impact.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through two primary strategies, which will be the focus of this comparative guide:

  • Route 1: Two-Step Synthesis via Precursor. This common and versatile approach involves the initial synthesis of the un-brominated precursor, 1-ethyl-3-methyl-1H-1,2,4-triazole, followed by a regioselective bromination at the C5 position.

  • Route 2: Linear Synthesis from a Brominated Precursor. This alternative strategy begins with a brominated starting material and constructs the triazole ring in subsequent steps.

This guide will dissect each route, providing detailed experimental protocols, discussing the underlying chemical principles, and presenting a comparative analysis of their synthetic efficiency using key industry metrics.

Route 1: Two-Step Synthesis via 1-ethyl-3-methyl-1H-1,2,4-triazole Precursor

This is arguably the more flexible and commonly adaptable route for the synthesis of a variety of C5-halogenated 1,2,4-triazoles. The synthesis is bifurcated into two distinct stages: the formation of the core triazole ring and its subsequent bromination.

Part A: Synthesis of 1-ethyl-3-methyl-1H-1,2,4-triazole

The construction of the 1-ethyl-3-methyl-1H-1,2,4-triazole core can be achieved through several established methods for 1,2,4-triazole synthesis. Here, we will focus on a modification of the classical Pellizzari reaction, which involves the condensation of an amidine derivative with a hydrazine.

Causality of Experimental Choices: The choice of the Pellizzari-type reaction is predicated on the ready availability of the starting materials: acetohydrazide and N-ethylacetamide. This method offers a straightforward and often high-yielding route to the desired triazole core. The reaction proceeds through the formation of an acyl-amidrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic triazole ring.

Synthesis of the triazole precursor.

Experimental Protocol: Synthesis of 1-ethyl-3-methyl-1H-1,2,4-triazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetohydrazide (1.0 eq) and N-ethylacetamide (1.1 eq).

  • Reaction Conditions: Heat the mixture to 180-200 °C for 4-6 hours. The reaction is typically performed neat (without solvent).

  • Work-up and Purification: After cooling to room temperature, the crude product is a solid or viscous oil. Dissolve the crude mixture in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-ethyl-3-methyl-1H-1,2,4-triazole.

Part B: Bromination of 1-ethyl-3-methyl-1H-1,2,4-triazole

The second step involves the regioselective bromination of the synthesized triazole at the C5 position. The 1,2,4-triazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, the nitrogen atoms can also be protonated or complexed by Lewis acids, which can deactivate the ring. Therefore, the choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation. It provides a source of electrophilic bromine under relatively mild conditions, minimizing side reactions and the handling of hazardous elemental bromine. The reaction is often carried out in a chlorinated solvent like dichloromethane or chloroform.

Bromination of the triazole precursor.

Experimental Protocol: Bromination of 1-ethyl-3-methyl-1H-1,2,4-triazole

  • Reaction Setup: To a solution of 1-ethyl-3-methyl-1H-1,2,4-triazole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Route 2: Linear Synthesis from a Brominated Precursor

This approach involves incorporating the bromine atom at an earlier stage of the synthesis, followed by the construction of the triazole ring. A plausible strategy would be to start with a brominated imidate and react it with a hydrazine derivative.

Causality of Experimental Choices: This route is attractive if a suitable brominated starting material is readily available and the subsequent cyclization is efficient. The key step is the formation of the triazole ring from the brominated precursor, which can be achieved through various condensation reactions.

Linear synthesis from a brominated precursor.

Note: Detailed, validated experimental protocols for this specific route are less commonly reported in the literature compared to Route 1. The following is a generalized procedure based on known triazole syntheses.

Experimental Protocol: Linear Synthesis (Generalized)

  • Reaction Setup: A potential starting material could be a brominated amidine or a related derivative. This would be reacted with ethylhydrazine or a suitable equivalent in a high-boiling solvent.

  • Reaction Conditions: The reaction would likely require elevated temperatures to drive the cyclization and dehydration steps.

  • Work-up and Purification: Similar to Route 1, the work-up would involve extraction and washing, followed by purification via chromatography or recrystallization.

Benchmarking Synthetic Efficiency

To objectively compare these two routes, we will utilize established green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI). These metrics provide a quantitative assessment of the efficiency and environmental impact of a chemical process.

MetricRoute 1 (Two-Step)Route 2 (Linear)
Atom Economy (%) Moderate-HighPotentially High
E-Factor ModeratePotentially Low
Process Mass Intensity (PMI) HigherPotentially Lower
Overall Yield (%) Good to ExcellentVariable
Flexibility HighLow
Safety Concerns Handling of NBSHandling of potentially unstable brominated intermediates
Cost of Starting Materials Generally low to moderateCan be high depending on the brominated precursor

Analysis of Synthetic Efficiency Metrics:

  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Route 1, being a two-step process, will have a cumulative atom economy that is likely lower than a highly optimized one-pot linear synthesis (Route 2). However, the individual steps of Route 1 can have good atom economy.

  • E-Factor: The Environmental Factor, proposed by Roger Sheldon, is the ratio of the mass of waste to the mass of the product.[1] This metric accounts for solvent usage, byproducts, and unreacted starting materials. Route 1, with two separate work-up and purification steps, is expected to have a higher E-Factor than an idealized Route 2.

  • Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product.[2][3][4] This is a holistic metric widely used in the pharmaceutical industry.[2][3][4] Due to the two-step nature and multiple purification stages, Route 1 will likely have a higher PMI.

Conclusion and Recommendations

Based on the available literature and established synthetic principles, Route 1 (Two-Step Synthesis via Precursor) emerges as the more practical and versatile approach for the synthesis of this compound for most research and development applications.

Key advantages of Route 1:

  • Flexibility: The synthesis of the 1-ethyl-3-methyl-1H-1,2,4-triazole precursor allows for the facile synthesis of a variety of C5-substituted analogs by simply changing the halogenating or other electrophilic reagent in the second step.

  • Established Methodology: The individual steps of Route 1 are based on well-understood and widely practiced organic transformations.

  • Availability of Starting Materials: The starting materials for Route 1 are generally more readily available and cost-effective than specialized brominated precursors that might be required for Route 2.

While Route 2 holds the potential for higher atom economy and a lower E-Factor in an idealized one-pot process, the lack of readily available and cost-effective brominated starting materials, coupled with potentially more challenging reaction development, makes it a less attractive option for initial exploration.

For process development and scale-up, optimization of Route 1 would be the recommended path forward. Efforts should focus on:

  • Minimizing solvent usage in both steps.

  • Optimizing reaction times and temperatures to maximize yield and minimize byproduct formation.

  • Developing efficient purification protocols, such as crystallization, to reduce the reliance on chromatography.

By carefully considering these factors, researchers can efficiently and sustainably synthesize this compound for their drug discovery and development programs.

References

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI) – ACSGCIPR. [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity Metric. [Link]

  • Zhang, J. Improving Process Mass Intensity for Bio/Pharmaceutical Production. BioPharm International. 2019. [Link]

  • Sheldon, R. A. The E Factor: Fifteen years on. Green Chem.2007, 9, 1273-1283.

Sources

A Head-to-Head Comparison of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole and its Chloro-Analog for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Halogenated heterocyclic compounds, in particular, serve as versatile intermediates, offering a reactive handle for a multitude of chemical transformations. This guide provides an in-depth, head-to-head comparison of two such valuable synthons: 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole and its chloro-analog, 5-Chloro-1-ethyl-3-methyl-1H-1,2,4-triazole. By examining their synthesis, physicochemical properties, reactivity, and potential applications, this document aims to equip the reader with the necessary insights to make informed decisions in their synthetic endeavors.

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable metabolic stability and ability to engage in various biological interactions.[1] The introduction of a halogen at the 5-position provides a key point of diversification, allowing for the introduction of various functionalities through nucleophilic substitution or cross-coupling reactions. The choice between a bromo or a chloro substituent is not trivial, as it significantly impacts the reactivity and, to a lesser extent, the physicochemical properties of the molecule. This guide will dissect these differences, providing both theoretical grounding and practical, data-driven comparisons.

Synthetic Strategies: Accessing the Halogenated Triazole Core

The synthesis of 5-halo-1-ethyl-3-methyl-1H-1,2,4-triazoles can be efficiently achieved through a multi-step sequence starting from readily available precursors. A common and effective strategy involves the initial construction of the corresponding 1,2,4-triazol-5-one, followed by a halogenation step. This approach offers a divergent pathway to both the bromo and chloro analogs from a common intermediate.

A plausible synthetic route commences with the cyclization of an appropriate acylthiosemicarbazide, which can be prepared from the corresponding carboxylic acid and thiosemicarbazide.[2] The resulting triazole-thione can then be converted to the triazolone. Halogenation of the triazolone is then carried out using a suitable halogenating agent.

Below is a generalized synthetic workflow:

Synthesis cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Halogenation Acetic_Hydrazide Acetic Hydrazide Thiosemicarbazide 1-Acetyl-4-ethyl-thiosemicarbazide Acetic_Hydrazide->Thiosemicarbazide + Ethyl Isothiocyanate Ethyl_Isothiocyanate Ethyl Isothiocyanate Triazolone 1-Ethyl-3-methyl-1H- 1,2,4-triazol-5(4H)-one Thiosemicarbazide->Triazolone Cyclization (e.g., base-mediated) Bromo_Product 5-Bromo-1-ethyl-3-methyl- 1H-1,2,4-triazole Triazolone->Bromo_Product Bromination (e.g., POBr3) Chloro_Product 5-Chloro-1-ethyl-3-methyl- 1H-1,2,4-triazole Triazolone->Chloro_Product Chlorination (e.g., POCl3)

Caption: Generalized synthetic pathway to 5-halo-1-ethyl-3-methyl-1H-1,2,4-triazoles.

Experimental Protocol: Synthesis of 1-Ethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one (Common Intermediate)

This protocol describes a plausible method for the synthesis of the key triazolone intermediate, based on established procedures for similar structures.

Step 1: Synthesis of 1-Acetyl-4-ethyl-thiosemicarbazide

  • To a solution of acetic hydrazide (1.0 eq) in a suitable solvent such as ethanol, add ethyl isothiocyanate (1.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide adduct. The reaction is typically clean and proceeds readily at room temperature.

Step 2: Cyclization to 1-Ethyl-3-methyl-1H-1,2,4-triazole-5(4H)-thione

  • Suspend the 1-acetyl-4-ethyl-thiosemicarbazide (1.0 eq) in an aqueous solution of a base, such as sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction for the cessation of hydrogen sulfide evolution (if applicable) and by TLC.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6.

  • The precipitated product is collected by filtration, washed with water, and dried.

Causality: The base promotes the intramolecular cyclization of the thiosemicarbazide to form the triazole ring. The thione tautomer is typically the more stable form.

Step 3: Conversion to 1-Ethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one

  • This conversion can be achieved through various oxidative methods or by reaction with reagents that replace the sulfur with an oxygen atom. A common method involves treatment with an oxidizing agent like hydrogen peroxide in an acidic or basic medium.

Experimental Protocol: Halogenation of the Triazolone Intermediate

Synthesis of this compound

  • To a flask containing phosphorus oxybromide (POBr₃) (2.0-3.0 eq), carefully add the 1-ethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq).

  • Heat the reaction mixture at 100-120 °C for 2-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of 5-Chloro-1-ethyl-3-methyl-1H-1,2,4-triazole

  • Follow the same procedure as for the bromo analog, but substitute phosphorus oxybromide (POBr₃) with phosphorus oxychloride (POCl₃).

Causality: Phosphorus oxyhalides are effective reagents for the conversion of the lactam functionality of the triazolone into the corresponding halo-triazole. The reaction proceeds via the formation of a reactive intermediate that is subsequently displaced by the halide.

Physicochemical Properties: A Comparative Analysis

PropertyThis compound (Predicted)5-Chloro-1-ethyl-3-methyl-1H-1,2,4-triazole (Predicted)Rationale for Difference
Molecular Formula C₅H₈BrN₃C₅H₈ClN₃Different halogen atom.
Molecular Weight ~206.05 g/mol ~161.60 g/mol Bromine is significantly heavier than chlorine.
Boiling Point HigherLowerThe higher molecular weight and greater polarizability of the bromo-compound lead to stronger intermolecular forces.
Melting Point Likely higherLikely lowerSimilar to the boiling point, stronger intermolecular forces in the bromo-analog would result in a higher melting point.
Lipophilicity (LogP) HigherLowerBromine is generally considered more lipophilic than chlorine, which would lead to a higher LogP value for the bromo-analog.
Polarity Slightly less polarSlightly more polarWhile both are polar molecules, the greater electronegativity of chlorine compared to bromine may result in a slightly more polar C-Cl bond than a C-Br bond.

Spectroscopic Characterization

The spectroscopic data for these compounds would be crucial for their identification and characterization. While specific spectra are not available, the expected key features are outlined below.

Spectroscopic TechniqueThis compound (Expected Features)5-Chloro-1-ethyl-3-methyl-1H-1,2,4-triazole (Expected Features)
¹H NMR Signals for the ethyl group (triplet and quartet) and the methyl group (singlet). Chemical shifts would be very similar for both analogs.Signals for the ethyl group (triplet and quartet) and the methyl group (singlet). Chemical shifts would be very similar for both analogs.
¹³C NMR Signals for the carbons of the ethyl and methyl groups, and two signals for the triazole ring carbons. The carbon bearing the bromine (C5) would likely be at a slightly lower chemical shift compared to the chloro-analog.Signals for the carbons of the ethyl and methyl groups, and two signals for the triazole ring carbons. The carbon bearing the chlorine (C5) would likely be at a slightly higher chemical shift due to the higher electronegativity of chlorine.
Mass Spectrometry (MS) A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed for the molecular ion and any chlorine-containing fragments.

Reactivity: The Decisive Factor

The most significant difference between the bromo and chloro analogs lies in their reactivity, particularly in reactions where the halogen acts as a leaving group.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution reactions, the bromo-analog is generally more reactive than the chloro-analog. This is primarily due to the C-Br bond being weaker than the C-Cl bond, making the bromide a better leaving group.[3][4]

SNAr cluster_1 Mechanism Halo_Triazole 5-Halo-1-ethyl-3-methyl- 1H-1,2,4-triazole (X = Br or Cl) Intermediate Meisenheimer-like Intermediate Halo_Triazole->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 5-Substituted-1-ethyl-3-methyl- 1H-1,2,4-triazole Intermediate->Product - X⁻

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution on 5-halo-1,2,4-triazoles.

The rate-determining step can be either the formation of the intermediate or the departure of the leaving group. In many cases involving heterocyclic systems, the departure of the leaving group is significant, and thus the bromo-compound reacts faster.

Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Methoxide

This protocol provides a framework for a comparative study of the reactivity of the two halo-triazoles.

  • Set up two parallel reactions. In one flask, dissolve this compound (1.0 eq) in dry methanol. In the second flask, dissolve 5-chloro-1-ethyl-3-methyl-1H-1,2,4-triazole (1.0 eq) in dry methanol.

  • To each flask, add a solution of sodium methoxide in methanol (1.1 eq).

  • Stir both reactions at a controlled temperature (e.g., 50 °C).

  • Monitor the progress of both reactions simultaneously by taking aliquots at regular time intervals and analyzing them by a suitable method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • The reaction with the bromo-analog is expected to proceed to completion at a faster rate than the reaction with the chloro-analog.

Causality: The weaker carbon-bromine bond (average bond energy ~280 kJ/mol) compared to the carbon-chlorine bond (~340 kJ/mol) facilitates the departure of the bromide ion, leading to a faster reaction rate.

Palladium-Catalyzed Cross-Coupling Reactions

In common cross-coupling reactions such as Suzuki, Stille, and Heck reactions, the reactivity order of the halogens is generally I > Br > Cl. Therefore, this compound is expected to be a superior substrate compared to its chloro-analog. The oxidative addition of the palladium catalyst to the C-Br bond is significantly faster than to the C-Cl bond, often allowing for milder reaction conditions and lower catalyst loadings.

Potential Applications in Drug Discovery

The choice between the bromo and chloro analog can have strategic implications in a drug discovery program.

  • Bromo-analog: Due to its higher reactivity, the bromo-compound is often preferred for library synthesis and initial exploration of structure-activity relationships (SAR). Its versatility in a wide range of cross-coupling reactions allows for the rapid generation of a diverse set of analogs.

  • Chloro-analog: While less reactive, the chloro-analog can be advantageous in multi-step syntheses where a more robust halogen is required to survive preceding reaction conditions. Furthermore, the lower molecular weight of chlorine can be beneficial in optimizing the overall properties of a final drug candidate, and in some cases, chlorine can form favorable halogen bonds with biological targets.[5]

Conclusion

In this head-to-head comparison, this compound emerges as the more reactive and, in many cases, the more versatile building block for chemical diversification. Its enhanced reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it an ideal choice for the rapid exploration of chemical space. However, the chloro-analog should not be discounted, as its greater stability and lower molecular weight can be advantageous in specific synthetic contexts and for late-stage drug optimization. The ultimate choice between these two valuable intermediates will depend on the specific goals of the research program, the desired reaction conditions, and the overall synthetic strategy.

References

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceRise: Pharmaceutical Science, (4 (48)).
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Pharmaceutical Chemistry Journal, 56(10), 1335–1343.
  • Synthesis of Novel 1,3-Substituted 1H-[2][6][7]-Triazole-3-Thiol Derivatives. (2005). Heteroatom Chemistry, 16(5), 405–408.

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. (2020). Journal of Heterocyclic Chemistry, 57(11), 3954–3961.
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2022). INDUS JOURNAL OF BIOSCIENCE RESEARCH, 1(1), 273-281.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry, 87(5), 3747–3754.
  • Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. (2024).
  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). Bioorganic Chemistry, 104, 104230.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 988138.
  • Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. (2001). The Journal of Physical Chemistry A, 105(34), 8045–8053.
  • Application of triazoles in the structural modification of natural products. (2022). RSC Medicinal Chemistry, 13(8), 903–923.
  • 3-chloro-1-methyl-1H-1,2,4-triazole. PubChem. Retrieved from [Link]

  • 5-bromo-4-methyl-1H-1,2,3-triazole. PubChem. Retrieved from [Link]

  • Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][2][6][7]triazoles. (2021). Molecules, 26(21), 6649.

  • Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. (2023). Journal of the American Chemical Society, 145(4), 2410–2419.
  • Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. (2015). Der Pharma Chemica, 7(8), 135-141.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). Journal of Medicinal Chemistry, 55(1), 5–16.
  • Halo‐1,2,3‐triazoles: Valuable Compounds to Access Biologically Relevant Molecules. (2020). Chemistry – A European Journal, 26(61), 13835-13851.
  • 4-(4-Methoxyphenethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3249.
  • Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. (2023). Organic Letters, 25(4), 634–639.
  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR), 5(11), 1642-1652.
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Physics: Conference Series, 2161(1), 012022.
  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2024). Chemistry & Biodiversity, e202400637.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2021). Molecules, 26(16), 4991.
  • Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][2][6][7]triazoles. (2021). Molecules, 26(21), 6649.

  • The Equilibrium C–Cl, C–Br, and C–I Bond Lengths from Ab Initio Calculations, Microwave and Infrared Spectroscopies, and Empirical Correlations. (2017). The Journal of Physical Chemistry A, 121(3), 691–701.
  • 4H/2H-chromene- 3-carboxylates by cycloaddition of ethyl 2-(azidomethyl). (2015). Journal of the Serbian Chemical Society, 80(10), 1221-1230.
  • 5-Chloro-3-methyl-1,2,4-thiadiazole. PubChem. Retrieved from [Link]

  • Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2021). Molecules, 26(16), 4992.
  • 1H-1,2,4-Triazole, 3-bromo-5-methyl-. PubChem. Retrieved from [Link]

  • 4-[(E)-4-Bromobenzylideneamino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1509.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole derivatives. By comparing this specific scaffold to a range of analogous compounds, we aim to elucidate the influence of key structural modifications on biological efficacy, thereby guiding future drug design and development efforts.

The 1,2,4-Triazole Scaffold: A Privileged Structure

The five-membered ring of 1,2,4-triazole, with its three nitrogen atoms, offers a unique combination of physicochemical properties. It is metabolically stable and capable of participating in hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets.[3] The versatility of the triazole ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its pharmacological profile.

Synthesis of the Core Scaffold

A hypothetical synthetic pathway is outlined below:

Synthesis_Workflow A Ethylamine D Ethyl isothiocyanate A->D CS2 B Carbon disulfide C Hydrazine E Acethydrazide C->E Acetic Anhydride F 1-Acetyl-4-ethylthiosemicarbazide D->F Acethydrazide G 5-Mercapto-1-ethyl-3-methyl-1H-1,2,4-triazole F->G Base-catalyzed cyclization I This compound G->I Bromination H Brominating Agent (e.g., NBS)

Caption: Hypothetical synthesis of this compound.

Structure-Activity Relationship (SAR) Analysis: A Comparative Approach

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring. We will now explore the anticipated impact of the 5-bromo, 1-ethyl, and 3-methyl groups by comparing them with other reported analogs.

The Influence of the 5-Bromo Substituent

The presence of a halogen atom, particularly bromine, at the 5-position of the triazole ring is expected to significantly influence the compound's biological activity. Halogen atoms can enhance lipophilicity, which may improve membrane permeability and cellular uptake. Furthermore, the bromo group is a good leaving group and can participate in covalent interactions with biological targets.

Studies on other brominated heterocyclic compounds have demonstrated potent antimicrobial and anticancer activities. For instance, some 5-bromoisatin derivatives linked to 1,2,4-triazole moieties have shown antimicrobial activity.[6] In a series of 4-amino-5-aryl-4H-1,2,4-triazole derivatives, compounds with a 4-bromo substituent on the phenyl ring displayed good antibacterial activity.[7] This suggests that the 5-bromo substitution on our target scaffold could be a key determinant of its biological profile.

The Impact of the 1-Ethyl Group

The substituent at the N1 position of the 1,2,4-triazole ring plays a crucial role in modulating the compound's interaction with target enzymes or receptors. An ethyl group at this position provides a degree of lipophilicity and can influence the overall conformation of the molecule.

In a quantitative structure-activity relationship (QSAR) study of N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazoles, the nature of the substituent at the N1 position was found to be a critical factor for their antimicrobial activity against Salmonella enteritidis.[8] The ethyl group, being a small alkyl chain, can fit into hydrophobic pockets of target proteins, potentially enhancing binding affinity.

The Role of the 3-Methyl Group

A methyl group at the 3-position of the triazole ring can also contribute to the molecule's lipophilicity and steric profile. While seemingly a minor modification, it can influence the orientation of the molecule within a binding site. The impact of a C3-methyl group can be inferred by comparing it with analogs bearing other substituents at this position. For instance, in some series of 1,2,4-triazoles, the presence of a small alkyl group at C3 was found to be favorable for activity.

Comparative Biological Activity Data

To provide a clearer perspective on how substitutions affect biological activity, the following table summarizes the experimental data for various 1,2,4-triazole derivatives with reported antimicrobial and anticancer activities.

Compound/DerivativeSubstituentsBiological ActivityOrganism/Cell LineMIC/IC50 (µg/mL or µM)Reference
4-amino-5-(aryl)-4H-1,2,4-triazole4-bromo-phenyl at C5AntibacterialE. coli, B. subtilisGood activity[7]
Schiff bases of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione5-bromo-isatin moietyAntibacterialS. aureus, E. coliZone of inhibition: 20-27 mm[7]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsVariesAnticancerNCI 58 cancer cell linesGrowth inhibition observed[9]
1,2,4 triazole derivatives incorporating mefenamic acidVariesAnticancerA549, Hep G2Cytotoxic effects[10]
5-ene-thiazolo[3,2-b][8][9][11]triazole-6(5H)-onesVariesAnticancerNCI 60 cell linesExcellent properties at 10 µM[12]

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Antimicrobial_Assay_Workflow A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Determine the MIC by visual inspection for turbidity. C->D E The MIC is the lowest concentration with no visible growth. D->E

Caption: Workflow for the broth microdilution antimicrobial assay.

Methodology:

  • Preparation of Test Compounds: Dissolve the synthesized 1,2,4-triazole derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Concluding Remarks and Future Directions

The structure-activity relationship of this compound derivatives presents a promising area for the discovery of novel therapeutic agents. Based on comparative analysis with related compounds, the unique combination of a 5-bromo substituent for potential enhanced activity and lipophilicity, a 1-ethyl group for favorable hydrophobic interactions, and a 3-methyl group for steric influence suggests that this scaffold is a strong candidate for exhibiting significant antimicrobial and anticancer properties.

Future research should focus on the actual synthesis and biological evaluation of this specific series of compounds. A systematic variation of the substituents at each position will provide a more definitive understanding of the SAR and will be instrumental in optimizing the lead compounds for improved potency and selectivity. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

  • QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIPS OF SOME N1-ARYL/HETEROARYLAMINOMETHYL/ETHYL-1,2,4-TRIAZOLES. (n.d.). Retrieved January 19, 2026, from [Link]

  • Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved January 19, 2026, from [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 19, 2026, from [Link]

  • Results of anti-microbial activity test of selected prepared compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Retrieved January 19, 2026, from [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. Retrieved January 19, 2026, from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2018). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia. Retrieved January 19, 2026, from [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. (n.d.). American Journal of PharmTech Research. Retrieved January 19, 2026, from [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Scientific Research Publishing. Retrieved January 19, 2026, from [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives. (n.d.). JETIR. Retrieved January 19, 2026, from [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][8][9][11]triazole-6(5H)-ones as Possible Anticancer Agents. (2020). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). Sciety. Retrieved January 19, 2026, from [Link]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to Assessing the Metabolic Stability of Novel 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the metabolic stability of novel 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the rationale behind experimental design, present a detailed protocol for in vitro analysis, and offer insights into interpreting the resulting data to guide drug development efforts.

The Imperative of Metabolic Stability in Drug Discovery

A successful drug candidate must not only exhibit potent pharmacological activity but also possess a favorable pharmacokinetic profile. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of this profile.[1][2][3] A compound with poor metabolic stability is rapidly cleared from the body, potentially leading to insufficient therapeutic exposure and the need for frequent, high doses, which can increase the risk of adverse effects.[4][5] Conversely, an overly stable compound might accumulate, leading to toxicity.[5]

The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous clinically approved drugs due to its favorable properties, including metabolic stability and its ability to engage in diverse molecular interactions.[6][7][8] However, even minor structural modifications can dramatically alter a compound's metabolic fate. Therefore, early and accurate assessment of metabolic stability is critical for selecting and optimizing drug candidates with the highest probability of clinical success.[2][9]

Experimental Design: Rationale and Strategy

The primary goal is to determine the in vitro intrinsic clearance (CLint), a measure of the inherent ability of liver enzymes to metabolize a compound.[5][10] This value is crucial for predicting in vivo hepatic clearance and bioavailability.[2][11]

The Choice of In Vitro System: Liver Microsomes

For initial high-throughput screening, liver microsomes are the test system of choice.[10][12] These subcellular fractions are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[4][9][10]

  • Expertise & Causality: We select liver microsomes over intact hepatocytes for initial screening due to their cost-effectiveness, ease of use, and high-throughput compatibility.[13] While hepatocytes (the "gold standard") contain both Phase I and Phase II enzymes and intact cell membranes, they are more expensive and have lower throughput.[10] Microsomal assays provide a robust and rapid assessment of Phase I metabolic liability, which is often the primary driver of clearance for early-stage compounds. The metabolism of triazole-containing drugs, in particular, is heavily mediated by CYP enzymes, making microsomal assays highly relevant.[14][15][16][17]

The Analytical Endpoint: LC-MS/MS Quantification

To accurately measure the disappearance of the parent compound over time, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique.[18][19]

  • Expertise & Causality: LC-MS/MS offers unparalleled sensitivity and selectivity.[20][21] The liquid chromatography step separates the parent drug from potential metabolites and matrix components, while the tandem mass spectrometer provides unambiguous identification and quantification, even at very low concentrations.[20][22][23] This precision is essential for generating the high-quality kinetic data needed to calculate half-life and intrinsic clearance.

Workflow for Assessing Metabolic Stability

The entire experimental process, from preparation to data analysis, can be visualized as a systematic workflow.

G P1 Prepare Compound Stock (e.g., 10 mM in DMSO) I1 Pre-warm Microsomes & Compound at 37°C P1->I1 P2 Thaw & Dilute Liver Microsomes P2->I1 P3 Prepare NADPH Regenerating System I2 Initiate Reaction by adding NADPH P3->I2 I1->I2 I3 Incubate at 37°C with shaking I2->I3 I4 Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) I3->I4 A1 Quench Reaction (e.g., Acetonitrile with Internal Standard) I4->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant via LC-MS/MS A2->A3 A4 Quantify Remaining Parent Compound A3->A4 A5 Calculate t½ and Intrinsic Clearance (CLint) A4->A5

Caption: Workflow of the in vitro liver microsomal stability assay.

Comparative Analysis of 5-Bromo-1,2,4-Triazole Derivatives

To illustrate the process, we will assess the metabolic stability of our lead compound, Derivative A (this compound) , against several structural analogs and standard control compounds. The data presented in the table below is hypothetical and for illustrative purposes to demonstrate how structure-metabolism relationships (SMRs) are established.

CompoundStructureModification vs. Derivative At½ (min)CLint (µL/min/mg protein)Stability Classification
Derivative A 5-Bromo-1-ethyl-3-methylParent Compound25.753.9Moderate
Derivative B 5-Bromo-1-propyl -3-methylIncreased alkyl chain length18.176.5Moderate-High
Derivative C 5-Bromo-1-isopropyl -3-methylBranched alkyl chain45.230.6Low-Moderate
Derivative D 5-Chloro -1-ethyl-3-methylHalogen substitution (Br -> Cl)33.041.9Moderate
Verapamil N/AHigh Clearance Control< 5.0> 277High
Imipramine N/AModerate Clearance Control19.570.8Moderate-High
Warfarin N/ALow Clearance Control> 60< 23.1Low
  • Trustworthiness: The inclusion of well-characterized control compounds (Verapamil, Imipramine, Warfarin) is a self-validating mechanism.[3] Consistent results for these controls confirm that the assay is performing correctly and that the data for the novel derivatives are reliable.

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol describes a standard procedure for determining metabolic stability in a 96-well plate format.[24][25]

Reagents and Materials
  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.1 M Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds and Control Compounds (10 mM in DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) in ACN (e.g., Tolbutamide, 100 ng/mL)

  • 96-well incubation and collection plates

  • Incubator shaker set to 37°C

  • Centrifuge for 96-well plates

  • LC-MS/MS system

Incubation Procedure
  • Prepare Master Mix: Thaw the HLM stock at 37°C. Prepare a working solution of HLM in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation. Keep on ice.

  • Prepare Compound Plate: In a 96-well plate, dilute the 10 mM test compound stocks with buffer to an intermediate concentration. This is done to ensure the final DMSO concentration in the incubation is ≤ 0.25%, minimizing solvent-induced enzyme inhibition.

  • Pre-incubation: Add the diluted HLM solution to the compound plate. Pre-incubate the mixture for 10 minutes at 37°C with gentle shaking. This step allows the compounds to equilibrate with the microsomal enzymes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[24] The time of this addition is considered T=0 .

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot from the incubation plate to a collection plate containing 3-4 volumes of ice-cold ACN with the internal standard.[25] The ACN immediately stops the enzymatic reaction.

Sample Processing and Analysis
  • Protein Precipitation: Once all time points are collected, seal the collection plate and vortex thoroughly. Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard at each time point.

Data Analysis
  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): Use the following equation to calculate the intrinsic clearance.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein in incubation)

Interpretation and Strategic Application

The data from this assay directly informs the drug discovery cascade.

  • Ranking Compounds: Based on the results in Section 4, Derivative C (t½ = 45.2 min) shows the highest metabolic stability. The branched isopropyl group likely provides steric hindrance at a potential site of metabolism, slowing down its recognition and turnover by CYP enzymes. In contrast, Derivative B (t½ = 18.1 min) is metabolized more rapidly, suggesting the longer, linear propyl chain is more accessible to metabolic enzymes. This aligns with general principles where increased lipophilicity can lead to faster metabolism, though steric factors are also clearly at play.

  • Structure-Metabolism Relationships (SMR): These initial findings allow us to build an SMR model. For this scaffold, it appears that introducing steric bulk near the N-1 ethyl group can enhance metabolic stability. The minor improvement seen with Derivative D suggests that while the halogen at the 5-position influences metabolism, it may not be the primary site of metabolic attack in this series.

  • Identifying Metabolic "Hotspots": While this assay quantifies the rate of disappearance, it doesn't identify the metabolites. However, the SMR data, combined with knowledge of common metabolic pathways for N-heterocycles, allows us to hypothesize potential sites of metabolic liability, or "hotspots."

Potential Metabolic Pathways

For 1,2,4-triazole derivatives, common metabolic pathways include oxidation of alkyl substituents and hydroxylation of the aromatic ring system.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of chemical waste management is to prevent harm to individuals and the environment.[1] Halogenated organic compounds, particularly those containing nitrogen heterocycles like triazoles, can be persistent in the environment and may exhibit toxicity.[1] Therefore, a conservative approach to disposal is paramount.

Understanding the Potential Hazards

Based on data from analogous triazole derivatives, 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is anticipated to present several hazards. The precautionary statements and hazard information for similar compounds provide a strong basis for a comprehensive risk assessment.

Hazard CategoryPotential EffectsGHS Hazard Statements (Inferred)
Acute Toxicity (Oral) Harmful if swallowed.[2]H302
Skin Irritation Causes skin irritation.[2]H315
Eye Irritation Causes serious eye irritation.[2]H319
Respiratory Irritation May cause respiratory irritation.[2]H335
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3]H361
Aquatic Toxicity Harmful or toxic to aquatic life with long-lasting effects.[3]H411/H412

This table is a synthesis of hazard information from related triazole compounds and should be considered a precautionary guide.

Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.

cluster_0 Preparation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Collection cluster_3 Final Disposition A Identify Waste Stream: This compound (Solid or in Solution) B Segregate as Halogenated Organic Waste. Do NOT mix with non-halogenated waste. A->B C Select a chemically compatible container (e.g., HDPE or glass). B->C D Label container with: 'Hazardous Waste' Full Chemical Name Associated Hazards (e.g., Toxic, Irritant) C->D E Store in a designated Satellite Accumulation Area (SAA). D->E F Keep container securely closed. E->F G Arrange for collection by the institution's Environmental Health & Safety (EHS) office. F->G H EHS transports waste to a licensed Hazardous Waste Treatment, Storage, and Disposal Facility (TSDF). G->H I Likely disposal method: Incineration at high temperatures. H->I

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the proper disposal of this compound. Adherence to your institution's specific guidelines, which may have additional requirements, is mandatory.

Waste Identification and Segregation
  • Categorization: Due to the presence of bromine, this compound must be classified as a halogenated organic waste .[6]

  • Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams to ensure proper treatment and to prevent dangerous chemical reactions.[6] Never mix this compound with other waste chemicals unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Containment
  • Container Selection: Choose a waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[7] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid.[7]

  • Solid Waste: If the waste is a solid, carefully transfer it to the designated waste container, minimizing dust formation.[8]

  • Solutions: If the compound is in a solvent, the entire solution should be treated as halogenated waste.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, the container label should be defaced before disposal as regular trash, in accordance with institutional policy.[9]

Labeling

Proper labeling is a cornerstone of safe waste management and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7] The label on your hazardous waste container must include:

  • The words "Hazardous Waste".

  • The full, unambiguous chemical name: "this compound".

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • The date on which waste was first added to the container.

Storage
  • Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[10]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[10]

  • Storage Limits: Be aware of the storage limits for hazardous waste in your laboratory, which are typically no more than 55 gallons of hazardous waste at any one time.[9]

Spill Management

In the event of a spill, the primary objectives are to ensure personnel safety and prevent environmental contamination.

  • Personnel Safety: Evacuate the immediate area. If the spill is significant or if you are unsure how to proceed, contact your institution's EHS office immediately.[9]

  • Containment and Cleanup: For minor spills, and only if you are trained to do so, use an appropriate spill kit.

    • Wear appropriate PPE, including respiratory protection if the compound is a powder.[11]

    • Prevent the spilled material from entering drains or waterways.[11]

    • For solid spills, gently sweep the material into a designated container for disposal.[3] If appropriate, moisten the material first to prevent dusting.[3]

    • All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste.[9]

Final Disposal
  • EHS Collection: Do not attempt to dispose of this chemical yourself. Your institution's EHS department is responsible for collecting hazardous waste from laboratories.[9] Follow their procedures for requesting a waste pickup.

  • Treatment: Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] This process is designed to destroy the organic molecule and manage the resulting halogenated byproducts, such as hydrogen bromide, in an environmentally responsible manner.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations, thereby protecting both yourself and the wider community.

References

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved from [Link]

  • Watson International. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • EPA NEPS. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • HSE. (2025, October 7). Residues Assessments for Triazole Derivative Metabolites. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl-. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • U.S. EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • PMC - NIH. (n.d.). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. Retrieved from [Link]

  • NCEC. (n.d.). 4-Amino-4H-1,2,4-triazole. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.